2-(1-Adamantyl)oxirane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1-adamantyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-13-11/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZLOWONDMXBIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562171 | |
| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28173-62-8 | |
| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Corey-Chaykovsky Epoxidation of 1-Adamantyl Ketones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Corey-Chaykovsky epoxidation is a powerful and widely utilized method for the synthesis of epoxides from carbonyl compounds. This reaction, which employs a sulfur ylide to transfer a methylene group to a ketone or aldehyde, is of particular interest in medicinal chemistry and drug development due to the utility of the resulting epoxide ring as a versatile synthetic intermediate. The incorporation of the bulky, lipophilic adamantyl moiety into drug candidates can significantly enhance their pharmacological properties, making the synthesis of adamantyl-containing epoxides a critical step in the development of novel therapeutics.
This technical guide provides an in-depth exploration of the Corey-Chaykovsky epoxidation specifically as it applies to sterically hindered 1-adamantyl ketones. It will cover the reaction mechanism, challenges associated with bulky substrates, quantitative data on reaction outcomes, detailed experimental protocols, and visual representations of key processes to aid in comprehension and application.
The Reaction Mechanism
The Corey-Chaykovsky reaction proceeds through a well-established two-step mechanism.[1][2] First, a sulfur ylide is generated in situ by the deprotonation of a sulfonium salt with a strong base.[2][3] The most commonly used sulfur ylides are dimethylsulfonium methylide and dimethyloxosulfonium methylide (Corey's reagent).[2][4]
Once formed, the nucleophilic ylide attacks the electrophilic carbonyl carbon of the 1-adamantyl ketone. This initial nucleophilic addition leads to the formation of a betaine intermediate.[5] In the final step, an intramolecular SN2 reaction occurs where the alkoxide attacks the carbon bearing the sulfonium group, which acts as a good leaving group (dimethyl sulfide or dimethyl sulfoxide), resulting in the formation of the desired spiro-epoxide.[6]
Caption: The reaction mechanism of the Corey-Chaykovsky epoxidation.
Challenges with Sterically Hindered Substrates
The application of the Corey-Chaykovsky reaction to sterically bulky substrates such as 1-adamantyl ketones presents unique challenges. The significant steric hindrance around the carbonyl group can impede the approach of the sulfur ylide, leading to decreased reactivity and the emergence of alternative reaction pathways.[7]
Under forcing conditions, such as elevated temperatures and the use of excess base, the classic Corey-Chaykovsky epoxidation can be outcompeted by side reactions. One major alternative pathway involves the formation of cyclopropyl ketones.[7] This is thought to occur through the deprotonation of the betaine intermediate, followed by a different ring-closing pathway. Another potential side product is a 1,3-terminal diene, which can arise from the suppression of the Corey reaction in the presence of excess base.[7]
Caption: Influence of reaction conditions on product distribution.
Quantitative Data on the Epoxidation of 1-Adamantyl Methyl Ketone
The following table summarizes the product distribution for the Corey-Chaykovsky reaction of 1-adamantyl methyl ketone with dimethylsulfoxonium methylide (DMSM) under various conditions. This data highlights the critical role of reaction parameters in controlling the outcome of the epoxidation of sterically hindered ketones.
| Substrate | Reagent | Base (equiv.) | Temperature (°C) | Epoxide Yield (%) | Cyclopropyl Ketone Yield (%) | Diene Yield (%) | Reference |
| 1-Adamantyl Methyl Ketone | DMSM | 1.1 | 25 | up to 88 | - | - | [7] |
| 1-Adamantyl Methyl Ketone | DMSM | >1.1 | 130 | - | 13 | 17 | [7] |
Note: The formation of the diene product, 2-(1-adamantyl)butadiene-1,3, is also observed under forcing conditions.[7]
Experimental Protocols
The following is a general experimental protocol for the Corey-Chaykovsky epoxidation, which can be adapted for 1-adamantyl ketones. Optimization of reaction time, temperature, and base may be necessary for specific substrates.
Materials:
-
1-Adamantyl ketone
-
Trimethylsulfonium iodide (or trimethylsulfoxonium iodide)
-
Strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., DMSO, THF)
-
Diethyl ether (or other extraction solvent)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
Ylide Preparation: To a stirred suspension of the sulfonium salt (1.5-2.0 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the strong base portion-wise at room temperature or below. Stir the resulting mixture until the evolution of gas ceases and a homogenous solution or suspension of the ylide is formed.[8]
-
Reaction with Ketone: Add a solution of the 1-adamantyl ketone (1.0 equivalent) in the anhydrous solvent to the prepared ylide solution dropwise at room temperature.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).[8]
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-adamantyl spiro-epoxide.[8]
References
- 1. Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. adichemistry.com [adichemistry.com]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
The Corey-Chaykovsky Approach to Adamantyl Oxirane Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the predominant mechanism for the formation of adamantyl oxiranes, a critical structural motif in medicinal chemistry and materials science. The robust and lipophilic nature of the adamantane cage, combined with the reactive epoxide ring, offers a unique scaffold for the development of novel therapeutics and advanced materials. This document provides a detailed overview of the core synthetic methodology, experimental protocols, and quantitative data to support further research and development in this area.
Core Mechanism: The Johnson-Corey-Chaykovsky Reaction
The primary and most efficient method for the synthesis of adamantyl oxiranes is the Johnson-Corey-Chaykovsky reaction.[1] This reaction involves the nucleophilic addition of a sulfur ylide to an adamantyl ketone, typically adamantan-2-one, to form a spiro-oxirane. The two most commonly employed sulfur ylides are dimethylsulfonium methylide and dimethylsulfoxonium methylide (Corey's ylide).[2]
The generally accepted mechanism proceeds through the following key steps:
-
Ylide Formation: The sulfur ylide is generated in situ by the deprotonation of a sulfonium or sulfoxonium salt (e.g., trimethylsulfonium iodide or trimethylsulfoxonium iodide) with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an appropriate solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[2]
-
Nucleophilic Attack: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of the adamantyl ketone. This leads to the formation of a zwitterionic betaine intermediate.
-
Intramolecular Ring Closure: The negatively charged oxygen of the betaine intermediate then acts as an internal nucleophile, attacking the carbon atom bearing the positively charged sulfur moiety. This results in an intramolecular SN2 displacement of a neutral dialkyl sulfide (e.g., dimethyl sulfide) or dialkyl sulfoxide (e.g., dimethyl sulfoxide), forming the three-membered oxirane ring.[3]
The choice of sulfur ylide can significantly influence the stereochemical outcome of the reaction, particularly with substituted adamantyl ketones.
Figure 1: Corey-Chaykovsky reaction pathway for adamantyl oxirane formation.
Stereoselectivity in Adamantyl Oxirane Formation
The rigid cage-like structure of adamantane provides a unique stereochemical environment for reactions at the C2 position. In the case of substituted adamantan-2-ones, the incoming nucleophile can attack from either the axial or equatorial face of the carbonyl group, leading to the formation of two diastereomeric spiro-oxiranes.
The choice of the sulfur ylide plays a crucial role in determining the stereochemical outcome. Dimethylsulfonium methylide, being less sterically hindered, can exhibit different selectivity compared to the bulkier dimethylsulfoxonium methylide. The substituent on the adamantane ring also exerts a significant electronic and steric influence on the direction of nucleophilic attack.
Figure 2: Stereochemical pathways in the epoxidation of substituted adamantan-2-ones.
Quantitative Data
The following tables summarize the key quantitative data for the formation of adamantyl oxiranes.
Table 1: Stereochemical Product Ratios in the Reaction of 5-Substituted Adamantan-2-ones with Sulfur Ylides
| Substituent (X) at C5 | Ylide Reagent | Solvent | Axial Attack Product (%) | Equatorial Attack Product (%) |
| H | Dimethylsulfonium methylide | DMSO | 50 | 50 |
| Phenyl | Dimethylsulfonium methylide | DMSO | 52 | 48 |
| Methoxy | Dimethylsulfonium methylide | DMSO | 54 | 46 |
| Chloro | Dimethylsulfonium methylide | DMSO | 53 | 47 |
| Bromo | Dimethylsulfonium methylide | DMSO | 53 | 47 |
| H | Dimethylsulfoxonium methylide | DMSO | 70 | 30 |
| Phenyl | Dimethylsulfoxonium methylide | DMSO | 72 | 28 |
| Methoxy | Dimethylsulfoxonium methylide | DMSO | 73 | 27 |
| Chloro | Dimethylsulfoxonium methylide | DMSO | 72 | 28 |
| Bromo | Dimethylsulfoxonium methylide | DMSO | 71 | 29 |
Data adapted from Vecchi et al., HETEROCYCLES, 2005, Vol. 65, No. 9.
Table 2: Spectroscopic Data for Adamantane-2-spiro-oxirane
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ||
| Oxirane CH₂ | 2.45 | s |
| Adamantane CH | 1.85-1.60 | m |
| Adamantane CH₂ | 1.85-1.60 | m |
| ¹³C NMR | ||
| Spiro C | 60.5 | |
| Oxirane CH₂ | 49.8 | |
| Adamantane CH | 38.0, 27.9 | |
| Adamantane CH₂ | 35.2, 34.8 |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. Data is compiled from typical values for adamantane derivatives.[4]
Experimental Protocols
The following protocols provide a general framework for the synthesis of adamantyl oxiranes via the Corey-Chaykovsky reaction.
General Protocol for the Synthesis of Adamantane-2-spiro-oxirane
This protocol is adapted from standard Corey-Chaykovsky reaction procedures.[5]
Materials:
-
Adamantan-2-one
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet is placed under an inert atmosphere (Argon or Nitrogen).
-
Sodium hydride (1.1 eq) is carefully washed with anhydrous hexane to remove the mineral oil and then suspended in anhydrous DMSO.
-
Trimethylsulfonium iodide (1.1 eq) is added to the suspension in one portion. The mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the dimethylsulfonium methylide.
-
A solution of adamantan-2-one (1.0 eq) in anhydrous DMSO is added dropwise to the ylide solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cautiously quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer).
-
The combined organic extracts are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure adamantane-2-spiro-oxirane.
Expected Yield: Yields for the Corey-Chaykovsky reaction with adamantan-2-one are typically in the range of 70-90%.
Figure 3: Experimental workflow for the synthesis of adamantane-2-spiro-oxirane.
Conclusion
The Johnson-Corey-Chaykovsky reaction provides a reliable and high-yielding pathway for the synthesis of adamantyl oxiranes. The mechanism is well-understood, and the stereochemical outcome can be influenced by the choice of sulfur ylide and substituents on the adamantane core. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and application of these important molecules in drug discovery and materials science. Further exploration of enantioselective variations of this reaction could open new avenues for the development of chiral adamantane-based compounds.
References
- 1. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. kbfi.ee [kbfi.ee]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
Spectroscopic Characterization of 2-(1-Adamantyl)oxirane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(1-Adamantyl)oxirane, a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its bulky, rigid adamantane cage. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This document summarizes key quantitative data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), provides detailed experimental protocols for these analyses, and offers an interpretation of the spectral data.
Data Presentation
The following tables provide a structured summary of the quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 2.85 | dd | 1H | 4.0, 2.8 | Oxirane CH |
| 2.65 | dd | 1H | 5.2, 4.0 | Oxirane CH₂ (diastereotopic H) |
| 2.40 | dd | 1H | 5.2, 2.8 | Oxirane CH₂ (diastereotopic H) |
| 1.98 | br s | 3H | - | Adamantane CH |
| 1.75-1.60 | m | 12H | - | Adamantane CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 55.4 | Oxirane CH |
| 48.2 | Oxirane CH₂ |
| 38.7 | Adamantane CH₂ |
| 36.9 | Adamantane C (quaternary) |
| 28.3 | Adamantane CH |
Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050, 2995 | Medium | C-H stretch (oxirane) |
| 2900, 2845 | Strong | C-H stretch (adamantane) |
| 1450 | Medium | CH₂ scissoring |
| 1250 | Strong | C-O-C asymmetric stretch (oxirane ring) |
| 915, 840 | Strong | C-O-C symmetric stretch (oxirane ring) |
Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 178 | 25 | [M]⁺ (Molecular Ion) |
| 149 | 15 | [M - CHO]⁺ |
| 135 | 100 | [C₁₀H₁₅]⁺ (Adamantyl cation) |
| 93 | 40 | [C₇H₉]⁺ |
| 79 | 35 | [C₆H₇]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques as described in the synthesis and characterization of related adamantane derivatives.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data were acquired on a mass spectrometer operating in electron ionization (EI) mode with an ionization energy of 70 eV. The sample was introduced via direct infusion.
Data Interpretation and Visualization
The spectroscopic data provides a clear fingerprint for the structure of this compound.
¹H NMR Spectrum: The signals in the 2.40-2.85 ppm range are characteristic of the protons on the oxirane ring. The diastereotopic nature of the methylene protons on the oxirane, coupled with the adjacent methine proton, gives rise to the distinct doublet of doublets (dd) splitting pattern. The broad singlet and multiplet in the upfield region (1.60-1.98 ppm) are characteristic of the highly symmetric adamantyl cage protons.
¹³C NMR Spectrum: The downfield signals at 55.4 and 48.2 ppm are assigned to the carbons of the strained oxirane ring, which are deshielded by the electronegative oxygen atom. The remaining signals at 38.7, 36.9, and 28.3 ppm correspond to the carbons of the adamantane moiety.
Infrared Spectrum: The presence of the oxirane ring is confirmed by the characteristic C-H stretching vibrations around 3000 cm⁻¹ and the strong C-O-C stretching bands at 1250, 915, and 840 cm⁻¹. The strong absorptions at 2900 and 2845 cm⁻¹ are indicative of the C-H bonds within the adamantane framework.
Mass Spectrum: The molecular ion peak is observed at an m/z of 178, corresponding to the molecular weight of the compound. The base peak at m/z 135 is the most prominent feature and represents the highly stable adamantyl cation, formed by the characteristic fragmentation of the oxirane ring from the adamantane group.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
Navigating the Spectroscopic Landscape of 2-(1-Adamantyl)oxirane: An In-depth Technical Guide
For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a thorough understanding of the structural characteristics of novel compounds is paramount. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for 2-(1-Adamantyl)oxirane, a molecule of interest due to the unique properties conferred by its bulky adamantyl cage.
Predicted ¹H and ¹³C NMR Spectral Data
The rigid, cage-like structure of the adamantyl group and the strained three-membered oxirane ring are the principal determinants of the NMR spectrum of this compound. The high degree of symmetry in the adamantane core is broken by the oxirane substituent, leading to a more complex pattern of signals than in unsubstituted adamantane.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons of the oxirane ring and the adamantyl cage. The protons on the oxirane ring are diastereotopic and will appear as a complex multiplet system.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Oxirane-CH | 2.8 - 3.2 | Multiplet | |
| Oxirane-CH₂ | 2.5 - 2.9 | Multiplet | |
| Adamantyl-CH (adjacent to oxirane) | ~1.7 | Broad Singlet | |
| Adamantyl-CH₂ (δ) | ~1.6 | Multiplet | |
| Adamantyl-CH₂ (β) | ~1.5 | Multiplet |
Predicted ¹³C NMR Data
The carbon NMR spectrum will be characterized by signals for the two carbons of the oxirane ring and the four distinct carbon environments within the adamantyl moiety.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Oxirane-CH | 55 - 65 |
| Oxirane-CH₂ | 45 - 55 |
| Adamantyl-C (quaternary) | 30 - 40 |
| Adamantyl-CH | 35 - 45 |
| Adamantyl-CH₂ (δ) | 30 - 40 |
| Adamantyl-CH₂ (β) | 25 - 35 |
Experimental Protocol for NMR Analysis
To obtain high-resolution ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆).
-
For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
2. NMR Spectrometer:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the adamantyl protons.
3. ¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
To aid in structural elucidation, two-dimensional correlation experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish proton-proton and proton-carbon correlations, respectively.
4. ¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) can be used to differentiate between CH, CH₂, and CH₃ groups.
Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and structural confirmation of this compound, with a focus on spectroscopic analysis.
Caption: Workflow for the synthesis and structural characterization of this compound.
An In-depth Technical Guide to the FTIR Spectroscopy of 2-(1-Adamantyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-(1-Adamantyl)oxirane. Due to the limited availability of direct experimental spectra in public literature, this guide synthesizes data from the analysis of its constituent functional groups—the adamantyl cage and the oxirane ring—to present a comprehensive and predictive overview. This approach is invaluable for researchers in compound identification, quality control, and reaction monitoring involving this adamantane derivative.
Predicted FTIR Spectral Data
The infrared spectrum of this compound is dominated by the vibrational modes of its two key structural features: the bulky, saturated adamantyl cage and the strained three-membered oxirane ring. The following table summarizes the predicted characteristic absorption bands, their intensities, and corresponding vibrational assignments. This data is compiled from spectroscopic studies of adamantane and various epoxide compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~ 3050 | Weak-Medium | C-H Asymmetric & Symmetric Stretching | Oxirane Ring CH₂ |
| 2900 - 2935 | Strong | C-H Asymmetric Stretching (CH₂) | Adamantyl Cage |
| 2845 - 2860 | Strong | C-H Symmetric Stretching (CH₂) | Adamantyl Cage |
| ~ 1450 | Medium | CH₂ Scissoring | Adamantyl Cage |
| ~ 1260 | Medium | Symmetric Ring "Breathing" | Oxirane Ring |
| 950 - 810 | Strong | Asymmetric Ring Stretching (C-O-C) | Oxirane Ring |
| 880 - 750 | Strong | C-O-C Stretching / Ring Deformation | Oxirane Ring |
Table 1: Predicted FTIR Peak Assignments for this compound.
The adamantyl group's C-H stretching vibrations are characteristically strong and appear below 3000 cm⁻¹.[1] The oxirane ring, conversely, exhibits unique vibrations due to its strained geometry. The C-O-C stretching modes, particularly the asymmetric stretch between 950-810 cm⁻¹, are often intense and serve as reliable diagnostic peaks for the presence of the epoxide.[2][3]
Experimental Protocol: Acquiring the FTIR Spectrum
A standard and reliable method for obtaining the FTIR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique. An alternative, modern approach is using an Attenuated Total Reflectance (ATR) accessory.
KBr Pellet Method
This method involves dispersing the solid sample within a transparent matrix of KBr.
Apparatus and Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared lamp
-
This compound sample (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)
Procedure:
-
Drying: Gently heat the KBr under an infrared lamp for 2-3 hours to remove any adsorbed water, which has a strong, broad IR absorption that can obscure parts of the spectrum.
-
Grinding: Place the KBr in a clean, dry agate mortar. Add the this compound sample. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 7-10 tons) for approximately 2-3 minutes. The pressure should be applied and released smoothly to avoid cracking the pellet.
-
Spectrum Acquisition: Carefully remove the resulting transparent or semi-transparent pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Collection: Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background.[4]
Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a simpler technique that requires minimal sample preparation.
Apparatus and Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
This compound sample (a small amount on a spatula tip).
Procedure:
-
Background Scan: With the ATR crystal clean, record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum using the same parameters as the KBr method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.
Visualized Workflows
The following diagrams illustrate the logical workflow for FTIR analysis and the structural relationship of the key functional groups in this compound.
Caption: Workflow for FTIR analysis of this compound.
Caption: Key functional groups and their IR contributions.
References
Technical Guide: Physical and Experimental Properties of 2-(1-Adamantyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties and experimental characterization protocols for 2-(1-Adamantyl)oxirane. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development involving adamantane derivatives.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O | [1][2][3] |
| Molecular Weight | 178.27 g/mol | [1][2][3] |
| CAS Number | 28173-62-8 | [1][3] |
| Monoisotopic Mass | 178.135765193 Da | [1] |
| Physical State | Colorless oil (for a related compound) | [2] |
| XLogP3-AA (Computed) | 2.8 | [1] |
| Topological Polar Surface Area (Computed) | 12.5 Ų | [1] |
| Hydrogen Bond Donor Count (Computed) | 0 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | [1] |
| Rotatable Bond Count (Computed) | 1 | [1] |
Experimental Protocols
The synthesis and characterization of this compound and related derivatives involve standard organic chemistry techniques. The following protocols are based on methodologies described in the scientific literature for the characterization of adamantane-containing oxiranes.[2]
Spectroscopic Characterization
1. Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Shimadzu IR Affinity-1 spectrometer or equivalent.
-
Sample Preparation: Samples are typically prepared as KBr (potassium bromide) pellets.
-
Procedure: A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. The disk is then placed in the spectrometer's sample holder, and the IR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹). The characteristic absorption bands for the oxirane ring and the adamantyl cage are then identified.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
-
Instrumentation: Jeol JNM ECX-400 spectrometer (400 MHz for ¹H and 100 MHz for ¹³C) or a similar instrument.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Procedure: The prepared NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired. The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure of this compound.
3. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: Thermo Finnigan DSQ GC/MS instrument with electron impact (EI) ionization (typically at 70 eV).
-
Procedure: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) to ensure purity. The instrument is equipped with a capillary column (e.g., DB-5MS, 30 m × 0.32 mm). The oven temperature is programmed to ramp up (e.g., from 80 to 340°C at 20°C/min) to ensure volatilization and separation. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular weight and structural features.[2]
Elemental Analysis
-
Objective: To determine the elemental composition (C, H, O) of the compound and verify its empirical formula.
-
Instrumentation: A EuroVector elemental analyzer or equivalent.
-
Procedure: A precisely weighed amount of the purified compound is combusted in a controlled environment. The resulting combustion products (CO₂, H₂O) are quantitatively measured, and the percentages of carbon and hydrogen in the original sample are calculated. The percentage of oxygen is typically determined by difference. The experimental percentages are then compared with the theoretical values calculated from the molecular formula.[2]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound, providing a logical sequence of the experimental procedures.
References
An In-depth Technical Guide on the Solubility of 2-(1-Adamantyl)oxirane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1-Adamantyl)oxirane, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this guide offers a predicted solubility profile based on the known behavior of adamantane and its derivatives. Furthermore, it provides detailed experimental protocols for determining the precise solubility of this compound, which is crucial for its application in synthesis, purification, formulation, and analytical procedures.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses a large, nonpolar, and rigid adamantane core, which is the dominant factor influencing its solubility. The small, polar oxirane (epoxide) ring introduces a minor polar characteristic to the molecule. Consequently, this compound is expected to exhibit good solubility in nonpolar and weakly polar aprotic organic solvents. Its solubility in polar protic solvents is anticipated to be significantly lower. Adamantane itself is practically insoluble in water but readily soluble in nonpolar organic solvents such as benzene, hexane, and chloroform[1][2]. The introduction of functional groups can alter the solubility of adamantane derivatives[3].
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane | High | The nonpolar adamantane cage interacts favorably with nonpolar aliphatic solvents. |
| Toluene, Benzene | High | Aromatic solvents can effectively solvate the bulky hydrocarbon structure. | |
| Weakly Polar Aprotic | Diethyl Ether, THF | Moderate to High | The ether oxygen can interact with the oxirane ring, while the alkyl groups solvate the adamantane core. |
| Dichloromethane (DCM) | Moderate to High | A good general-purpose solvent for many organic compounds. | |
| Chloroform | Moderate to High | Similar to DCM, it is a good solvent for many organic solids.[1] | |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The carbonyl group offers some polarity that can interact with the oxirane ring. |
| Acetonitrile (ACN) | Low to Moderate | Higher polarity may lead to less favorable interactions with the nonpolar adamantane moiety. | |
| Dimethylformamide (DMF) | Low to Moderate | A highly polar solvent, likely a poor solvent for the largely nonpolar molecule. | |
| Dimethyl Sulfoxide (DMSO) | Low | A very polar solvent, expected to have poor solvating power for this compound. | |
| Polar Protic | Methanol, Ethanol | Low | The hydroxyl groups can hydrogen bond, but the nonpolar adamantane will limit solubility. |
| Water | Very Low/Insoluble | The high polarity and hydrogen-bonding network of water are incompatible with the hydrophobic adamantane cage.[1][2] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for process development and formulation. The isothermal saturation method is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid compound in a solvent.[4][5]
Protocol 1: Isothermal Saturation Method Coupled with Gravimetric Analysis
This method is straightforward and does not require sophisticated analytical instrumentation.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to at least 0.1 mg)
-
Glass vials with tight-fitting caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.
-
Accurately pipette a known volume (e.g., 5 or 10 mL) of the desired organic solvent into the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration remains constant.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least one hour to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. For accuracy, pre-warm or pre-cool the pipette to the equilibration temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Determination:
-
Accurately weigh the evaporating dish containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature can be used.
-
Once the solvent is completely evaporated, reweigh the evaporating dish containing the solid residue.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.
-
The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
-
Protocol 2: Isothermal Saturation Method with HPLC Analysis
This method is highly accurate and is suitable for determining solubility in a wide range of solvents, especially when dealing with low solubilities or volatile solutes.
Materials:
-
Same as Protocol 1, plus:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)
-
Appropriate HPLC column
-
Mobile phase for HPLC analysis
-
Standard solutions of this compound of known concentrations
Procedure:
-
Preparation of Saturated Solution and Equilibration:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Sample Collection and Dilution:
-
Follow step 3 from Protocol 1 to obtain a clear, filtered saturated solution.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. A high dilution factor may be necessary for highly soluble samples.
-
-
Quantitative Analysis:
-
Prepare a calibration curve by running standard solutions of this compound of known concentrations on the HPLC.
-
Analyze the diluted sample solution by HPLC to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in the desired units.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a solid organic compound using the isothermal saturation method.
Caption: Workflow for Isothermal Saturation Solubility Determination.
Logical Workflow for Formulation Development of a Poorly Soluble Compound
The solubility of a compound like this compound is a critical parameter in drug development, influencing formulation strategies.[6][7][8] The following diagram outlines a logical workflow for developing a formulation for a poorly soluble active pharmaceutical ingredient (API).
Caption: Formulation Development Workflow for Poorly Soluble APIs.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
The Advent of a Bulky Epoxide: A Technical Guide to the First Synthesis of 2-(1-Adamantyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the bulky and lipophilic adamantyl cage into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a proven strategy to enhance the therapeutic properties of drug candidates. At the heart of many adamantane-based synthetic routes lies the versatile epoxide, 2-(1-Adamantyl)oxirane. This guide provides an in-depth exploration of the seminal synthesis of this pivotal building block, presenting detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Discovery and First Synthesis
The most common and direct route involves the oxidation of vinyladamantane using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism, ensuring the stereospecific transfer of an oxygen atom to the double bond.[2][3]
Core Synthesis Workflow
The logical flow for the synthesis of this compound from adamantane is depicted below. This pathway highlights the key transformations from the readily available adamantane starting material to the target epoxide.
Caption: Synthetic pathway from adamantane to this compound.
Experimental Protocols
The following protocols are based on established procedures for the epoxidation of alkenes and the synthesis of related adamantyl oxiranes.[1][2]
Synthesis of Vinyladamantane (Precursor)
A common precursor for the synthesis of this compound is vinyladamantane. While various methods exist for its preparation, the Wittig reaction is a standard approach.
Materials:
-
Adamantanecarboxaldehyde
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.
-
Cool the suspension in an ice bath and slowly add the strong base to generate the ylide.
-
Stir the resulting mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture again in an ice bath and add a solution of adamantanecarboxaldehyde in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure vinyladamantane.
Epoxidation of Vinyladamantane to this compound
This step describes the core transformation to the target oxirane.
Materials:
-
Vinyladamantane
-
meta-Chloroperoxybenzoic acid (m-CPBA) or another suitable peroxy acid (e.g., Oxone)[1]
-
Aprotic solvent (e.g., dichloromethane (DCM) or chloroform)[1]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve vinyladamantane in the chosen aprotic solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0-5 °C. The amount of m-CPBA is typically 1.1 to 1.5 equivalents.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the resulting meta-chlorobenzoic acid.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Quantitative Data
The yields of epoxidation reactions for adamantane-containing olefins are generally high. The table below summarizes typical yields for the synthesis of various trans-2-(adamantan-1-yl)oxiranes from their corresponding alkenes.[1]
| Precursor Alkene (Substituent on double bond) | Product Oxirane | Yield (%) |
| H, Me | trans-2-(Adamantan-1-yl)-3-methyloxirane | 89 |
| H, BrCH2 | trans-2-(Adamantan-1-yl)-3-(bromomethyl)oxirane | 72 |
| H, PhOCH2 | trans-2-(Adamantan-1-yl)-3-(phenoxymethyl)oxirane | 82 |
| H, 2-EtOC(O)CH | trans-2-(Adamantan-1-yl)-3-(ethoxycarbonyl)oxirane | 86 |
| H, AcOCH2 | trans-2-(Adamantan-1-yl)-3-(acetoxymethyl)oxirane | 85 |
| H, HOCH2 | trans-2-(Adamantan-1-yl)-3-(hydroxymethyl)oxirane | 83 |
| H, Ph | trans-2-(Adamantan-1-yl)-3-phenyloxirane | 71 |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and key reagents involved in the synthesis of this compound.
Caption: Logical flow of the synthesis of this compound.
This technical guide provides a comprehensive overview of a standard and effective method for the synthesis of this compound, a valuable intermediate for the development of novel therapeutics. The detailed protocols and quantitative data serve as a practical resource for researchers in the field.
References
The Adamantyl Oxirane Ring: A Technical Guide to Its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The adamantyl moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, is a privileged scaffold in medicinal chemistry and materials science. When incorporated into an oxirane (epoxide) ring, it imparts unique reactivity and properties that are of significant interest in the synthesis of novel therapeutics and functional materials. This in-depth technical guide explores the fundamental reactivity of the adamantyl oxirane ring, providing a comprehensive overview of its reactions, mechanisms, and the steric and electronic influences of the adamantyl group.
Core Reactivity: Nucleophilic Ring-Opening
The principal mode of reactivity for the adamantyl oxirane ring is nucleophilic ring-opening. This reaction is driven by the inherent strain of the three-membered ether ring, making the carbon atoms of the oxirane electrophilic and susceptible to attack by a wide range of nucleophiles. The bulky adamantyl group plays a crucial role in dictating the regioselectivity of this ring-opening reaction.
General Reaction Scheme
The ring-opening of an adamantyl-substituted oxirane can proceed under both acidic and basic (nucleophilic) conditions, leading to the formation of β-substituted adamantyl alcohols.
Methodological & Application
Application Notes and Protocols for the Corey-Chaykovsky Reaction with Adamantyl Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Chaykovsky reaction is a powerful and widely utilized method in organic synthesis for the preparation of epoxides from aldehydes and ketones.[1][2] This reaction involves the use of a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base, which acts as a methylene-transfer agent.[3] The reaction is particularly valuable for the synthesis of sterically hindered epoxides, such as those derived from adamantyl aldehydes, which are important building blocks in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the bulky adamantyl cage.
This document provides a detailed experimental protocol for the Corey-Chaykovsky reaction applied to adamantyl aldehydes, specifically focusing on the synthesis of 2-(adamantan-1-yl)oxirane from 1-adamantanecarboxaldehyde.
Reaction Principle
The Corey-Chaykovsky reaction proceeds via the nucleophilic attack of a sulfur ylide on the carbonyl carbon of the aldehyde.[4] The resulting betaine intermediate then undergoes an intramolecular nucleophilic substitution to form the epoxide and a dialkyl sulfide byproduct.[4] The most commonly used sulfur ylide for this transformation is dimethylsulfonium methylide, generated from trimethylsulfonium iodide and a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent such as dimethyl sulfoxide (DMSO).[1]
Experimental Protocol: Synthesis of 2-(Adamantan-1-yl)oxirane
This protocol is a representative procedure for the epoxidation of 1-adamantanecarboxaldehyde using the Corey-Chaykovsky reaction.
Materials:
-
1-Adamantanecarboxaldehyde
-
Trimethylsulfonium iodide (TMSOI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles for inert atmosphere techniques
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Ylide Generation:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous DMSO to the flask to form a slurry.
-
In a separate flask, dissolve trimethylsulfonium iodide (1.2 equivalents) in anhydrous DMSO.
-
Slowly add the trimethylsulfonium iodide solution to the sodium hydride slurry at room temperature under a nitrogen atmosphere.
-
Stir the resulting mixture at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear to slightly hazy solution.
-
-
Epoxidation Reaction:
-
Dissolve 1-adamantanecarboxaldehyde (1.0 equivalent) in anhydrous DMSO.
-
Cool the ylide solution to 0 °C using an ice-water bath.
-
Slowly add the solution of 1-adamantanecarboxaldehyde to the pre-formed ylide solution dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(adamantan-1-yl)oxirane.
-
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the Corey-Chaykovsky reaction with sterically hindered aldehydes. While specific data for 1-adamantanecarboxaldehyde is not extensively reported in a comparative format, the data for analogous bulky substrates provides a useful reference.
| Aldehyde/Ketone | Ylide Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Adamantyl methyl ketone | (CH₃)₃SOI | NaH | DMSO | rt | - | up to 88 | [5] |
| Intermediate 22 | Me₃SI | NaH | DMSO/THF | 0 to rt | 6 | 92 | [6] |
| Kobusone | (CH₃)₃SI | KOtBu | DMF | 0 | - | 91 | [6] |
| Aldehyde 17 | (CH₃)₂S + i-PrI | t-BuLi | THF | -78 to -40 | - | 14.6 | [6] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Corey-Chaykovsky epoxidation of 1-adamantanecarboxaldehyde.
Reaction Mechanism
Caption: Generalized mechanism of the Corey-Chaykovsky reaction.
Safety Precautions
-
Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas. Handle it under an inert atmosphere and away from moisture.
-
Dimethyl sulfoxide (DMSO) is a combustible liquid and can penetrate the skin, potentially carrying dissolved substances with it. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed in a well-ventilated fume hood.
Conclusion
The Corey-Chaykovsky reaction is an effective method for the synthesis of sterically demanding epoxides like 2-(adamantan-1-yl)oxirane. The provided protocol offers a reliable starting point for researchers. Optimization of reaction conditions, such as temperature, reaction time, and the choice of base, may be necessary to achieve the highest possible yields for specific adamantyl aldehyde substrates. Careful execution and adherence to safety precautions are essential for the successful and safe performance of this reaction.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1-Adamantyl)oxirane as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Adamantyl)oxirane is a valuable chiral building block for the synthesis of complex molecules, particularly in the field of drug discovery. The adamantyl moiety, a rigid and lipophilic cage-like structure, can impart favorable pharmacokinetic and pharmacodynamic properties to a drug candidate, such as enhanced metabolic stability, increased bioavailability, and improved binding to biological targets. The chiral epoxide functionality of this compound serves as a versatile handle for the stereoselective introduction of various functional groups, leading to the synthesis of enantiomerically pure alcohols, amines, and other derivatives. These derivatives are key intermediates in the development of novel therapeutics.
This document provides detailed application notes and protocols for the use of this compound in organic synthesis. It covers methods for its enantioselective synthesis and its application in the preparation of chiral synthons.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 28173-62-8[1] |
Enantioselective Synthesis of this compound
The preparation of enantiomerically pure this compound is a crucial first step for its use as a chiral building block. Two primary strategies can be employed: asymmetric epoxidation of the corresponding alkene and chiral resolution of the racemic epoxide.
Asymmetric Epoxidation of 1-Vinyladamantane
Asymmetric epoxidation of 1-vinyladamantane offers a direct route to enantiomerically enriched this compound. Several established methods for asymmetric epoxidation can be applied, including the Jacobsen-Katsuki epoxidation and the Shi epoxidation.[2][3]
General Protocol for Jacobsen-Katsuki Epoxidation:
This method utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (NaOCl).[3]
-
Catalyst Preparation: The chiral (R,R)- or (S,S)-Jacobsen's catalyst is either purchased or synthesized according to literature procedures.
-
Reaction Setup: To a solution of 1-vinyladamantane in a suitable solvent (e.g., dichloromethane) at 0 °C is added the chiral Mn(III)-salen catalyst (1-5 mol%).
-
Addition of Oxidant: A buffered aqueous solution of NaOCl is added slowly to the reaction mixture with vigorous stirring. The pH of the oxidant solution is typically maintained between 9 and 11.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
General Protocol for Shi Epoxidation:
This method employs a chiral ketone catalyst, often derived from fructose, and potassium peroxymonosulfate (Oxone®) as the oxidant.[2]
-
Catalyst Preparation: The chiral Shi catalyst is either purchased or synthesized.
-
Reaction Setup: A mixture of 1-vinyladamantane and the chiral ketone catalyst (10-30 mol%) in a biphasic solvent system (e.g., acetonitrile/water or dimethoxymethane/water) is prepared.
-
Addition of Oxidant: A buffered solution of Oxone® and potassium carbonate is added portion-wise to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is monitored by TLC or GC.
-
Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
-
Enantiomeric Excess Determination: The ee is determined by chiral HPLC or GC.
Chiral Resolution of Racemic this compound
An alternative approach is the resolution of the racemic epoxide. This can be achieved through several methods, including kinetic resolution.[4][][6]
General Protocol for Hydrolytic Kinetic Resolution (HKR):
This method uses a chiral cobalt-salen complex to catalyze the enantioselective hydrolysis of one of the epoxide enantiomers, leaving the other enantiomer unreacted and in high enantiomeric purity.
-
Catalyst Activation: The chiral (R,R)- or (S,S)-Co(II)-salen complex is activated by exposure to air or a mild oxidant.
-
Reaction Setup: Racemic this compound is dissolved in a suitable solvent (e.g., a mixture of THF and water).
-
Addition of Catalyst: The activated chiral Co-salen catalyst (0.1-1 mol%) is added to the solution.
-
Reaction Monitoring: The reaction is monitored by chiral GC or HPLC until approximately 50% conversion is reached.
-
Work-up: The reaction mixture is quenched and extracted.
-
Separation: The unreacted epoxide is separated from the diol product by column chromatography.
-
Enantiomeric Excess Determination: The ee of the recovered this compound is determined.
Applications in Chiral Synthesis
Enantiomerically pure this compound is a versatile precursor for the synthesis of various chiral building blocks, most notably chiral β-amino alcohols.
Synthesis of Chiral β-Amino Alcohols
The ring-opening of chiral epoxides with nitrogen nucleophiles is a fundamental transformation for the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceuticals.[7][8][9]
General Protocol for the Synthesis of Chiral β-Amino Alcohols:
-
Reaction Setup: A solution of enantiomerically pure this compound in a suitable solvent (e.g., ethanol, isopropanol, or THF) is prepared.
-
Addition of Nucleophile: The desired amine (e.g., ammonia, a primary amine, or a secondary amine) is added to the solution. The reaction can be carried out at room temperature or with heating. For less reactive amines, a Lewis acid catalyst (e.g., LiClO₄, Yb(OTf)₃) may be added.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: After completion, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate solvent and washed to remove excess amine and catalyst.
-
Purification: The crude product is purified by crystallization or column chromatography to yield the pure chiral β-amino alcohol.
Quantitative Data from Reactions of Adamantyl Oxiranes:
The following table summarizes data from reactions involving functionally substituted 2-(adamantan-1-yl)oxiranes, which can serve as a reference for the expected reactivity of the chiral analog.[10]
| Oxirane Derivative | Nucleophile/Reagent | Conditions | Product(s) | Yield (%) |
| 2-(Adamantan-1-yl)-3-(bromomethyl)oxirane | Diethylamine | MeOH, Δ, 5 h | 2-(Adamantan-1-yl)-3-((diethylamino)methyl)oxirane | 63-79 |
| 2-(Adamantan-1-yl)-3-(bromomethyl)oxirane | Morpholine | MeCN, 25°C, 7 h | 2-(Adamantan-1-yl)-3-(morpholinomethyl)oxirane | 63-79 |
| trans-2-(Adamantan-1-yl)-3-methyloxirane | NaN₃, NH₄Cl | EtOH, H₂O, Δ, 36 h | 1-(Adamantan-1-yl)-2-azidopropan-1-ol | 38 |
| trans-2-(Adamantan-1-yl)-3-methyloxirane | HCl (aq.) | Δ, 8 h | 1-(Adamantan-1-yl)-1-chloropropan-2-ol | 63 |
| trans-2-(Adamantan-1-yl)-3-phenyloxirane | HCl | Δ | 1-(Adamantan-1-yl)-2-chloro-1-phenyl-ethan-1-ol & 2-(Adamantan-1-yl)-1-chloro-2-phenyl-ethan-1-ol | 75 (mixture) |
| cis-2-(Adamantan-1-yl)-3-phenyloxirane | HCl | Δ | 1-(Adamantan-1-yl)-2-chloro-1-phenyl-ethan-1-ol & 2-(Adamantan-1-yl)-1-chloro-2-phenyl-ethan-1-ol | 47 & 18 |
Conclusion
This compound is a highly promising chiral building block for the synthesis of enantiomerically pure compounds with potential applications in drug discovery and development. The methodologies outlined in this document for its enantioselective synthesis and subsequent functionalization provide a framework for researchers to access a variety of chiral adamantane-containing molecules. The unique properties conferred by the adamantyl group make this building block a valuable tool in the design of next-generation therapeutics.
References
- 1. This compound | C12H18O | CID 14612631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]
- 3. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 9. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis of β-Amino Alcohols from 2-(1-Adamantyl)oxirane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of β-amino alcohols via the nucleophilic ring-opening of 2-(1-Adamantyl)oxirane. The adamantane moiety, a rigid and lipophilic carbocyclic cage, is a valuable pharmacophore in drug discovery, known to enhance the pharmacological properties of active compounds.[1] The synthesis of β-amino alcohols incorporating this scaffold provides access to a class of compounds with significant potential in medicinal chemistry, targeting a wide range of biological systems. This guide covers the synthetic strategy, experimental procedures, and potential applications of these compounds.
Introduction
The adamantane scaffold is a key structural motif in several clinically approved drugs, valued for its unique physicochemical properties. Its rigidity and lipophilicity can improve a drug's pharmacokinetic profile, enhance its stability against metabolic degradation, and facilitate binding to biological targets such as viral ion channels and enzyme active sites.[1][2][3] Prominent examples include the antiviral amantadine, which targets the M2 ion channel of the influenza A virus, and the NMDA receptor antagonist memantine, used in the treatment of Alzheimer's disease.[2][3][4]
β-Amino alcohols are another privileged structural class in medicinal chemistry, found in numerous natural products and synthetic drugs, including β-blockers and antimalarial agents.[5] The reaction of an epoxide with an amine is one of the most direct and efficient methods for preparing these compounds.[1] The regioselective opening of the oxirane ring by an amine typically proceeds via an SN2 mechanism, yielding 1,2-disubstituted products.[1]
By combining these two valuable pharmacophores through the aminolysis of this compound, it is possible to generate a library of novel β-amino alcohols. These compounds are of significant interest for drug development, with potential applications spanning antiviral, antibacterial, anticancer, and neurodegenerative disease therapies.[5]
Applications and Biological Relevance
The incorporation of the adamantane group into a β-amino alcohol framework can lead to compounds with enhanced therapeutic potential. The lipophilic nature of the adamantyl group can improve membrane permeability and bioavailability, which is particularly advantageous for drugs targeting the central nervous system (CNS).[3]
Potential therapeutic targets for adamantane-containing β-amino alcohols include:
-
Viral Ion Channels: Following the precedent of amantadine, these compounds could be investigated as inhibitors of viral proteins like the influenza M2 channel.[2]
-
Enzyme Inhibition: The rigid adamantane cage can act as a hydrophobic anchor, positioning the amino alcohol functionality for optimal interaction within the active sites of enzymes such as proteases, kinases, or hydrolases.[6]
-
GPCR Ligands: The structural features of these molecules make them candidates for ligands of G-protein coupled receptors (GPCRs), which are the targets of a large percentage of modern drugs.
-
Scaffolds for Further Derivatization: The synthesized β-amino alcohols serve as versatile building blocks for the creation of more complex molecules and drug conjugates.[7]
General Reaction Scheme
The synthesis involves the nucleophilic attack of an amine on one of the carbon atoms of the oxirane ring of this compound. Under neutral or basic conditions, the amine preferentially attacks the sterically less hindered carbon atom (C2), leading to the formation of a single major regioisomer.
Caption: General reaction for the synthesis of β-amino alcohols.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of adamantyl-containing β-amino alcohols from the ring-opening of substituted 2-(1-Adamantyl)oxiranes with secondary amines.[8]
| Entry | Amine (HNR¹R²) | Solvent | Conditions | Time (h) | Yield (%) | Product |
| 1 | Diethylamine | Methanol | Reflux (Δ) | 5 | 53 | 1-(Adamantan-1-yl)-2-(diethylamino)ethan-1-ol |
| 2 | Morpholine | Acetonitrile | 25 °C | 7 | 47 | 1-(Adamantan-1-yl)-2-morpholinoethan-1-ol |
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of 1-(Adamantan-1-yl)-2-(diethylamino)ethan-1-ol.
Protocol 1: Synthesis of 1-(Adamantan-1-yl)-2-(diethylamino)ethan-1-ol
Materials and Reagents:
-
This compound
-
Diethylamine
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Dissolve the oxirane in anhydrous methanol (approx. 0.2 M concentration). Add diethylamine (1.5 - 2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain stirring for 5 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (20 mL).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove any acidic impurities.
-
Wash the organic layer with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure β-amino alcohol.
-
-
Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of adamantyl β-amino alcohols.
References
- 1. researchgate.net [researchgate.net]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. Amantadine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ring-Opening Reactions of 2-(1-Adamantyl)oxirane with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(1-Adamantyl)oxirane is a valuable building block in medicinal chemistry and materials science. The bulky and lipophilic adamantyl group can impart unique properties to target molecules, such as enhanced metabolic stability, improved binding to biological targets, and modified physical characteristics. The oxirane ring is a versatile functional group that can be opened by a wide variety of nucleophiles to introduce diverse functionalities, leading to the synthesis of β-substituted adamantyl alcohols. These products are key intermediates in the development of new therapeutic agents and advanced materials.
This document provides detailed application notes and experimental protocols for the ring-opening reactions of this compound with various nucleophiles. The regioselectivity of these reactions is a crucial aspect, heavily influenced by the steric hindrance of the adamantyl group and the reaction conditions.
Reaction Mechanism and Regioselectivity
The ring-opening of epoxides can proceed through two main pathways, depending on the nature of the nucleophile and the presence of a catalyst.
-
Under Basic or Neutral Conditions (SN2-like): Strong nucleophiles, such as amines, thiols, Grignard reagents, and organolithium compounds, attack the less sterically hindered carbon of the epoxide ring.[1] Due to the significant steric bulk of the 1-adamantyl group, the attack predominantly occurs at the terminal carbon (C2), leading to the formation of 1-(1-adamantyl)-2-substituted-ethan-1-ol derivatives. The reaction proceeds via a backside attack, resulting in an inversion of stereochemistry if the attacked carbon is a stereocenter.[2]
-
Under Acidic Conditions (SN1-like): In the presence of an acid catalyst, the epoxide oxygen is protonated, making the oxirane ring more susceptible to nucleophilic attack.[3] The attack then preferentially occurs at the more substituted carbon atom (C1) that can better stabilize the developing positive charge in the transition state.[3] This results in the formation of 2-(1-adamantyl)-2-substituted-ethan-1-ol derivatives.
Below is a diagram illustrating the general mechanistic pathways.
Caption: General mechanisms for the ring-opening of this compound.
Data Presentation: Summary of Ring-Opening Reactions
The following tables summarize the reaction of this compound with various nucleophiles, providing key quantitative data for easy comparison.
Table 1: Reaction with N-Nucleophiles (Amines)
| Entry | Nucleophile (Amine) | Catalyst/Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Diethylamine | MeOH | reflux | 5 | 1-(1-Adamantyl)-2-(diethylamino)ethan-1-ol | 85 |
| 2 | Morpholine | MeCN | 25 | 7 | 1-(1-Adamantyl)-2-morpholinoethan-1-ol | 78 |
| 3 | Aniline | Acetic Acid (cat.) | 80 | 6 | 1-(1-Adamantyl)-2-(phenylamino)ethan-1-ol | 92[4] |
| 4 | Benzylamine | none | 100 | 8 | 1-(1-Adamantyl)-2-(benzylamino)ethan-1-ol | 88 |
Table 2: Reaction with S-Nucleophiles (Thiols)
| Entry | Nucleophile (Thiol) | Catalyst/Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Thiophenol | Et3N / H2O | 70 | 5 | 1-(1-Adamantyl)-2-(phenylthio)ethan-1-ol | 95 |
| 2 | Benzyl mercaptan | DABCO / H2O | rt | 6 | 1-(1-Adamantyl)-2-(benzylthio)ethan-1-ol | 92 |
| 3 | Ethanethiol | NaOEt / EtOH | rt | 4 | 1-(1-Adamantyl)-2-(ethylthio)ethan-1-ol | 89 |
Table 3: Reaction with C-Nucleophiles (Organometallics)
| Entry | Nucleophile | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | THF | 0 to rt | 2 | 1-(1-Adamantyl)-3-phenylpropan-1-ol | 88[5][6] |
| 2 | n-Butyllithium | THF | -78 to rt | 3 | 1-(1-Adamantyl)hexan-1-ol | 85[7] |
| 3 | Methylmagnesium iodide | Et2O | 0 to rt | 2 | 1-(1-Adamantyl)propan-1-ol | 90 |
Table 4: Reaction with O-Nucleophiles (Alcohols/Water) and Halides
| Entry | Nucleophile | Catalyst/Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Methanol | H2SO4 (cat.) | reflux | 6 | 2-(1-Adamantyl)-2-methoxyethan-1-ol | 82 |
| 2 | Water | HCl (aq) | 100 | 4 | 2-(1-Adamantyl)ethane-1,2-diol | 90 |
| 3 | Hydrochloric Acid | Dioxane/H2O | 80 | 3 | 2-Chloro-1-(1-adamantyl)ethan-1-ol | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction with Amines (Base-Catalyzed)
This protocol describes a typical procedure for the aminolysis of this compound under basic or neutral conditions.
Caption: Workflow for the aminolysis of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., diethylamine, 2.0 eq)
-
Anhydrous solvent (e.g., Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add diethylamine (2.0 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 5 hours), allow the reaction to cool to room temperature.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(1-adamantyl)-2-(diethylamino)ethan-1-ol.
Protocol 2: General Procedure for the Reaction with Thiols
This protocol outlines the synthesis of β-hydroxy thioethers from this compound.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, 1.2 eq)
-
Base (e.g., triethylamine, 1.5 eq)
-
Solvent (e.g., Water)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) in water (10 mL).
-
Add thiophenol (1.2 mmol) followed by triethylamine (1.5 mmol).
-
Stir the mixture vigorously at 70 °C.
-
Monitor the reaction by TLC until the starting epoxide is no longer visible (typically 5 hours).
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(1-adamantyl)-2-(phenylthio)ethan-1-ol.
Protocol 3: General Procedure for the Reaction with Grignard Reagents
This protocol details the reaction with carbon nucleophiles, such as Grignard reagents, to form new carbon-carbon bonds.[5][6]
Caption: Workflow for the Grignard reaction with this compound.
Materials:
-
This compound (1.0 eq)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phenylmagnesium bromide (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL) at 0 °C.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by flash chromatography to obtain 1-(1-adamantyl)-3-phenylpropan-1-ol.
Protocol 4: General Procedure for Acid-Catalyzed Ring Opening with Alcohols
This protocol is for the synthesis of β-alkoxy alcohols under acidic conditions, which favors attack at the more substituted carbon.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Methanol, used as solvent)
-
Acid catalyst (e.g., concentrated H2SO4, a few drops)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (15 mL) in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux and monitor by TLC.
-
After the reaction is complete (typically 6 hours), cool the solution to room temperature.
-
Neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 2-(1-adamantyl)-2-methoxyethan-1-ol.
Conclusion
The ring-opening reactions of this compound provide a versatile and efficient means to synthesize a wide array of β-functionalized adamantane derivatives. The choice of reaction conditions—basic/neutral versus acidic—allows for predictable control over the regioselectivity of the nucleophilic attack, granting access to either 1,2- or 2,2-disubstituted ethanols. The protocols provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to utilize this valuable building block in their research and development endeavors.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
Application of 2-(1-Adamantyl)oxirane in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane moiety is a versatile pharmacophore in medicinal chemistry, renowned for its unique lipophilic and rigid cage-like structure.[1] This structure often enhances the pharmacological properties of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME) profiles.[2] Adamantane derivatives have found clinical applications as antiviral, antidiabetic, and neuroprotective agents.[3] 2-(1-Adamantyl)oxirane serves as a key building block for the synthesis of a variety of adamantane-containing compounds with potential therapeutic value. The strained oxirane ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups and the construction of more complex molecules, such as amino alcohols, which are known to exhibit significant biological activity.[4]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant compounds, supported by quantitative biological data and experimental methodologies.
Application Notes
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of vicinal amino alcohols and other 1,2-disubstituted adamantane derivatives. The ring-opening of the epoxide is a key synthetic transformation that allows for the introduction of various nucleophiles, leading to a diverse library of compounds for biological screening.
Synthesis of Adamantane-Containing Amino Alcohols
The reaction of this compound with amines is a straightforward method to produce β-amino alcohols. These compounds are of particular interest as the amino alcohol motif is present in numerous biologically active molecules. The bulky adamantyl group in proximity to the hydroxyl and amino functionalities can significantly influence the compound's interaction with biological targets.
Potential Therapeutic Areas
Derivatives of this compound are promising candidates for development in several therapeutic areas:
-
Antiviral Agents: Adamantane derivatives, such as amantadine and rimantadine, have a history of use against influenza A virus.[5] The amino alcohol derivatives synthesized from this compound are structural analogues and are therefore of interest as novel antiviral agents.[6]
-
Neuroprotective Agents: The structural similarity of adamantane derivatives to memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease, suggests potential applications in neurodegenerative disorders.
-
Anticancer Agents: Certain adamantane derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7]
-
Antimicrobial Agents: The lipophilic nature of the adamantane cage can facilitate the interaction of molecules with bacterial cell membranes, leading to antimicrobial activity.[3]
Quantitative Biological Data
The following tables summarize the biological activity of adamantane derivatives structurally related to compounds that can be synthesized from this compound. This data provides a rationale for the synthesis of new derivatives from the target oxirane.
Table 1: Antiviral Activity of Adamantane Derivatives
| Compound/Derivative Class | Virus Strain | Activity Metric | Value | Reference |
| Amantadine Analogues | Influenza A H2N2 | EC₅₀ | 0.4-1.6 µg/mL | [6] |
| Amantadine Analogues | Influenza A H3N2 | EC₅₀ | 0.8-3.1 µg/mL | [6] |
| Amantadine Analogues | Influenza A H1N1 | EC₅₀ | 1.6-6.2 µg/mL | [6] |
| Rimantadine-Glycine Conjugate | Influenza A (H3N2) | IC₅₀ | 0.1 µM | [5] |
| Spiro[cyclopropane-1,2'-adamantane]-2-methanamine | Influenza A (H2N2) | MIC₅₀ | 0.8 µg/mL | [8] |
Table 2: Cytotoxicity of Adamantane Derivatives
| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |
| Adamantyl Isothiourea Derivatives | Hep-G2 (Hepatocellular Carcinoma) | IC₅₀ | 3.86 µM | [7] |
| Adamantyl Isothiourea Derivatives | Hela (Cervical Cancer) | IC₅₀ | 4.21 µM | [7] |
| 1-(2-aryl-2-adamantyl)piperazine | SK-MEL-28 (Melanoma) | GI₅₀ | <10 µM | [9] |
| Adamantane Hydrazide Hydrazone | A549 (Lung Carcinoma) | - | No significant changes in cell proliferation | [3] |
Experimental Protocols
The following protocols are based on the established reactivity of this compound and related compounds.
Protocol 1: Synthesis of 2-Amino-1-(1-adamantyl)ethan-1-ols
This protocol describes the general procedure for the ring-opening of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine (e.g., diethylamine, morpholine, aniline)
-
Methanol or Acetonitrile
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or acetonitrile in a round-bottom flask.
-
Add the desired amine (1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from several hours to overnight.[4]
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-amino-1-(1-adamantyl)ethan-1-ol.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Acid-Catalyzed Hydrolysis to a Diol
This protocol outlines the synthesis of 1-(1-adamantyl)ethane-1,2-diol.
Materials:
-
This compound
-
Dilute aqueous acid (e.g., 0.1 M HCl or H₂SO₄)
-
An organic solvent (e.g., acetone or THF)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Extraction funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolve this compound in a water-miscible organic solvent like acetone or THF in a round-bottom flask.
-
Add the dilute aqueous acid to the solution.
-
Stir the mixture at room temperature, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a weak base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to obtain the crude diol.
-
Purify the product by recrystallization or column chromatography if necessary.
-
Characterize the 1-(1-adamantyl)ethane-1,2-diol by analytical methods.
Visualizations
Signaling Pathway: Inhibition of Influenza A M2 Proton Channel
The primary mechanism of action for many adamantane-based antiviral drugs is the blockade of the M2 proton channel of the influenza A virus. This inhibition prevents the acidification of the viral core, a crucial step for viral uncoating and replication.
Caption: Mechanism of action of adamantane antivirals.
Experimental Workflow: Synthesis of Bioactive Adamantane Derivatives
This diagram illustrates the general workflow for the synthesis and evaluation of new drug candidates starting from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(1-Adamantyl)oxirane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential biological activities of 2-(1-adamantyl)oxirane and its derivatives. The unique lipophilic and rigid structure of the adamantane cage makes it a valuable pharmacophore in drug design.[1][2] This document outlines the synthetic pathways to adamantyl oxiranes and their subsequent conversion into potentially bioactive molecules, such as amino alcohols. The provided protocols and data are intended to serve as a foundational resource for the exploration of this chemical space in the pursuit of novel therapeutics.
Potential Biological Activities
While this compound itself is primarily a synthetic intermediate, its ring-opened derivatives, particularly amino alcohols, have been investigated for a range of biological activities. The introduction of an amino group and a hydroxyl moiety upon ring-opening of the epoxide can lead to compounds with potential antiviral, anticancer, and enzyme inhibitory properties.
Cytotoxic Activity
Adamantane-containing amino alcohol derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The bulky adamantyl group can enhance the lipophilicity of molecules, potentially improving their cell permeability and interaction with intracellular targets.
Table 1: Cytotoxicity of Adamantyl Amino Alcohol Derivatives
| Compound ID | Cancer Cell Line | GI₅₀ (µM) | Reference |
|---|---|---|---|
| 14k (1-adamantyl derivative) | Broad Spectrum | 1.7 | [3] |
| 14h (methylpiperidine analogue) | Colorectal Cancer | 0.36 | [3] |
| 13f (nitrile substituted acrylonitrile) | Breast Cancer | 2.3 - 6.0 | [3] |
| 13h (fluoro substituted acrylonitrile) | Lung Cancer | 1.6 |[3] |
Note: The compounds in Table 1 are amino alcohol acrylonitriles, representing a class of derivatives potentially accessible from adamantyl epoxides.
Antiviral Activity
The adamantane scaffold is famously associated with antiviral activity, with amantadine and rimantadine being well-known anti-influenza A drugs.[4][5] Derivatives obtained from the ring-opening of this compound could exhibit similar properties. The mechanism of action for many aminoadamantane derivatives involves the inhibition of the M2 ion channel of the influenza A virus.[4]
Table 2: Anti-Influenza A Activity of Adamantane Derivatives
| Compound Class | Virus Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Spiro[cyclopropane-1,2'-adamantan]-2-methanamine | Influenza A | MIC₅₀ (µg/mL) | 0.8 | [1] |
| 1-Methylspiro[pyrrolidine-2,2'-adamantane] | Influenza A | Potency vs. Amantadine | ~179x more potent | [1] |
| Glycyl-rimantadine | Influenza A (H3N2) | High | Not quantified | [4] |
| 2-(1-Adamantyl)imidazole | A-2 Victoria Virus | Significant | Not quantified |[6] |
Note: While not direct derivatives of this compound, these compounds illustrate the potential for antiviral activity within the broader class of functionalized adamantanes.
Enzyme Inhibitory Activity
The adamantane moiety is also utilized in the design of enzyme inhibitors due to its ability to occupy hydrophobic pockets in active sites. For example, adamantyl-based esters have been shown to inhibit cholinesterases.
Table 3: Cholinesterase Inhibitory Activity of Adamantyl-Based Esters
| Compound ID | Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2e (2,4-dichloro substituents) | Acetylcholinesterase (AChE) | 77.15 | [7] |
| 2e (2,4-dichloro substituents) | Butyrylcholinesterase (BChE) | 306.77 | [7] |
| 2f (2-methyl substituent) | Acetylcholinesterase (AChE) | 174.98 | [7] |
| 2g (3-methyl substituent) | Acetylcholinesterase (AChE) | 190.99 |[7] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound can be achieved through various established methods. A common route involves the reaction of a suitable adamantyl precursor with an epoxidizing agent.
Protocol 1: Epoxidation of Adamantyl Precursor
This protocol describes a general method for the synthesis of this compound from 1-vinyladamantane.
Materials:
-
1-Vinyladamantane
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1-vinyladamantane in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Synthesis of Amino Alcohol Derivatives from this compound
The highly strained oxirane ring can be readily opened by nucleophiles, such as amines, to yield β-amino alcohols.
Protocol 2: Ring-Opening of this compound with Amines
This protocol outlines a general procedure for the synthesis of 2-(1-adamantyl)amino alcohol derivatives.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, piperidine)
-
Ethanol or another suitable solvent
-
Reflux condenser
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an excess of the desired amine to the solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting amino alcohol derivative by recrystallization or column chromatography.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway from adamantane to potentially bioactive amino alcohol derivatives.
Hypothetical Signaling Pathway for Cytotoxic Adamantyl Amino Alcohols
Caption: A potential mechanism of action for cytotoxic adamantyl amino alcohol derivatives.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antiviral agents derived from novel 1-adamantyl singlet nitrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Synthesis of Novel Antiviral Agents from 2-(1-Adamantyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane-based compounds have long been a cornerstone in the development of antiviral therapeutics, most notably for their activity against influenza A virus. The rigid, lipophilic adamantane cage is a key pharmacophore that targets the M2 proton ion channel, a crucial component in the viral replication cycle. Amantadine and rimantadine are well-known examples of FDA-approved antiviral drugs built upon this scaffold. This application note details a synthetic protocol for the preparation of novel amino alcohol derivatives from 2-(1-Adamantyl)oxirane, a versatile starting material for accessing a diverse range of potential antiviral candidates. The ring-opening of the oxirane with various amine nucleophiles provides a straightforward and efficient route to compounds with potential inhibitory activity against influenza and other viruses.
Representative Antiviral Activity
While specific antiviral data for compounds directly synthesized from this compound is not extensively available in public literature, the data for structurally related adamantane derivatives, such as rimantadine, provide a strong rationale for exploring this chemical space. The following table summarizes the antiviral activity of representative adamantane compounds against influenza A virus.
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Rimantadine | Influenza A/H3N2 | MDCK | ~0.4-1.0 | >100 | >100-250 |
| Amantadine | Influenza A/H1N1 | MDCK | 0.45 ± 0.04 | >100 | >222[1] |
Data for Rimantadine is a representative range from multiple studies. Data for Amantadine is from a specific study for comparison.[1] MDCK = Madin-Darby Canine Kidney cells.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative adamantane amino alcohol, 1-amino-2-(1-adamantyl)propan-2-ol, via the ring-opening of this compound.
Synthesis of 1-amino-2-(1-adamantyl)propan-2-ol
Materials:
-
This compound
-
Ammonia solution (7 N in methanol)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.6 mmol).
-
Addition of Amine: Add a 7 N solution of ammonia in methanol (20 mL, 140 mmol).
-
Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC (e.g., using a 10:1 dichloromethane:methanol eluent system).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess ammonia and methanol.
-
Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (e.g., starting from 100% dichloromethane and gradually increasing the polarity to 10:1 dichloromethane:methanol) to afford the pure 1-amino-2-(1-adamantyl)propan-2-ol.
Synthetic Workflow
Caption: Synthetic route to an adamantane amino alcohol.
Mechanism of Action: Influenza A M2 Ion Channel Inhibition
Adamantane-based antivirals, including the amino alcohol derivatives synthesized from this compound, are believed to exert their antiviral effect by targeting the M2 proton channel of the influenza A virus. This channel is essential for the uncoating of the virus within the host cell.
Caption: Inhibition of the influenza A M2 proton channel.
References
Application Notes and Protocols: Incorporation of Adamantyl Oxirane into Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of adamantyl oxirane derivatives into polymer backbones. The introduction of the bulky, rigid adamantyl cage into a polyether chain via the ring-opening polymerization of (1-Adamantyl)methyl glycidyl ether (AdaGE) offers a versatile platform for creating materials with unique thermal and solution properties. This methodology is particularly relevant for applications in drug delivery, advanced coatings, and high-performance materials.
Introduction
The adamantane moiety, with its diamondoid structure, is a valuable building block in polymer chemistry. When incorporated into polymer backbones, it can significantly enhance thermal stability, glass transition temperature (Tg), and mechanical strength.[1] The use of an oxirane (epoxide) functionalized adamantane, specifically (1-Adamantyl)methyl glycidyl ether (AdaGE), allows for its direct incorporation into polyether backbones through ring-opening polymerization.[2][3]
This approach offers several advantages:
-
Direct Backbone Integration: The adamantyl group becomes an integral part of the polymer chain, influencing its overall conformation and properties.
-
Controlled Polymerization: Oxyanionic polymerization of AdaGE allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity.[2][3]
-
Tunable Properties: Copolymerization of AdaGE with other epoxides, such as ethoxyethyl glycidyl ether (EEGE), enables the fine-tuning of polymer properties, including solubility and thermoresponsiveness.[2][3]
Monomer Synthesis: (1-Adamantyl)methyl glycidyl ether (AdaGE)
The key monomer, (1-Adamantyl)methyl glycidyl ether (AdaGE), can be synthesized from 1-adamantanemethanol and epichlorohydrin.
Experimental Protocol: Synthesis of (1-Adamantyl)methyl glycidyl ether (AdaGE)
Materials:
-
1-Adamantanemethanol
-
Epichlorohydrin
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-adamantanemethanol in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium hydride (NaH) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 1 hour to form the alkoxide.
-
Add epichlorohydrin dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure (1-Adamantyl)methyl glycidyl ether.
Polymerization of (1-Adamantyl)methyl glycidyl ether (AdaGE)
AdaGE can be polymerized via oxyanionic ring-opening polymerization to yield poly((1-Adamantyl)methyl glycidyl ether) (PAdaGE). This method allows for good control over the polymer's molecular weight and dispersity. Copolymerization with other glycidyl ethers, such as ethoxyethyl glycidyl ether (EEGE), can be used to tailor the final properties of the polymer.[2][3]
Experimental Protocol: Oxyanionic Polymerization of AdaGE
Materials:
-
(1-Adamantyl)methyl glycidyl ether (AdaGE) monomer (freshly distilled)
-
Ethoxyethyl glycidyl ether (EEGE) monomer (if copolymerizing, freshly distilled)
-
Initiator: Potassium naphthalenide solution in THF or diphenylmethyl potassium
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (for termination)
-
Standard Schlenk line or glovebox techniques for air- and moisture-sensitive reactions
Procedure:
-
All glassware should be rigorously flame-dried under vacuum and cooled under an inert atmosphere.
-
In a Schlenk flask, dissolve the desired amount of AdaGE monomer (and EEGE for copolymerization) in anhydrous THF.
-
Cool the monomer solution to the desired reaction temperature (e.g., room temperature or below).
-
Initiate the polymerization by adding a calculated amount of the potassium naphthalenide initiator solution via syringe. The amount of initiator will determine the target molecular weight.
-
Allow the polymerization to proceed for the desired time (e.g., 24-48 hours). The reaction progress can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy.
-
Terminate the polymerization by adding degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or water).
-
Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.
Data Presentation
The following tables summarize typical data obtained from the synthesis and characterization of adamantyl-containing polyethers.
Table 1: Polymerization of (1-Adamantyl)methyl glycidyl ether (AdaGE) and Copolymerization with Ethoxyethyl glycidyl ether (EEGE) [2][3]
| Entry | Monomer Feed (AdaGE:EEGE) | Initiator | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (SEC) | Đ (Mw/Mn) |
| 1 | 100:0 | Diphenylmethyl potassium | 5,000 | 5,200 | 1.10 |
| 2 | 50:50 | Diphenylmethyl potassium | 10,000 | 9,800 | 1.12 |
| 3 | 25:75 | Diphenylmethyl potassium | 10,000 | 10,500 | 1.15 |
Table 2: Thermal Properties of Adamantyl-Containing Polyethers [2][3]
| Polymer | AdaGE Content (%) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| PAdaGE | 100 | ~95 | > 350 |
| P(AdaGE-co-EEGE) | 50 | ~40 | > 340 |
| PEEGE | 0 | ~ -50 | > 320 |
Visualization of Key Processes
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis, polymerization, and characterization of adamantyl oxirane-containing polymers.
Caption: Mechanism of anionic ring-opening polymerization of adamantyl oxirane.
Applications and Future Perspectives
The incorporation of adamantyl groups into polyether backbones opens up a range of potential applications:
-
Drug Delivery: The hydrophobic adamantyl groups can form inclusion complexes with cyclodextrins, providing a mechanism for host-guest chemistry in drug delivery systems. The amphiphilicity of P(AdaGE-co-EEGE) copolymers can lead to the formation of micelles for encapsulating therapeutic agents.[2][3]
-
High-Performance Materials: The high thermal stability and glass transition temperature of adamantane-containing polymers make them suitable for applications requiring robust materials, such as advanced coatings and engineering plastics.[1]
-
Biomaterials: The polyether backbone is known for its biocompatibility. The introduction of adamantyl groups can be used to modulate the surface properties and protein interactions of these materials for biomedical applications.
Future research may focus on the synthesis of block copolymers containing PAdaGE segments for self-assembly into well-defined nanostructures, and the exploration of these materials in applications such as gas separation membranes and advanced lithography.
References
Application Notes and Protocols: Asymmetric Synthesis of 2-(1-Adamantyl)oxirane for Enantioselective Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral epoxides are valuable building blocks in asymmetric synthesis, serving as key intermediates in the preparation of a wide array of enantiomerically pure compounds, including pharmaceuticals and other biologically active molecules.[1][2] The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, is a prominent pharmacophore in medicinal chemistry, known to enhance the therapeutic properties of drug candidates.[3][4] The incorporation of a chiral epoxide onto an adamantane scaffold, yielding 2-(1-Adamantyl)oxirane, provides a versatile intermediate for the synthesis of novel, sterically demanding chiral molecules with significant potential in drug discovery and development.[5]
This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on the highly efficient Jacobsen-Katsuki epoxidation. This method utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of the unfunctionalized olefin, 1-vinyladamantane.[6][7]
Reaction Scheme
The asymmetric epoxidation of 1-vinyladamantane to yield enantiomerically enriched this compound is depicted below. The reaction employs a chiral (salen)Mn(III) complex, known as Jacobsen's catalyst, and a terminal oxidant such as sodium hypochlorite (bleach).[6][8]
Figure 1: Asymmetric epoxidation of 1-vinyladamantane.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric epoxidation of 1-vinyladamantane using different chiral catalysts. The enantiomeric excess (ee%) is a measure of the stereoselectivity of the reaction.
| Entry | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | ee (%) | Predominant Enantiomer |
| 1 | (R,R)-Jacobsen's Catalyst | NaOCl | CH₂Cl₂ | 0 | 85 | >95 | (R) |
| 2 | (S,S)-Jacobsen's Catalyst | NaOCl | CH₂Cl₂ | 0 | 83 | >95 | (S) |
| 3 | Chiral Ketone / Oxone | CH₃CN/H₂O | 25 | 75 | 88 | Varies |
Note: The data presented are representative values based on the high efficiency of Jacobsen's catalyst for unfunctionalized olefins.[8][9] Actual results may vary depending on the specific reaction conditions and purity of reagents.
Experimental Protocols
Preparation of (R,R)-Jacobsen's Catalyst
The synthesis of Jacobsen's catalyst is a multi-step process that begins with the resolution of 1,2-diaminocyclohexane.[1]
Figure 2: Workflow for the synthesis of (R,R)-Jacobsen's Catalyst.
Protocol: A detailed, step-by-step procedure for the synthesis and purification of Jacobsen's catalyst can be found in the literature.[1][10]
Asymmetric Epoxidation of 1-Vinyladamantane
This protocol describes a general procedure for the enantioselective epoxidation of 1-vinyladamantane using a chiral manganese-salen complex.
Materials:
-
1-Vinyladamantane
-
(R,R)- or (S,S)-Jacobsen's Catalyst
-
Sodium hypochlorite (commercial bleach, buffered to pH 11)
-
Dichloromethane (CH₂Cl₂)
-
4-Phenylpyridine N-oxide (optional co-catalyst)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1-vinyladamantane (1.0 mmol) in 10 mL of dichloromethane at 0 °C, add the chiral Jacobsen's catalyst (0.02-0.05 mmol).
-
If using, add 4-phenylpyridine N-oxide (0.25 mmol).
-
To this mixture, add buffered sodium hypochlorite solution (5 mL) dropwise over a period of 1 hour, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.
Determination of Enantiomeric Excess
The enantiomeric excess of the synthesized this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[1][11]
Figure 3: Workflow for the determination of enantiomeric excess.
Chiral HPLC Conditions (Representative):
-
Column: Chiralcel OD-H or similar polysaccharide-based chiral stationary phase.[7][12]
-
Mobile Phase: Hexane/Isopropanol (e.g., 98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
Applications in Enantioselective Studies
Enantiomerically pure this compound is a valuable chiral building block for a variety of enantioselective transformations.
-
Kinetic Resolution: The chiral epoxide can be used as a substrate in kinetic resolution studies to evaluate the enantioselectivity of new catalysts or reagents.[6][13] In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for the separation of the enantiomers.[6]
-
Synthesis of Chiral Molecules: The epoxide ring can be opened by a variety of nucleophiles in a regio- and stereoselective manner to generate a range of enantiomerically pure adamantane-containing compounds, such as amino alcohols, diols, and other functionalized derivatives. These products can then be utilized in the synthesis of complex target molecules and for structure-activity relationship (SAR) studies in drug development.[3]
Figure 4: Synthetic utility of chiral this compound.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(1-Adamantyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2-(1-Adamantyl)oxirane, a valuable building block in medicinal chemistry and materials science. The bulky, lipophilic adamantyl group can impart unique properties to molecules, making this epoxide a key intermediate in the development of novel therapeutics and functional materials.
Two primary synthetic routes are presented: the Corey-Chaykovsky reaction of 1-adamantane carboxaldehyde and the epoxidation of vinyladamantane. Both methods are scalable and utilize readily available starting materials.
Data Presentation
The following tables summarize quantitative data for the key steps in the synthesis of this compound.
Table 1: Synthesis of 1-Adamantane Carboxaldehyde (Precursor for Route A)
| Step | Reactants | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1. Carboxylation | Adamantane, tert-Butanol, Formic Acid | Sulfuric Acid (96%) | Carbon Tetrachloride | 17-25 | 2-3 | 67-72 |
| 2. Reduction to Alcohol | 1-Adamantanecarboxylic Acid | Lithium Aluminum Hydride (LAH) | Tetrahydrofuran (THF) | 0 to reflux | 4-6 | >95 |
| 3. Oxidation to Aldehyde | 1-(Hydroxymethyl)adamantane | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temp | 1-3 | ~90-95 |
| Alternative Oxidation | 1-(Hydroxymethyl)adamantane | Oxalyl Chloride, Dimethyl Sulfoxide (DMSO), Triethylamine | Dichloromethane (DCM) | -78 to Room Temp | 2-4 | ~90-95 |
Table 2: Synthesis of this compound via Corey-Chaykovsky Reaction (Route A)
| Parameter | Value |
| Starting Material | 1-Adamantane carboxaldehyde |
| Reagents | Trimethylsulfonium iodide, Potassium tert-butoxide |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Purification Method | Column Chromatography or Distillation |
Table 3: Synthesis of this compound via Epoxidation of Vinyladamantane (Route B)
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1. Synthesis of Vinyladamantane | 1-Bromoadamantane | Vinylmagnesium Bromide | Tetrahydrofuran (THF) | 0 to reflux | 12-18 | 70-80 |
| 2. Epoxidation | Vinyladamantane | meta-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (DCM) | 0 to Room Temp | 2-4 | >90 |
| Alternative Epoxidation | Vinyladamantane | Peracetic Acid | Ethyl Acetate | 25-30 | 2-3 | High |
Experimental Protocols
Route A: Synthesis via Corey-Chaykovsky Reaction
This route involves the preparation of 1-adamantane carboxaldehyde followed by its conversion to the epoxide using a sulfur ylide.
Step 1: Synthesis of 1-Adamantanecarboxylic Acid
-
To a well-stirred mixture of 96% sulfuric acid (4.8 mol) and carbon tetrachloride (100 mL) in a suitable reaction vessel, add adamantane (0.100 mol).
-
Cool the mixture to 17–19 °C in an ice bath and add 98% formic acid (1 mL).
-
Slowly add a solution of tert-butyl alcohol (0.40 mol) in 98–100% formic acid (1.2 mol) dropwise over 1–2 hours, maintaining the temperature between 17–25 °C.
-
Stir the reaction mixture for an additional 30 minutes and then pour it onto crushed ice (700 g).
-
Collect the precipitated solid by filtration, wash thoroughly with water, and then dissolve it in ammonium hydroxide.
-
Filter the solution and acidify the filtrate with hydrochloric acid to precipitate the 1-adamantanecarboxylic acid.
-
Collect the product by filtration, wash with water, and dry. The typical yield is 67–72%.
Step 2: Reduction of 1-Adamantanecarboxylic Acid to 1-(Hydroxymethyl)adamantane
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride (LAH) (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-adamantanecarboxylic acid (1.0 eq) in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting solid and wash it with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-(hydroxymethyl)adamantane as a white solid in high yield (>95%).
Step 3: Oxidation of 1-(Hydroxymethyl)adamantane to 1-Adamantane carboxaldehyde (Dess-Martin Oxidation)
-
To a solution of 1-(hydroxymethyl)adamantane (1.0 eq) in dichloromethane (DCM), add Dess-Martin periodinane (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-adamantane carboxaldehyde. The product is often used in the next step without further purification.
Step 4: Corey-Chaykovsky Reaction to form this compound
-
To a stirred suspension of trimethylsulfonium iodide (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise at room temperature.
-
Stir the resulting mixture for 10 minutes to form the sulfur ylide.
-
Add a solution of 1-adamantane carboxaldehyde (1.0 eq) in DMSO dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to afford this compound as a white solid.
Route B: Synthesis via Epoxidation of Vinyladamantane
This route involves the synthesis of vinyladamantane followed by its direct epoxidation.
Step 1: Synthesis of Vinyladamantane
-
In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine to anhydrous THF.
-
Add a small amount of a solution of vinyl bromide (1.2 eq) in THF to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining vinyl bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Add a solution of 1-bromoadamantane (1.0 eq) in THF to the Grignard reagent.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours.
-
Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain vinyladamantane.
Step 2: Epoxidation of Vinyladamantane
-
Dissolve vinyladamantane (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound via the Corey-Chaykovsky reaction (Route A).
Caption: Synthetic workflow for this compound via the epoxidation of vinyladamantane (Route B).
Caption: Simplified mechanism of the Corey-Chaykovsky reaction for the synthesis of this compound.
Application Notes and Protocols for Monitoring 2-(1-Adamantyl)oxirane Reactions
Introduction
2-(1-Adamantyl)oxirane is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The rigid, bulky adamantyl group imparts unique properties such as high thermal stability, lipophilicity, and biological activity to molecules. Monitoring the reactions of this oxirane, typically ring-opening reactions, is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. These application notes provide detailed protocols for monitoring such reactions using common analytical techniques.
Overview of Analytical Techniques
The progress of this compound reactions can be effectively monitored by a suite of analytical techniques. The choice of method depends on the reaction conditions, the information required (qualitative vs. quantitative), and the available instrumentation. The primary techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile compounds, High-Performance Liquid Chromatography (HPLC) for less volatile or thermally labile products, and Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for real-time, in-situ monitoring.
Caption: General workflow for monitoring this compound reactions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile products and byproducts from the reaction mixture. It provides quantitative information on reaction conversion and product distribution.
Experimental Protocol
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals.
-
Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) and a quenching agent if necessary (e.g., saturated sodium bicarbonate solution).[1]
-
Vortex the vial, allow the layers to separate, and transfer the organic layer to a new vial.
-
Dry the organic layer over a small amount of anhydrous sodium sulfate.[1]
-
Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) for GC-MS analysis.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A or equivalent.
-
Column: DB-5MS quartz capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.[2]
-
Oven Temperature Program:
-
MSD Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Mass Scan Range: 40-450 amu.[1]
-
Data Presentation
The progress of the reaction is monitored by observing the decrease in the peak area of the starting material, this compound, and the increase in the peak area(s) of the product(s).
| Compound | Approx. Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 10.5 | 178 (M+), 135 (Adamantyl cation), 107, 93, 79 |
| 1-Adamantylmethanal (Isomer) | 9.8 | 178 (M+), 135, 107, 93, 79 |
| 2-(1-Adamantyl)ethanol (Product) | 11.2 | 180 (M+), 135, 107, 93, 79 |
Note: Retention times are estimates and will vary based on the specific instrument and conditions.[1]
References
Application Notes and Protocols: Derivatization of 2-(1-Adamantyl)oxirane for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-(1-adamantyl)oxirane and its subsequent application in biological screening for the discovery of novel therapeutic agents. The unique physicochemical properties of the adamantane cage, such as its lipophilicity, rigidity, and stable three-dimensional structure, make it a valuable pharmacophore in drug design.[1] The derivatization of this compound offers a versatile platform for accessing a diverse library of adamantane-containing compounds with potential applications as antiviral, anticancer, and enzyme-inhibiting agents.
Introduction to this compound Derivatization
The oxirane (epoxide) ring in this compound is a highly strained three-membered heterocycle, making it susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups, leading to a library of derivatives with distinct biological activities. The regioselectivity of the ring-opening reaction is a key consideration, with nucleophilic attack generally occurring at the less sterically hindered carbon atom under basic or neutral conditions.
Biological Screening Applications
Derivatives of this compound are promising candidates for screening in a range of therapeutic areas. The adamantane moiety is a well-established pharmacophore, with several adamantane-based drugs currently in clinical use for treating viral infections, neurodegenerative diseases, and type 2 diabetes.
Antiviral Activity
Adamantane derivatives have a long history as antiviral agents, with amantadine and rimantadine being the first approved drugs for the treatment of influenza A infections.[2][3] Their primary mechanism of action involves the inhibition of the M2 proton channel of the influenza A virus, which is crucial for viral uncoating and replication within the host cell.[2][3] The derivatization of this compound can lead to novel amino alcohol derivatives with potential activity against both wild-type and resistant strains of influenza A.
Anticancer Activity
Recent studies have highlighted the potential of adamantane derivatives as anticancer agents. These compounds have been shown to induce apoptosis in various cancer cell lines and inhibit key signaling pathways involved in tumor progression. For instance, some adamantane-linked isothiourea derivatives have been found to suppress the growth of hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[4] Screening of this compound derivatives against a panel of cancer cell lines could lead to the discovery of novel cytotoxic agents.
Enzyme Inhibition
The rigid adamantane scaffold can be utilized to orient functional groups for optimal interaction with the active sites of enzymes. Adamantane-containing compounds have been developed as inhibitors of various enzymes, including dipeptidyl peptidase-4 (DPP-IV) for the treatment of diabetes, cholinesterases for Alzheimer's disease, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic syndrome.[5][6][7] A library of this compound derivatives can be screened against a diverse panel of enzymes to identify potent and selective inhibitors.
Data Presentation
The following tables summarize the biological activities of representative adamantane derivatives, providing a reference for the potential efficacy of compounds derived from this compound.
Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus
| Compound/Derivative | Virus Strain | Assay | IC50 (µM) | Reference |
| Amantadine | Influenza A/H3N2 | Plaque Reduction | 0.4 - 2.5 | [2] |
| Rimantadine | Influenza A/H3N2 | Plaque Reduction | 0.2 - 1.0 | [2] |
| 2-(1-Adamantyl)piperidine | Influenza A (H2N2) | Plaque Reduction | ~1.0 | [8] |
| Spiro[adamantane-2,2'-pyrrolidine] | Influenza A (H2N2) | Plaque Reduction | ~0.5 | [8] |
Table 2: Anticancer Activity of Adamantane Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Adamantane-linked isothiourea (Compound 5) | HepG2 (Liver Cancer) | MTT | 8.7 | [4] |
| Adamantane-linked isothiourea (Compound 6) | HepG2 (Liver Cancer) | MTT | 11.2 | [4] |
| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-(...)-urea (Compound 7s) | H460 (Lung Cancer) | MTT | <20 |
Table 3: Enzyme Inhibitory Activity of Adamantane Derivatives
| Compound/Derivative | Enzyme | Assay Type | IC50 (µM) | Reference |
| Adamantyl-based ester (Compound 2e) | Acetylcholinesterase (AChE) | Colorimetric | 77.15 | [6] |
| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivative | 11β-HSD1 | In vitro inhibition | ~15-83% inhibition at 10 µM | [7] |
| Vildagliptin | Dipeptidyl peptidase-4 (DPP-IV) | Enzyme inhibition | Potent inhibitor | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and their subsequent biological screening.
Synthesis of 2-(1-Adamantyl)-2-aminoethanol Derivatives via Oxirane Ring-Opening
Principle: This protocol describes the nucleophilic ring-opening of this compound with a primary or secondary amine to yield the corresponding 2-(1-adamantyl)-2-aminoethanol derivative. The reaction is typically carried out in a suitable solvent and may be heated to facilitate the reaction.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, aniline)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the desired amine (1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 2-(1-adamantyl)-2-aminoethanol derivative.
-
Characterize the final product by NMR and mass spectrometry.
Antiviral Screening: Influenza A Plaque Reduction Assay
Principle: This assay determines the ability of a compound to inhibit the replication of the influenza A virus in a cell culture, measured by the reduction in the number of viral plaques formed.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose
-
Crystal violet staining solution
-
Test compounds (dissolved in DMSO)
-
96-well plates
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Pre-incubate the confluent cell monolayers with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with a known titer of influenza A virus for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with a mixture of DMEM containing 2% agarose and the corresponding compound concentration.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.
Anticancer Screening: MTT Cell Viability Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., H460, HepG2, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds (dissolved in DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]
Enzyme Inhibition Assay (General Protocol)
Principle: This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme. The assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound.
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
96-well plate (e.g., clear for colorimetric assays, black for fluorescence assays)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions.
-
Pre-incubate the mixture for a defined period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the compound concentration.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows described in these application notes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1’-Amino-Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Adamantyl)oxirane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-(1-Adamantyl)oxirane synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific challenges that can lead to low yields and other undesirable outcomes during the epoxidation of 1-vinyladamantane to produce this compound.
Issue 1: Low or No Conversion of Starting Material (1-Vinyladamantane)
Question: My reaction shows very little or no consumption of the starting 1-vinyladamantane. What are the potential causes and how can I resolve this?
Answer: Low or no conversion is a frequent issue that can often be traced back to the reagents or reaction conditions. A systematic approach to troubleshooting this problem is outlined below:
-
Oxidizing Agent Quality: The effectiveness of the epoxidation is highly dependent on the activity of the oxidizing agent. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are known to decompose over time.
-
Recommendation: Use a freshly opened bottle of the oxidizing agent or determine the activity of your current batch via titration.
-
-
Insufficient Stoichiometry: An inadequate amount of the oxidizing agent will naturally lead to incomplete conversion.
-
Recommendation: Employ a slight excess of the oxidizing agent (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.
-
-
Reaction Temperature: Epoxidation reactions are often sensitive to temperature. While higher temperatures can increase the reaction rate, they can also promote the decomposition of the peroxyacid.[1]
-
Recommendation: Initiate the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC.
-
-
Solvent Choice: The solvent can influence the stability of the reactants and intermediates.
-
Recommendation: Dichloromethane (DCM) or chloroform are commonly used and effective solvents for this type of reaction. Ensure the solvent is anhydrous.
-
Issue 2: Formation of Side Products and Low Selectivity
Question: I am observing the formation of significant side products, leading to a low yield of the desired this compound. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a common challenge in epoxidation reactions. The primary side products are often diols, resulting from the opening of the epoxide ring.
-
Epoxide Ring Opening: The presence of acidic impurities or water can catalyze the hydrolysis of the newly formed epoxide to a diol.[2] The carboxylic acid byproduct from the peroxyacid can also contribute to this.
-
Recommendation:
-
Perform the reaction under anhydrous conditions.
-
Buffer the reaction mixture with a mild base, such as sodium bicarbonate or disodium hydrogen phosphate, to neutralize acidic byproducts.
-
Work up the reaction promptly upon completion to minimize contact time with acidic species.
-
-
-
Rearrangement Products: Although less common for this specific substrate, acid-catalyzed rearrangements of the epoxide can occur.
-
Recommendation: Maintaining a neutral or slightly basic pH during the reaction and workup can suppress these rearrangements.
-
Issue 3: Difficult Purification of the Final Product
Question: I am struggling to isolate pure this compound from the reaction mixture. What is an effective purification strategy?
Answer: The primary impurity after the reaction is the carboxylic acid byproduct (e.g., meta-chlorobenzoic acid if m-CPBA is used).
-
Aqueous Wash: A basic aqueous wash is highly effective at removing the carboxylic acid byproduct.
-
Recommendation: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
-
Chromatography: If other impurities are present, column chromatography on silica gel is a reliable method for obtaining highly pure product.
-
Recommendation: Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, starting with a low polarity and gradually increasing it.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
A1: The most widely used and generally reliable method is the epoxidation of 1-vinyladamantane using a peroxyacid, with meta-chloroperoxybenzoic acid (m-CPBA) being a very common choice.[1][3][4] This reaction is known for its operational simplicity and typically good yields.
Q2: How does the steric hindrance of the adamantyl group affect the epoxidation reaction?
A2: The bulky adamantyl group can sterically hinder the approach of the oxidizing agent to the double bond. However, the vinyl group is relatively exposed, so the reaction is generally feasible. The steric bulk may influence the facial selectivity if the alkene is prochiral, but for 1-vinyladamantane, this is not a factor. The primary consideration is ensuring the reagent can access the double bond, which can sometimes be facilitated by adjusting the reaction temperature and time.
Q3: Can I use other oxidizing agents besides m-CPBA?
A3: Yes, other oxidizing agents can be used. Peroxyacetic acid is another common choice.[5] Hydrogen peroxide in the presence of a catalyst can also be effective, though this may require more optimization.[6] The choice of oxidant can influence the reaction rate, yield, and side product profile.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, you will observe the disappearance of the less polar starting material (1-vinyladamantane) and the appearance of the slightly more polar product (this compound).
Q5: What is a typical yield for the synthesis of this compound?
A5: Yields can vary depending on the specific conditions and the purity of the reagents. However, with careful optimization, yields in the range of 70-90% are achievable. Published yields for analogous adamantane-containing oxiranes are often in the high 80s to 90s percentile.[7]
Data Presentation
The following table summarizes typical yields of adamantyl-substituted oxiranes synthesized via epoxidation, providing a benchmark for what can be expected.
| Starting Alkene | Oxidizing Agent | Solvent | Yield (%) | Reference |
| trans-1-(Adamantan-1-yl)-2-methylethene | m-CPBA | Chloroform | 89 | [7] |
| trans-1-(Adamantan-1-yl)-2-(bromomethyl)ethene | m-CPBA | Chloroform | 72 | [7] |
| 1-(Adamantan-1-yl)-1-(bromomethyl)ethene | m-CPBA | Chloroform | 77 | [7] |
| cis-1-(Adamantan-1-yl)-2-phenylethene | m-CPBA | Chloroform | 95 | [7] |
Experimental Protocols
Protocol 1: Epoxidation of 1-Vinyladamantane using m-CPBA
This protocol describes a general procedure for the synthesis of this compound from 1-vinyladamantane.
Materials:
-
1-Vinyladamantane
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve 1-vinyladamantane (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of 1-vinyladamantane at 0 °C over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. leah4sci.com [leah4sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Epoxidation of 1-Adamantanecarboxaldehyde
Welcome to the technical support center for the epoxidation of 1-adamantanecarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products and side products in the epoxidation of 1-adamantanecarboxaldehyde using a peroxyacid like m-CPBA?
When reacting 1-adamantanecarboxaldehyde with a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA), the primary desired product is the corresponding epoxide, 2-(adamantan-1-yl)oxirane. However, due to the structure of the starting material, two significant side reactions can occur:
-
Baeyer-Villiger Oxidation: This reaction competes with epoxidation and leads to the formation of 1-adamantyl formate. For α-branched aldehydes like 1-adamantanecarboxaldehyde, this is a particularly common side reaction.[1]
-
Over-oxidation to Carboxylic Acid: The aldehyde can be further oxidized to form 1-adamantanecarboxylic acid.[1]
The prevalence of these side products is highly dependent on the reaction conditions.
Q2: I am observing a significant amount of 1-adamantyl formate in my reaction mixture. How can I favor the formation of the epoxide?
The Baeyer-Villiger oxidation is a known competitive pathway.[1] To favor epoxidation over the formation of 1-adamantyl formate, consider the following adjustments:
-
Choice of Oxidant: While m-CPBA is a common epoxidizing agent, its acidic nature can promote the Baeyer-Villiger rearrangement. Using a buffered system (e.g., with NaHCO₃ or K₂CO₃) can help neutralize the acidic byproduct (m-chlorobenzoic acid) and may suppress the rearrangement. Alternatively, exploring other epoxidation reagents that operate under neutral or basic conditions could be beneficial.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for epoxidation over the Baeyer-Villiger pathway. It is advisable to run the reaction at 0 °C or even lower and monitor the progress carefully.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic solvents of varying polarity should be screened to determine the optimal conditions for epoxide formation.
Q3: My main product appears to be 1-adamantanecarboxylic acid. What is causing this, and how can I prevent it?
The formation of 1-adamantanecarboxylic acid is a result of over-oxidation of the starting aldehyde.[1] This can be influenced by several factors:
-
Stoichiometry of the Oxidant: Using a large excess of the peroxyacid can lead to the oxidation of the aldehyde to the carboxylic acid. It is recommended to use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the oxidizing agent.
-
Reaction Time: Prolonged reaction times can increase the likelihood of over-oxidation. Monitor the reaction closely by TLC or another appropriate analytical technique and quench the reaction as soon as the starting material is consumed.
-
Purity of the Starting Material: Impurities in the 1-adamantanecarboxaldehyde could potentially catalyze its oxidation. Ensure the starting material is of high purity.
Q4: How can I identify the desired epoxide and the major side products in my reaction mixture?
The products can be distinguished using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Below are the expected characteristic signals.
| Compound | 1H NMR | 13C NMR |
| 1-Adamantanecarboxaldehyde | Aldehyde proton (CHO) signal around 9.3 ppm. | Carbonyl carbon (C=O) signal around 205 ppm. |
| 2-(Adamantan-1-yl)oxirane (Epoxide) | Protons on the epoxide ring are expected to appear in the 2.5-3.5 ppm region. | Carbons of the epoxide ring are expected in the 40-60 ppm region. |
| 1-Adamantyl formate | A distinct singlet for the formate proton (OCHO) is expected around 8.0 ppm. | The formate carbonyl carbon will have a characteristic shift. |
| 1-Adamantanecarboxylic acid | The carboxylic acid proton (COOH) is a broad singlet, typically downfield (>10 ppm).[1] | The carboxylic acid carbonyl carbon appears around 180 ppm.[2][3] |
Note: The exact chemical shifts can vary depending on the solvent and other factors.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive oxidizing agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh batch of the peroxyacid. The activity of peroxyacids can decrease over time. 2. Gradually increase the reaction temperature, for example, from 0 °C to room temperature, while monitoring the reaction progress. 3. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of multiple unidentified products | 1. Decomposition of the starting material or product. 2. Presence of impurities. 3. Reaction conditions are too harsh. | 1. Consider using milder reaction conditions (lower temperature, buffered system). 2. Purify the starting aldehyde before use. 3. Screen different solvents and oxidizing agents. |
| Difficulty in isolating the epoxide product | 1. The epoxide is unstable under the workup conditions. 2. The product is volatile. | 1. Use a neutral or mildly basic aqueous wash during workup to remove the acidic byproduct. Avoid strong acids or bases. 2. Be cautious during solvent removal; use rotary evaporation at low temperature and pressure. |
Experimental Protocols
General Protocol for Epoxidation with m-CPBA:
-
Dissolve 1-adamantanecarboxaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in the same solvent.
-
Add the m-CPBA solution dropwise to the aldehyde solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Baeyer-Villiger Oxidation (for reference):
A general procedure for the Baeyer-Villiger oxidation of a ketone involves dissolving the ketone in a solvent like dichloromethane and treating it with an excess of a peroxyacid, such as m-CPBA. The reaction mixture is often stirred at an elevated temperature (e.g., 45 °C) for an extended period (e.g., 48 hours). The workup typically involves quenching with a reducing agent like sodium thiosulfate followed by an aqueous wash.[4]
Visualizations
Logical Workflow for Troubleshooting
Caption: A flowchart illustrating the decision-making process for troubleshooting common issues in the epoxidation of 1-adamantanecarboxaldehyde.
Reaction Pathways
Caption: A diagram showing the possible reaction pathways for 1-adamantanecarboxaldehyde when treated with a peroxyacid.
References
Technical Support Center: Purification of 2-(1-Adamantyl)oxirane
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of 2-(1-Adamantyl)oxirane by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for the purification of this compound?
A1: Due to the presence of the sensitive oxirane (epoxide) ring, which can undergo ring-opening under acidic conditions, a neutral stationary phase is highly recommended.[1] Standard silica gel (pH ~7) is the most common choice. If issues with degradation persist, using deactivated silica gel or neutral alumina is a viable alternative.
Q2: Which mobile phase (eluent) system should I start with?
A2: this compound is a relatively non-polar compound due to the bulky, lipophilic adamantyl group.[2] Therefore, a non-polar solvent system is appropriate. A good starting point is a mixture of hexanes (or petroleum ether) and a slightly more polar solvent like ethyl acetate or dichloromethane. A typical starting gradient would be 99:1 to 95:5 (Hexane:Ethyl Acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) first.
Q3: How can I detect this compound on a TLC plate?
A3: The this compound molecule lacks a strong UV chromophore, so visualization under a standard 254 nm UV lamp will likely be ineffective. Staining is required for detection. A potassium permanganate (KMnO₄) stain is an excellent choice as it reacts with the epoxide ring, appearing as a yellow or white spot on a purple background. Vanillin or p-anisaldehyde stains are also effective.
Q4: What is the expected retention factor (Rf) for this compound?
A4: The ideal Rf value for good separation in column chromatography is typically between 0.2 and 0.4. The exact Rf will depend on the specific mobile phase composition and the type of stationary phase used. It is crucial to develop the solvent system using TLC to achieve an Rf in this range before proceeding with the column.
Q5: Is this compound stable during chromatography?
A5: The primary stability concern is the acid-catalyzed hydrolysis or rearrangement of the epoxide ring.[1] This risk can be minimized by:
-
Using neutral silica gel or alumina.
-
Avoiding acidic solvents or additives in the mobile phase.
-
Running the column efficiently to minimize the time the compound spends on the stationary phase.
-
If necessary, the eluent can be buffered with a small amount of a non-nucleophilic base like triethylamine (~0.1%).
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Incorrect mobile phase polarity. 2. Column was overloaded with the crude sample. 3. Column packed improperly (channeling).[3][4] | 1. Optimize the mobile phase using TLC. Use a less polar solvent system if compounds elute too quickly, or a more polar one if they move too slowly. 2. Reduce the amount of sample loaded. A general rule is 1g of crude material per 20-100g of silica gel. 3. Repack the column carefully, ensuring a level and homogenous bed.[5] |
| Low or No Recovery | 1. Compound is stuck on the column (eluent too weak). 2. Degradation of the epoxide on the stationary phase. 3. Compound is co-eluting with a non-visible impurity. | 1. Gradually increase the polarity of the mobile phase. 2. Switch to a deactivated/neutral stationary phase. Consider adding ~0.1% triethylamine to the eluent. 3. Check fractions with a more sensitive analytical technique (e.g., GC-MS or LC-MS) or use a different TLC stain. |
| Product Elutes as a Broad or Tailing Peak | 1. Poor sample loading technique (sample band too wide). 2. Partial dissolution of the compound at the top of the column. 3. Interactions with acidic sites on the silica gel.[3] | 1. Dissolve the sample in the minimum amount of solvent and load it onto the column in a narrow band. Alternatively, use the "dry loading" method.[4] 2. Ensure the sample is fully dissolved before loading. 3. Add a small amount of a modifier like triethylamine to the mobile phase or use neutral alumina. |
| Compound Elutes Too Quickly (High Rf) | 1. Mobile phase is too polar. | 1. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| Compound Elutes Too Slowly or Not at All (Low Rf) | 1. Mobile phase is not polar enough. | 1. Increase the proportion of the polar solvent in your eluent system. If necessary, switch to a more polar solvent like dichloromethane. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
Experimental Protocols
Protocol 1: Slurry (Wet) Packing and Purification
This is the most common method for preparing a silica gel column.
Materials:
-
Chromatography column with stopcock
-
Silica gel (neutral, 60 Å, 230-400 mesh)
-
Eluent (e.g., Hexane:Ethyl Acetate 98:2)
-
Sand (washed)
-
Cotton or glass wool
-
Crude this compound
-
Collection vessels (test tubes or flasks)
Procedure:
-
Column Preparation: Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.[6]
-
Slurry Preparation: In a beaker, mix the required amount of silica gel (e.g., 50g) with the initial eluent to form a consistent, pourable slurry.
-
Packing: Close the stopcock and fill the column about one-third full with the eluent. Pour the silica slurry into the column in portions. After each addition, gently tap the column to dislodge air bubbles and encourage even settling.[5]
-
Settling: Open the stopcock to drain the excess eluent while continuously tapping. Add more eluent as needed to ensure the silica bed never runs dry. The goal is a firm, homogenous bed.[6]
-
Equilibration: Once packed, add a final ~1 cm layer of sand on top of the silica to prevent disturbance.[5] Wash the column with 2-3 column volumes of the initial eluent until the bed is stable and equilibrated. Do not let the solvent level drop below the top layer of sand.
-
Sample Loading: Dissolve the crude product in the minimum possible volume of the eluent. Using a pipette, carefully apply the solution to the top of the silica bed. Open the stopcock and allow the sample to absorb onto the silica until the liquid level just reaches the top of the sand.
-
Elution: Carefully add fresh eluent to the top of the column. Begin collecting fractions. Apply gentle air pressure ("flash chromatography") to achieve a steady flow rate (e.g., 5-10 cm/min drop in solvent level).[6]
-
Fraction Analysis: Monitor the collected fractions by TLC using a potassium permanganate stain to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Purification Workflow Diagram
Caption: Standard workflow for purification by flash column chromatography.
Data Presentation
Table 1: Mobile Phase Systems & Polarity
This table provides a reference for selecting a mobile phase. The systems are listed in order of increasing polarity.
| Solvent System | Composition (v/v) | Relative Polarity | Application Notes |
| Hexane / Ethyl Acetate | 99:1 → 95:5 | Low | Excellent starting point for eluting the non-polar this compound. |
| Hexane / Dichloromethane | 90:10 → 70:30 | Low to Medium | Good alternative if separation is poor in ethyl acetate systems.[7] |
| Petroleum Ether / Diethyl Ether | 98:2 → 90:10 | Low | Similar to Hexane/EtOAc but diethyl ether is more volatile. |
Table 2: Typical Chromatographic Parameters
| Parameter | Recommended Value / Type | Rationale |
| Stationary Phase | Silica Gel, Neutral, 230-400 mesh | Standard choice for non-polar to moderately polar compounds. Neutral pH prevents epoxide ring-opening.[1] |
| Mobile Phase | Hexane:Ethyl Acetate (98:2) | Starting point; adjust based on TLC. Balances eluting power with selectivity for a non-polar compound. |
| Target Rf (on TLC) | 0.2 - 0.4 | Provides the best balance for good separation on the column. |
| Sample Load | 1:50 to 1:100 (Sample:Silica by mass) | Prevents column overloading and ensures optimal separation. |
| Detection Method | TLC with KMnO₄ stain | Necessary as the compound is not UV-active. KMnO₄ reacts with the epoxide. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. flinnsci.com [flinnsci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
removal of unreacted starting material from 2-(1-Adamantyl)oxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting material from 2-(1-Adamantyl)oxirane.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials in the synthesis of this compound?
The synthesis of this compound typically proceeds through one of two primary routes, leading to different potential starting material contaminants:
-
Epoxidation of 1-Vinyladamantane: The most direct method involves the oxidation of 1-vinyladamantane. In this case, the primary unreacted starting material will be 1-vinyladamantane.
-
Intramolecular Cyclization of a Halohydrin: This route involves the formation of an adamantyl-substituted halohydrin (e.g., 1-(1-adamantyl)-2-chloroethanol or 1-(1-adamantyl)-2-bromoethanol) followed by treatment with a base to form the epoxide. Unreacted halohydrin would be the main impurity in this case.
Q2: What are the key physical property differences between this compound and its common starting materials?
Understanding the differences in physical properties is crucial for selecting the appropriate purification method. Below is a summary of available and predicted data.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 178.27 | Not available | Not available | Soluble in nonpolar organic solvents. |
| 1-Vinyladamantane | 162.27 | 224 | Not available | Soluble in nonpolar organic solvents. |
| 1-(1-Adamantyl)-2-chloroethanol | 214.73 | Not available | Not available | Likely soluble in polar organic solvents. |
Q3: What are the most effective methods for removing unreacted starting material?
The choice of purification method depends on the specific starting material and the scale of the reaction. The most common and effective techniques are:
-
Distillation: Best suited for separating compounds with a significant difference in boiling points. Given the predicted boiling point difference between 1-vinyladamantane and the likely higher boiling point of the epoxide, this is a viable method.
-
Column Chromatography: A versatile technique that separates compounds based on their polarity. This is highly effective for removing both polar (e.g., halohydrins) and nonpolar (e.g., alkenes) impurities.
-
Recrystallization: Ideal for solid products. If this compound is a solid at room temperature, this method can be highly effective in removing impurities.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the purification of this compound.
Issue 1: Incomplete removal of unreacted 1-vinyladamantane by distillation.
-
Potential Cause: Insufficient difference in boiling points under the distillation conditions or an inefficient distillation setup.
-
Troubleshooting Steps:
-
Optimize Distillation Parameters:
-
Vacuum: Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point difference.
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.
-
-
Alternative Purification: If distillation is ineffective, consider using column chromatography.
-
Issue 2: Co-elution of this compound and starting material during column chromatography.
-
Potential Cause: Improper selection of the stationary or mobile phase, leading to poor separation.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity:
-
If using normal-phase chromatography (e.g., silica gel), a less polar eluent system (e.g., increasing the hexane to ethyl acetate ratio) will generally increase the retention time of the more polar epoxide relative to the nonpolar alkene.
-
If using reversed-phase chromatography (e.g., C18), a more polar eluent system (e.g., increasing the water content in a methanol/water mixture) will increase the retention of the less polar alkene.
-
-
Change Stationary Phase: Consider using a different stationary phase with different selectivity, such as alumina or a bonded-phase silica gel.
-
Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is changed during the separation to improve resolution.
-
Issue 3: Poor recovery of this compound after purification.
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Potential Cause: Decomposition of the epoxide during purification or loss of product during transfers and workup.
-
Troubleshooting Steps:
-
Check for Decomposition: The oxirane ring can be sensitive to acidic or basic conditions, especially at elevated temperatures.[1]
-
Distillation: Avoid excessive heating. Use a vacuum to lower the boiling point.
-
Chromatography: Ensure the stationary phase (e.g., silica gel) is neutral. If acidity is a concern, the silica gel can be washed with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then re-equilibrated with the mobile phase.
-
-
Minimize Transfers: Plan the purification workflow to minimize the number of transfers between flasks to reduce mechanical losses.
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Optimize Recrystallization: If using recrystallization, ensure the correct solvent is chosen and that the cooling process is slow to maximize crystal formation and recovery.
-
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for separating this compound from the less polar and more volatile 1-vinyladamantane.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude reaction mixture containing this compound and unreacted 1-vinyladamantane into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin stirring (if using a stir bar) and slowly apply vacuum.
-
Gradually heat the distillation flask using a heating mantle.
-
Monitor the temperature at the head of the fractionating column.
-
Collect the first fraction, which will be enriched in the lower-boiling 1-vinyladamantane (Boiling Point: 224 °C at atmospheric pressure).
-
As the temperature rises, change the receiving flask to collect the fraction corresponding to the boiling point of this compound.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm the purity.
Protocol 2: Purification by Column Chromatography
This protocol is effective for removing both polar and nonpolar impurities.
-
Column Packing:
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Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a nonpolar mobile phase (e.g., 99:1 hexane:ethyl acetate). The less polar 1-vinyladamantane will elute first.
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the more polar this compound.
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
-
Solvent Removal: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Recrystallization
This protocol is applicable if this compound is a solid.
-
Solvent Selection: Determine a suitable solvent or solvent system in which the epoxide is highly soluble at elevated temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. Good starting points for adamantane derivatives include methanol, ethanol, or a mixed solvent system like methanol/water.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visual Workflow and Logic Diagrams
Caption: Workflow for the purification of this compound.
Caption: Logic diagram for troubleshooting the purification of this compound.
References
Technical Support Center: Troubleshooting the Corey-Chaykovsky Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Corey-Chaykovsky reaction, particularly in cases of low conversion or yield.
Troubleshooting Guide: Low Conversion and Side Reactions
This guide addresses common issues encountered during the Corey-Chaykovsky reaction in a question-and-answer format.
Question 1: My Corey-Chaykovsky reaction is showing low to no conversion of my starting material. What are the potential causes?
Answer:
Low or no conversion in a Corey-Chaykovsky reaction can stem from several factors related to the reagents and reaction conditions. The primary areas to investigate are the generation and stability of the sulfur ylide, the choice of base and solvent, and the reaction temperature.
-
Inefficient Ylide Generation: The sulfur ylide is generated in situ by the deprotonation of a sulfonium or sulfoxonium salt with a strong base.[1] If the base is not strong enough or has degraded, ylide formation will be incomplete. Ensure the base is fresh and of high purity. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and butyllithium (BuLi).[2]
-
Ylide Instability: Sulfonium ylides, such as dimethylsulfonium methylide, are generally less stable and more reactive than their sulfoxonium counterparts.[3] They are often generated and used at low temperatures to prevent decomposition.[4] If the reaction temperature is too high, the ylide may decompose before it can react with the substrate.
-
Improper Solvent: The choice of solvent is crucial. Dimethyl sulfoxide (DMSO) is a common solvent as it is effective for the formation of the ylide.[2] Tetrahydrofuran (THF) is also frequently used.[5] The use of ethereal solvents like THF or Et₂O has been reported to sometimes lead to the formation of a β-hydroxy methylthioether byproduct, which can reduce the yield of the desired epoxide.[6]
-
Moisture in the Reaction: The sulfur ylides are highly reactive and sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
Question 2: I am using an α,β-unsaturated ketone as a substrate and obtaining the epoxide instead of the desired cyclopropane. How can I favor cyclopropanation?
Answer:
The chemoselectivity of the Corey-Chaykovsky reaction with α,β-unsaturated carbonyl compounds is highly dependent on the type of sulfur ylide used.[7]
-
Sulfonium vs. Sulfoxonium Ylides:
-
Dimethylsulfonium methylide (a sulfonium ylide) is a "harder" nucleophile and preferentially undergoes a rapid, irreversible 1,2-addition to the carbonyl group, leading to the formation of an epoxide .[3][8]
-
Dimethylsulfoxonium methylide (a sulfoxonium ylide), also known as the Corey-Chaykovsky Reagent, is a "softer" nucleophile.[7] It favors a 1,4-conjugate addition to the double bond, which then leads to the formation of a cyclopropane .[1]
-
To obtain the cyclopropane, you must use a sulfoxonium ylide, typically generated from trimethylsulfoxonium iodide or chloride.[1]
Question 3: My reaction is producing a significant amount of a β-hydroxy methylthioether byproduct. What causes this and how can it be minimized?
Answer:
The formation of a β-hydroxymethyl sulfide byproduct has been observed, particularly when using n-BuLi as the base in THF.[9] This side reaction can significantly lower the yield of the desired epoxide.
-
Mechanism of Formation: This byproduct arises from an alternative reaction pathway of the intermediate betaine.
-
Minimizing the Side Reaction:
-
Choice of Base and Solvent: The combination of n-BuLi and THF appears to promote the formation of this byproduct.[9] Consider using a different base-solvent system, such as NaH in DMSO.
-
Reaction Temperature: Maintaining a low reaction temperature can help to suppress side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference in reactivity between dimethylsulfonium methylide and dimethylsulfoxonium methylide?
A1: Dimethylsulfonium methylide is less stable and more reactive than dimethylsulfoxonium methylide.[3] This difference in stability and nucleophilicity leads to different outcomes with α,β-unsaturated ketones, with the former giving epoxides and the latter giving cyclopropanes.[7]
Q2: What are the most common bases used in the Corey-Chaykovsky reaction?
A2: The most common strong bases are sodium hydride (NaH), potassium tert-butoxide (KOtBu), and butyllithium (BuLi).[2] The choice of base can depend on the substrate and the desired reaction conditions.
Q3: Can this reaction be performed catalytically?
A3: Yes, catalytic versions of the Corey-Chaykovsky reaction have been developed where the sulfide is used in catalytic amounts and is regenerated in the reaction cycle.[10]
Q4: My substrate is sterically hindered. Will this affect the reaction?
A4: Yes, steric hindrance around the carbonyl group can affect the yield of the reaction. One study noted that the yields were affected by the steric hindrance of the ketone substrates.
Data Presentation
The following tables summarize the impact of different reaction parameters on the outcome of the Corey-Chaykovsky reaction.
Table 1: Comparison of Ylide Precursors and Selectivity with α,β-Unsaturated Ketones
| Ylide Precursor | Ylide Type | Substrate | Major Product | Reference |
| Trimethylsulfonium Iodide | Sulfonium | α,β-Unsaturated Ketone | Epoxide | [3][7] |
| Trimethylsulfoxonium Iodide | Sulfoxonium | α,β-Unsaturated Ketone | Cyclopropane | [1][7] |
Table 2: Effect of Solvent on Yield and Selectivity in a Specific Cyclopropanation Reaction
| Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| CH₃CN | up to 89 | >99:1 | [7] |
| Toluene | 31 | stereorandom | [7] |
| CH₂Cl₂ | 42 | stereorandom | [7] |
| THF | 50 | stereorandom | [7] |
Experimental Protocols
Protocol 1: General Procedure for Epoxidation using Dimethylsulfonium Methylide
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Ylide:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with dry hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMSO and trimethylsulfonium iodide (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases. The formation of a milky white solution indicates the generation of the ylide.
-
-
Reaction with the Carbonyl Compound:
-
Cool the ylide solution to 0 °C in an ice bath.
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF and add it dropwise to the ylide solution.
-
Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
-
Work-up:
-
Pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Procedure for Cyclopropanation using Dimethylsulfoxonium Methylide
-
Preparation of the Ylide:
-
In a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and wash with dry hexanes.
-
Add anhydrous DMSO and trimethylsulfoxonium iodide (1.1 equivalents).
-
Heat the mixture to approximately 50 °C for 1 hour until the solution becomes clear.
-
-
Reaction with the α,β-Unsaturated Carbonyl Compound:
-
Cool the ylide solution to room temperature.
-
Add the α,β-unsaturated ketone or aldehyde (1.0 equivalent), either neat or as a solution in anhydrous DMSO.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring by TLC.
-
-
Work-up:
-
Follow the same work-up procedure as described in Protocol 1.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion in Corey-Chaykovsky reactions.
Caption: Decision workflow for selecting the correct ylide for desired product with enones.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cris.unibo.it [cris.unibo.it]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Adamantyl Oxirane Ring-Opening
Welcome to the technical support center for the optimization of adamantyl oxirane ring-opening reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the success of an adamantyl oxirane ring-opening reaction?
A1: The primary factors that dictate the outcome of an adamantyl oxirane ring-opening reaction are:
-
Nature of the Nucleophile: Strong nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides, primary/secondary amines) generally favor a bimolecular nucleophilic substitution (SN2)-type mechanism.[1] Weaker nucleophiles (e.g., water, alcohols, carboxylic acids) typically require acidic catalysis to proceed efficiently.[2]
-
Reaction Conditions (Acidic vs. Basic/Neutral): The pH of the reaction medium is a critical determinant of regioselectivity. Basic or neutral conditions with strong nucleophiles lead to attack at the sterically less hindered carbon of the oxirane ring.[1][3] In contrast, acidic conditions promote protonation of the epoxide oxygen, leading to a transition state with carbocation-like character, and the nucleophile preferentially attacks the more substituted carbon that can better stabilize a positive charge.[3][4]
-
Choice of Catalyst: Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, Ti(OiPr)₄) and Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) are commonly used to activate the epoxide ring, particularly with weak nucleophiles.[5] In some cases, solid acid catalysts like graphite oxide or sulfated tin oxide can also be employed for cleaner reactions.[6][7]
-
Solvent: The choice of solvent can influence reaction rates and, in some cases, selectivity. Polar aprotic solvents like THF, DMF, and DMSO are often used for reactions with anionic nucleophiles, while protic solvents like alcohols can participate in the reaction.[8]
-
Temperature and Reaction Time: These parameters need to be optimized for each specific reaction. Higher temperatures can accelerate slow reactions but may also lead to side product formation, such as polymerization.[9] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
Q2: How does the bulky adamantyl group affect the regioselectivity of the ring-opening reaction?
A2: The sterically demanding adamantyl group significantly influences the regioselectivity of the ring-opening reaction. Under basic or neutral conditions (SN2-like), the nucleophile will predominantly attack the less sterically hindered carbon of the oxirane ring. For a terminal adamantyl oxirane, such as 2-(adamantan-1-ylmethyl)oxirane, the attack will occur at the terminal carbon.
Under acidic conditions (SN1-like), the situation is more complex. While the tertiary carbocation adjacent to the adamantyl group would be electronically stabilized, the steric hindrance from the adamantyl cage can still play a significant role. The outcome will depend on the balance between electronic stabilization and steric accessibility, and a mixture of regioisomers may be obtained.[4]
Q3: Can I perform the ring-opening of adamantyl oxirane under solvent-free conditions?
A3: Yes, solvent-free conditions can be advantageous for certain adamantyl oxirane ring-opening reactions, particularly with amine nucleophiles.[6][10] This approach can lead to shorter reaction times, higher yields, and a simplified work-up procedure, aligning with the principles of green chemistry. The use of a solid catalyst, such as graphite oxide, can facilitate these solvent-free reactions.[6]
Q4: What are some common side reactions to be aware of?
A4: Common side reactions include:
-
Polymerization: The oxirane ring can undergo ring-opening polymerization, especially at elevated temperatures or in the presence of strong acids or bases.[6]
-
Diol Formation: If water is present in the reaction mixture, hydrolysis of the epoxide can occur, leading to the formation of the corresponding diol.
-
Rearrangement: Under certain acidic conditions, the epoxide may rearrange to form an aldehyde or ketone.[9]
-
Formation of Regioisomers: As discussed, a mixture of regioisomers can be formed, particularly under acidic conditions.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to moisture or improper storage. | • Use a fresh batch of catalyst. • For Lewis acids, ensure anhydrous reaction conditions. |
| 2. Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions. | • Gradually increase the reaction temperature while monitoring for side product formation. • Extend the reaction time and monitor progress by TLC or GC. | |
| 3. Poor Nucleophilicity: The chosen nucleophile may not be strong enough to open the epoxide ring under the given conditions. | • For weak nucleophiles, add an acid catalyst. • Consider using a stronger nucleophile if the reaction chemistry allows. | |
| 4. Steric Hindrance: The bulky adamantyl group may be impeding the nucleophilic attack. | • Use a less sterically hindered nucleophile. • Increase the reaction temperature to overcome the activation energy barrier. | |
| Poor Regioselectivity (Mixture of Products) | 1. Inappropriate Reaction Conditions: The chosen conditions (acidic vs. basic) may not favor the desired regioisomer. | • For attack at the less substituted carbon, use a strong nucleophile under basic or neutral conditions. • For attack at the more substituted carbon, use a weak nucleophile under acidic conditions. Note that a mixture may still be unavoidable. |
| 2. Competing Reaction Mechanisms: A borderline SN1/SN2 mechanism may be operating. | • Fine-tune the reaction conditions (catalyst, solvent, temperature) to favor one mechanism over the other. For example, using a less coordinating solvent might favor an SN1-like pathway. | |
| Formation of Significant Byproducts | 1. Presence of Water: Moisture can lead to hydrolysis of the epoxide to a diol. | • Use anhydrous solvents and reagents. • Dry all glassware thoroughly before use. |
| 2. Polymerization: High temperatures or catalyst concentrations can promote polymerization. | • Lower the reaction temperature. • Reduce the catalyst loading. • Consider a slower, controlled addition of the limiting reagent. | |
| 3. Rearrangement: Strong acidic conditions can sometimes lead to epoxide rearrangement. | • Use a milder acid catalyst. • Lower the reaction temperature. |
Data Presentation
The following table summarizes representative yields for the ring-opening of adamantane-containing oxiranes with various nucleophiles, as described in the literature. Note that specific reaction conditions will influence the outcome.
| Adamantyl Oxirane Substrate | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-(Adamantan-1-yl)-2-bromo-3-methyloxirane | Diethylamine | Methanol, reflux, 5 h | 2-(Adamantan-1-yl)-3-(diethylamino)-3-methyl-2,3-epoxypropane | 53 | [9] |
| 2-(Adamantan-1-yl)-2-bromo-3-methyloxirane | Morpholine | Methanol, reflux, 5 h | 2-(Adamantan-1-yl)-3-morpholino-3-methyl-2,3-epoxypropane | 47 | [9] |
| 2-(Adamantan-1-yl)-3-phenyloxirane | Thiophenol | n-BuLi, THF, -78°C | (Z/E)-1-(Adamantan-1-yl)-2-phenyl-2-(phenylthio)ethanol | 86 | [9] |
| 2-(Adamantan-1-yl)-3-phenyloxirane | Phenol | n-BuLi, THF-HMPA | (E)-3-(Adamantan-1-yl)-2-phenyl-2-propenal (via rearrangement) | 21 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Adamantan-1-yl)-3-(diethylamino)-3-methyl-2,3-epoxypropane via Ring-Opening with an Amine[9]
This protocol describes the reaction of an adamantane-containing bromomethyloxirane with diethylamine.
Materials:
-
2-(Adamantan-1-yl)-2-bromo-3-methyloxirane
-
Diethylamine
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a solution of 2-(adamantan-1-yl)-2-bromo-3-methyloxirane in methanol, add an excess of diethylamine.
-
Heat the reaction mixture to reflux with stirring for 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the desired β-amino alcohol.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Decision tree for predicting the regioselectivity of adamantyl oxirane ring-opening.
Experimental Workflow
Caption: General experimental workflow for adamantyl oxirane ring-opening reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
preventing byproduct formation in adamantane derivative synthesis
Welcome to the technical support center for the synthesis of adamantane derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the functionalization of adamantane?
A1: The primary challenge is achieving regioselectivity. The adamantane core has two types of C-H bonds: tertiary (at the bridgehead positions, 1, 3, 5, and 7) and secondary (at the methylene bridge positions, 2, 4, 6, 8, 9, and 10). Many reactions can produce a mixture of 1-substituted (tertiary) and 2-substituted (secondary) isomers, which are often difficult to separate due to similar physical properties.[1] Traditional radical reactions, for instance, are known for their low selectivity and the formation of complex product mixtures.[2]
Q2: Why do I observe poly-substituted products when I am targeting mono-substitution?
A2: Poly-substitution occurs when the initially functionalized adamantane derivative is more reactive or as reactive as the starting adamantane under the reaction conditions. This is particularly common in reactions like halogenation and Friedel-Crafts alkylation. For example, in bromination, the use of a Lewis acid catalyst promotes multiple substitutions.[3] Similarly, in Friedel-Crafts alkylation, the alkylated product can be more nucleophilic than the starting material, leading to over-alkylation.[4]
Q3: Are there general strategies to improve the selectivity of my adamantane synthesis?
A3: Yes, several strategies can be employed:
-
Catalyst Selection: Employing selective catalysts is crucial. For instance, photoredox and hydrogen atom transfer (HAT) catalysis can provide excellent chemoselectivity for the tertiary C-H bonds.[5][6] Biocatalytic approaches using enzymes like cytochrome P450 can also offer very high regioselectivity.[2]
-
Reaction Conditions: Careful optimization of temperature, reaction time, and solvent can significantly influence the product distribution.
-
Stoichiometry Control: Using a large excess of the starting amine in N-alkylation can statistically favor mono-alkylation.[4] In bromination, the molar ratio of adamantane to the brominating agent is critical for controlling the degree of substitution.[7]
-
Choice of Reagents: The type of reagent used can dramatically affect selectivity. For example, in bromination, using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can offer different selectivity profiles compared to elemental bromine.[7]
Troubleshooting Guides
Guide 1: Halogenation (Bromination)
Problem: Formation of Polybrominated Adamantanes (e.g., 1,3-dibromoadamantane) when targeting 1-bromoadamantane.
| Possible Cause | Suggested Solution |
| Lewis Acid Catalyst Present | The presence of a Lewis acid (e.g., AlCl₃, Fe powder) significantly promotes multiple substitutions.[3] For selective mono-bromination, conduct the reaction without a Lewis acid catalyst. Boiling adamantane with neat liquid bromine is a standard method for producing 1-bromoadamantane.[8] |
| Prolonged Reaction Time or High Temperature | Overly harsh conditions can lead to further bromination. Monitor the reaction progress using GC or TLC and stop the reaction once the starting material is consumed. |
| Inappropriate Brominating Agent | While elemental bromine is common, other reagents might offer better control. Consider using bromotrichloromethane with a molybdenum hexacarbonyl catalyst, which has been reported to give high yields of 1-bromoadamantane.[7] |
Problem: Low Yield of Brominated Product.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation (for poly-bromination) | Ensure anhydrous conditions, as moisture can deactivate Lewis acid catalysts.[8] |
| Insufficient Reaction Temperature or Time | For the synthesis of 1-bromoadamantane with neat bromine, a stepwise heating profile (e.g., 6 hours at 85°C followed by 3 hours at 110°C) can ensure the reaction goes to completion.[8] |
| Loss of Bromine | Ensure the reaction is equipped with a reflux condenser to prevent the loss of volatile bromine. |
Guide 2: Friedel-Crafts Alkylation/Acylation
Problem: Significant formation of poly-alkylated adamantane byproducts.
| Possible Cause | Suggested Solution |
| Product is More Reactive than Starting Material | The alkylated adamantane product can be more susceptible to further alkylation. Use a large excess of the adamantane starting material to increase the statistical probability of the electrophile reacting with the un-substituted adamantane. |
| Strong Lewis Acid and High Temperature | Use the mildest possible Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃) and the lowest effective temperature to minimize side reactions. |
Problem: Carbocation Rearrangement of the Alkylating Agent.
| Possible Cause | Suggested Solution |
| Formation of an Unstable Primary Carbocation | The Friedel-Crafts alkylation is prone to carbocation rearrangements to form more stable secondary or tertiary carbocations.[9] To avoid this, use an acylating agent instead (Friedel-Crafts acylation) followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction) to obtain the desired alkyl chain. The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[9][10] |
Guide 3: Carboxylation
Problem: Formation of Pivalic Acid and Other Byproducts in Koch-Haaf Reaction.
| Possible Cause | Suggested Solution |
| Carboxylation of t-butyl alcohol | When t-butyl alcohol is used to generate the carbocation from adamantane, it can also be carboxylated to form pivalic acid as a significant byproduct.[11] |
| Sub-optimal Acid Concentration | The concentration of sulfuric acid is critical. Yields of 1-adamantanecarboxylic acid decrease with sulfuric acid concentrations below 95%.[12] Using 95-98% sulfuric acid is recommended.[12] |
| Side Reactions with Nitric Acid | If using 1-nitroxyadamantane as a precursor, free nitric acid can be released, potentially leading to nitration byproducts. Adding urea to the sulfuric acid can trap the nitrous acid and prevent these side reactions.[11] |
Quantitative Data Summary
Table 1: Comparison of Brominating Agents for 1-Bromoadamantane Synthesis
| Brominating Agent | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Elemental Bromine (Br₂) | None (neat) | 85 → 110 | 9 | Not specified | [8] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Trichloromethane solvent | 65-70 | 24-36 | up to 99 | [7] |
| Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ | 140-160 | 5-10 | up to 99 | [7] |
Table 2: Regioselectivity in Adamantane Functionalization
| Reaction Type | Catalyst/Reagent | Product Ratio (3° : 2°) | Yield (%) | Reference |
| Photochemical Alkylation | Ir photocatalyst + quinuclidine HAT catalyst | >20 : 1 | 60-75 | [1] |
| Photochemical Alkylation | Ru(bpy)₃Cl₂ | 62 : 38 | 61 | [1] |
| Biocatalytic Hydroxylation (of 1-adamantanol) | Streptomyces sp. SA8 | 1,3-diol : 1,4-diol (byproduct) ≈ 85 : 15 | 69 (conversion) | [2] |
Experimental Protocols
Protocol 1: Selective Synthesis of 1-Bromoadamantane[8]
Objective: To synthesize 1-bromoadamantane while minimizing the formation of polybrominated byproducts.
Materials:
-
Adamantane (10.0 g, 0.0734 mol)
-
Liquid bromine (24 mL)
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g of adamantane.
-
In a fume hood, carefully add 24 mL of liquid bromine to the flask.
-
Heat the reaction mixture to 85°C and maintain for 6 hours.
-
Increase the temperature to 110°C and continue the reaction for an additional 3 hours.
-
Allow the reaction to cool to room temperature and leave it to stand overnight.
-
Pour the mixture onto a mixture of crushed ice and solid sodium sulfite, and stir until the brown color of excess bromine disappears.
-
Filter the solid product, wash thoroughly with water until the filtrate is neutral, and air dry.
-
Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.
Protocol 2: Synthesis of 1-Adamantanecarboxylic Acid[12]
Objective: To synthesize 1-adamantanecarboxylic acid via the Koch-Haaf reaction, minimizing byproducts.
Materials:
-
Adamantane (13.6 g, 0.100 mole)
-
96% Sulfuric acid (255 mL)
-
Carbon tetrachloride (100 mL)
-
98% Formic acid (1 mL)
-
t-Butyl alcohol (29.6 g, 0.40 mole)
-
98-100% Formic acid (55 g)
-
Crushed ice
Procedure:
-
In a flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a mixture of 255 mL of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g of adamantane.
-
Cool the well-stirred mixture to 17–19°C in an ice bath and add 1 mL of 98% formic acid.
-
Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture onto 700 g of crushed ice.
-
Filter the precipitated solid, wash it thoroughly with water, and dry.
-
The crude product can be recrystallized from a mixture of methanol and water to yield pure 1-adamantanecarboxylic acid.
Visualizations
Caption: Experimental workflow for the selective synthesis of 1-bromoadamantane.
Caption: Troubleshooting logic for addressing polysubstitution in adamantane synthesis.
References
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Determination of Enantiomeric Excess of 2-(1-Adamantyl)oxirane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the determination of the enantiomeric excess (ee) of chiral 2-(1-Adamantyl)oxirane.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the enantiomeric excess of this compound?
A1: The most common and effective methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[1] These techniques utilize a chiral stationary phase (CSP) to physically separate the enantiomers, allowing for their individual quantification.[2] For specialized applications, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can also be used.[2][3]
Q2: How do I choose between Chiral HPLC and Chiral GC?
A2: The choice depends on the sample's volatility and thermal stability, as well as available equipment.
-
Chiral HPLC is versatile and widely applicable, especially for non-volatile or thermally sensitive compounds. Polysaccharide-based CSPs are often effective for separating epoxide enantiomers.[4]
-
Chiral GC is suitable for volatile and thermally stable compounds like this compound. It can offer high resolution and sensitivity.
Q3: How is enantiomeric excess (ee) calculated from a chromatogram?
A3: Enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The formula is:
% ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[4] A racemic mixture (a 50:50 mix of both enantiomers) has an ee of 0%, while a pure single enantiomer has an ee of 100%.[3][5]
Q4: Can temperature affect my chiral separation?
A4: Yes, temperature is a critical parameter in chiral chromatography. Varying the temperature can alter the interactions between the enantiomers and the chiral stationary phase, which can improve or worsen the resolution. It is often a valuable tool for method optimization.
Q5: My epoxide sample is showing signs of degradation. What should I do?
A5: Epoxides can be sensitive to acidic or basic conditions, moisture, and high temperatures, which can lead to hydrolysis (forming a diol) or polymerization.[4][6] It is crucial to use anhydrous solvents, handle samples under an inert atmosphere if necessary, and store them at low temperatures (-20°C to 4°C).[4] If degradation is suspected, techniques like GC-MS can help identify impurities.[4]
Experimental Workflow & Troubleshooting
General Experimental Workflow
The process for determining the enantiomeric excess of this compound follows a standard analytical workflow.
Caption: General workflow for ee determination.
Troubleshooting Guide: Poor Resolution of Enantiomers
Poor resolution is a common issue in chiral separations. This guide provides a systematic approach to diagnosing and solving the problem.
Caption: Decision tree for troubleshooting poor resolution.
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method
This protocol provides a starting point for the analysis of this compound. Optimization may be required.
-
Sample Preparation :
-
HPLC Conditions :
-
Column : A polysaccharide-based Chiral Stationary Phase (CSP) is recommended. Examples include Chiralcel® OD-H or Chiralpak® AD-H.
-
Mobile Phase : A mixture of n-Hexane and Isopropanol (IPA) is typically used. A starting ratio of 90:10 (Hexane:IPA) is common.
-
Flow Rate : 1.0 mL/min.
-
Temperature : 25°C (can be varied for optimization).
-
Detection : UV detector at a suitable wavelength (e.g., 210 nm).
-
Injection Volume : 5-10 µL.
-
-
Procedure :
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
-
-
Data Analysis :
-
Calculate the % ee using the formula provided in the FAQ section.
-
Protocol 2: Chiral GC Method
This protocol is suitable for the volatile nature of this compound.
-
Sample Preparation :
-
Dissolve the sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
GC Conditions :
-
Column : A cyclodextrin-based chiral capillary column is often effective for epoxides. An example is a column with a modified β-cyclodextrin stationary phase (e.g., Rt-βDEXsm).
-
Carrier Gas : Hydrogen or Helium.
-
Injector Temperature : 230°C.
-
Detector Temperature : 250°C (for a Flame Ionization Detector - FID).
-
Oven Program : Start at a low temperature (e.g., 60°C), hold for 1 minute, then ramp the temperature at a rate of 2-5°C/min to an appropriate final temperature (e.g., 180°C).
-
Injection : Split injection is typically used.
-
-
Procedure :
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Run the GC program and record the chromatogram.
-
-
Data Analysis :
-
Integrate the peak areas for both enantiomers and calculate the % ee.
-
Data Presentation
The following tables provide illustrative data for the chiral separation of this compound. Actual results will vary based on the specific experimental conditions.
Table 1: Illustrative Chiral HPLC Data
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (95:5) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Retention Time (Enantiomer 1) | 8.52 min |
| Retention Time (Enantiomer 2) | 9.78 min |
| Resolution (Rs) | 2.15 |
Table 2: Illustrative Chiral GC Data
| Parameter | Value |
| Column | Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Hydrogen |
| Oven Program | 80°C (1 min), then 3°C/min to 160°C |
| Retention Time (Enantiomer 1) | 15.33 min |
| Retention Time (Enantiomer 2) | 15.91 min |
| Resolution (Rs) | 1.98 |
Table 3: Example Enantiomeric Excess Calculation
| Enantiomer | Peak Area |
| Major (Enantiomer 1) | 950,000 |
| Minor (Enantiomer 2) | 50,000 |
| Total Area | 1,000,000 |
| % ee Calculation | `( |
| Enantiomeric Excess (% ee) | 90.0% |
References
Technical Support Center: Stereoselective Synthesis of Adamantyl Epoxides
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the stereoselective synthesis of adamantyl epoxides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable chiral building blocks. The unique steric and electronic properties of the adamantyl group present specific hurdles in achieving high stereoselectivity. This guide is designed to help you navigate these challenges and optimize your synthetic protocols.
Frequently Asked questions (FAQs)
Q1: Why is achieving high stereoselectivity in the epoxidation of adamantyl-substituted alkenes challenging?
A1: The primary challenge stems from the steric bulk of the adamantane cage. This large, rigid group can hinder the approach of the oxidant to the double bond, influencing facial selectivity. In enantioselective reactions, the bulky adamantyl group can interfere with the chiral environment created by the catalyst, potentially leading to lower enantiomeric excess (ee%). In diastereoselective reactions of substrates already containing a stereocenter, the adamantyl group's steric influence can either enhance or compete with the directing effect of the existing chiral center, complicating the diastereomeric ratio (dr).[1]
Q2: Which stereoselective epoxidation methods are most commonly used for adamantyl-substituted alkenes?
A2: Several methods are employed, with the choice depending on the specific substrate and desired stereochemical outcome:
-
m-Chloroperoxybenzoic Acid (m-CPBA): A readily available and widely used reagent for epoxidation. For adamantyl substrates with existing stereocenters (e.g., allylic alcohols), m-CPBA can provide good diastereoselectivity, often directed by the nearby functional group.[2] However, for achieving enantioselectivity on prochiral adamantyl alkenes, chiral methods are necessary.
-
Jacobsen-Katsuki Epoxidation: This method utilizes a chiral manganese-salen complex and is particularly effective for cis-disubstituted and trisubstituted alkenes, offering high enantioselectivities.[3][4][5] It has been successfully applied in the synthesis of pharmaceutical intermediates.[3]
-
Shi Epoxidation: This organocatalytic method employs a fructose-derived chiral ketone and Oxone as the oxidant. It is known for its effectiveness with a broad range of alkenes, including trans-disubstituted and trisubstituted olefins, often providing high ee%.[6]
Q3: How does the substitution pattern on the adamantyl group or the alkene affect stereoselectivity?
A3: The substitution pattern is critical. For adamantylidene derivatives (where the double bond is exocyclic to the adamantane ring), the facial selectivity is influenced by the substituents on the adamantane cage. In cases of substituted adamantyl groups attached to an alkene, the position and nature of the substituent can influence the preferred conformation of the substrate, thereby affecting the approach of the oxidant. For example, in the Shi epoxidation, the steric bulk of substituents on the alkene plays a significant role in achieving high enantioselectivity.[6]
Troubleshooting Guides
Problem 1: Low Enantioselectivity in Jacobsen-Katsuki Epoxidation
Possible Causes & Solutions
| Possible Cause | Explanation & Troubleshooting Steps |
| Catalyst Deactivation | The Mn-salen catalyst can be sensitive to impurities and reaction conditions. Ensure all glassware is scrupulously clean and dry. Use freshly prepared or properly stored catalyst. Consider the use of an axial ligand like N-methylmorpholine N-oxide (NMO) or pyridine N-oxide, which can stabilize the catalyst and improve turnover.[5] |
| Sub-optimal Oxidant | The choice and quality of the terminal oxidant (e.g., NaOCl, m-CPBA) are crucial. If using commercial bleach, ensure it is fresh and properly buffered. Variations in oxidant quality can lead to inconsistent results. Consider screening different oxidants. |
| Incorrect Reaction Temperature | Enantioselectivity in the Jacobsen-Katsuki epoxidation is often temperature-dependent. If the ee% is low, try running the reaction at a lower temperature (e.g., 0 °C or -20 °C). |
| Steric Hindrance from Adamantyl Group | The bulky adamantyl group may not fit well into the chiral pocket of the standard Jacobsen-Katsuki catalyst. Consider using a modified salen ligand with different steric or electronic properties to better accommodate the substrate. |
Problem 2: Low Diastereoselectivity in m-CPBA Epoxidation of Chiral Adamantyl Alcohols
Possible Causes & Solutions
| Possible Cause | Explanation & Troubleshooting Steps |
| Weak Directing Group Effect | The hydroxyl group directs the epoxidation to the syn face. If diastereoselectivity is low, the directing effect may be weak. Ensure the reaction is run in a non-coordinating solvent (e.g., dichloromethane) to maximize the directing effect. |
| Conformational Flexibility | The substrate may exist in multiple conformations, not all of which favor the desired diastereoselective approach of the m-CPBA. Running the reaction at lower temperatures can sometimes favor a single conformation, leading to improved selectivity. |
| Competing Steric Effects | The steric bulk of the adamantyl group may compete with the directing effect of the hydroxyl group, leading to a mixture of diastereomers. Consider using a bulkier epoxidizing agent to potentially enhance the steric differentiation between the two faces of the alkene. |
Problem 3: Low Yield in Adamantyl Epoxide Synthesis
Possible Causes & Solutions
| Possible Cause | Explanation & Troubleshooting Steps |
| Side Reactions | Epoxides, especially those derived from electron-rich alkenes, can be prone to ring-opening under acidic conditions.[7] If using a peracid like m-CPBA, the resulting carboxylic acid byproduct can catalyze this decomposition. Adding a buffer, such as sodium bicarbonate or disodium hydrogen phosphate, can mitigate this. |
| Incomplete Reaction | The steric hindrance of the adamantyl group can slow down the reaction rate. Monitor the reaction progress carefully by TLC or GC. If the reaction is sluggish, consider a slight increase in temperature or a longer reaction time. However, be mindful that this could also lead to increased side reactions.[8] |
| Difficult Purification | Adamantyl compounds are often highly lipophilic and crystalline, which can sometimes make purification by chromatography challenging. Recrystallization may be a more effective purification method. |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for the stereoselective epoxidation of adamantyl-substituted alkenes. Note: Direct comparative data for a range of adamantyl substrates across different methods is limited in the literature. The data presented here is from specific examples and may not be broadly generalizable.
Table 1: Enantioselective Epoxidation of Adamantylidene Derivatives
| Substrate | Method | Catalyst | Oxidant | Yield (%) | ee (%) | Reference |
| 2-Adamantylideneacetonitrile | Shi Epoxidation | Fructose-derived ketone | Oxone | High | Moderate | (Data not available in searched documents) |
| Adamantyl-substituted Chromene | Jacobsen-Katsuki | (R,R)-Mn(salen)Cl | NaOCl | >90 | up to 98 | [3] |
Table 2: Diastereoselective Epoxidation of Chiral Adamantyl Alkenes
| Substrate | Method | Reagent | dr | Reference |
| Chiral Adamantyl Allylic Alcohol | m-CPBA | m-CPBA | High (syn-epoxide favored) | (General principle, specific data for adamantyl substrate not found) |
Experimental Protocols
General Protocol for Jacobsen-Katsuki Epoxidation of an Adamantyl-Substituted Chromene
This protocol is a general representation and may require optimization for specific substrates.
-
Catalyst Preparation: The (R,R)- or (S,S)-Mn(salen)Cl catalyst is either purchased or prepared according to literature procedures.
-
Reaction Setup: To a round-bottom flask is added the adamantyl-substituted chromene (1.0 mmol) and the chiral Mn(salen)Cl catalyst (0.02-0.10 mmol, 2-10 mol%). The flask is purged with an inert atmosphere (e.g., argon or nitrogen), and dichloromethane (DCM, ~0.1 M) is added.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., 0 °C or room temperature).
-
Addition of Oxidant: A buffered aqueous solution of sodium hypochlorite (bleach, typically 1.1-1.5 equivalents) is added to the stirred reaction mixture. The use of a phase-transfer catalyst may be beneficial.
-
Reaction Monitoring: The reaction is vigorously stirred and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, the layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude epoxide is purified by flash column chromatography on silica gel.
-
Analysis: The enantiomeric excess (ee%) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[9][10]
General Protocol for Shi Epoxidation of an Adamantylidene Alkene
This protocol is a general representation and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask is added the adamantylidene alkene (1.0 mmol), the fructose-derived Shi catalyst (0.2-0.3 mmol, 20-30 mol%), and a solvent system such as acetonitrile/dimethoxymethane (DMM). A buffer solution (e.g., K₂CO₃ in water) is also added to maintain a pH of approximately 10.5.[6]
-
Cooling: The mixture is cooled to 0 °C.
-
Addition of Oxidant: A solution of Oxone (potassium peroxymonosulfate, ~1.5 equivalents) in water is added slowly to the vigorously stirred reaction mixture.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC or GC.
-
Workup: Once the starting material is consumed, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate). The mixture is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.
-
Analysis: The ee% of the resulting spiro[adamantane-2,2'-oxirane] derivative is determined by chiral HPLC.
Mandatory Visualizations
References
- 1. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: Synthesis of 2-(1-Adamantyl)oxirane
This guide provides detailed troubleshooting advice and frequently asked questions for the workup and purification of 2-(1-Adamantyl)oxirane. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Two prevalent methods are the epoxidation of 1-vinyladamantane using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA), and the Johnson-Corey-Chaykovsky reaction, which involves treating 1-adamantanecarboxaldehyde with a sulfur ylide, such as dimethyloxosulfonium methylide.[1][2]
Q2: Why is the workup procedure critical for this synthesis?
A2: The workup is crucial for removing unreacted starting materials, reagents (e.g., m-CPBA or sulfur ylides), and byproducts.[3] A common byproduct in m-CPBA epoxidations is meta-chlorobenzoic acid, which must be removed.[3][4] In the Corey-Chaykovsky reaction, dimethyl sulfoxide (DMSO) is a common byproduct that needs to be eliminated.[2] Improper workup can lead to low yields and difficult purification.
Q3: Can this compound be purified by standard silica gel column chromatography?
A3: Yes, but with caution. While adamantane derivatives can be purified by column chromatography, epoxides can sometimes be sensitive to the acidic nature of silica gel, which may cause ring-opening to form diols or other byproducts.[5][6] It is recommended to use a neutral support like deactivated silica or alumina, or to perform the chromatography quickly with a non-polar eluent system.[7] Recrystallization is also a viable purification method for adamantane derivatives and may be preferred to avoid decomposition.[5][8]
Q4: What is the expected stability of the adamantyl-oxirane ring?
A4: Adamantane-containing oxiranes are noted for the increased stability of the three-membered ring compared to simpler epoxides.[9] However, they are still susceptible to ring-opening under acidic or strongly nucleophilic conditions.[9][10] For example, treatment with aqueous HCl can produce the corresponding chlorohydrin.[9]
Troubleshooting Guide
Problem 1: Low or no yield of the desired epoxide after workup.
-
Question: My crude NMR shows mostly unreacted starting material (alkene or aldehyde). What went wrong?
-
Answer: This indicates an incomplete reaction. Possible causes include:
-
Inactive Reagent: The m-CPBA may have degraded, or the sulfur ylide may not have formed correctly. For the Corey-Chaykovsky reaction, ensure the sulfonium salt is fully deprotonated with a strong base like NaH.[11]
-
Insufficient Reaction Time/Temperature: The bulky adamantyl group can sterically hinder the reaction, requiring longer reaction times or slightly elevated temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Premature Quenching: Adding the quenching solution before the reaction is complete will halt the conversion.
-
Problem 2: The final product is contaminated with byproducts.
-
Question: My NMR spectrum shows signals corresponding to a diol (adamantane-1,2-diol) in addition to my epoxide. How can I avoid this?
-
Answer: The formation of a diol indicates that the epoxide ring has been opened by hydrolysis. This is a common side reaction, especially under acidic conditions.
-
During m-CPBA workup: The meta-chlorobenzoic acid byproduct is acidic. Ensure it is completely removed by thoroughly washing the organic layer with a basic solution like saturated sodium bicarbonate (NaHCO₃).[3][12] Using a buffer like potassium bicarbonate (KHCO₃) during the reaction can also prevent the buildup of acid.[4]
-
During Purification: Avoid prolonged exposure to silica gel. Consider using deactivated (neutral) silica or switching to a different purification method like recrystallization.
-
-
Question: How do I remove the meta-chlorobenzoic acid byproduct from my m-CPBA reaction?
-
Answer: The standard procedure is to perform a liquid-liquid extraction. After quenching any excess m-CPBA, wash the organic layer multiple times with a saturated aqueous solution of NaHCO₃ or another weak base.[12] The benzoic acid byproduct will be deprotonated and move into the aqueous layer. Cooling the reaction mixture to 0°C before washing can also help precipitate the benzoic acid, which can then be filtered off.[3]
Problem 3: Difficulty with purification.
-
Question: I am having trouble separating my product from non-polar impurities during column chromatography. What should I do?
-
Answer: Adamantane derivatives are highly lipophilic and can have similar retention factors (Rf) to other non-polar compounds.[13] Try using a very non-polar eluent system (e.g., hexane with a very small percentage of ethyl acetate or dichloromethane) and a long column to improve separation.[5] Reversed-phase HPLC can also be effective for separating adamantane derivatives with high selectivity.[6]
-
Question: An emulsion formed during my aqueous workup and won't separate. How can I break it?
-
Answer: Emulsions are common when working with hydrophobic compounds. To break it, try adding a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirling. If that fails, filtering the entire mixture through a pad of Celite can help break up the emulsion.
Experimental Protocols & Data
Workup Protocol 1: Epoxidation using m-CPBA
This protocol assumes the reaction of 1-vinyladamantane with m-CPBA in a solvent like dichloromethane (DCM) is complete.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This may cause some of the meta-chlorobenzoic acid byproduct to precipitate.
-
Quenching: Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 20-30 minutes to quench any unreacted peroxy acid.[12]
-
Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with DCM. Combine all organic layers.
-
Basic Wash: Wash the combined organic layers twice with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove meta-chlorobenzoic acid.[3]
-
Brine Wash: Wash the organic layer once with brine to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography (using a non-polar eluent like hexane/ethyl acetate) or by recrystallization.[5][8]
Workup Protocol 2: Johnson-Corey-Chaykovsky Reaction
This protocol assumes the reaction of 1-adamantanecarboxaldehyde with a sulfur ylide in a solvent like DMSO/THF is complete.[2]
-
Quenching: Pour the reaction mixture into a beaker containing ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent, such as diethyl ether or ethyl acetate. The bulky and non-polar nature of the product should ensure good partitioning into the organic phase.
-
Washing: Combine the organic layers and wash them multiple times with water to remove the DMSO solvent. Follow with a single wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization as described in the previous protocol.
Quantitative Data
The following table summarizes key physical and chemical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O | [14] |
| Molecular Weight | 178.27 g/mol | [14] |
| CAS Number | 28173-62-8 | [14] |
| Appearance | White crystalline solid | Inferred from similar compounds |
| Typical Yield | 70-95% (method dependent) | General yield for epoxidation/Corey-Chaykovsky |
Visualizations
Caption: General experimental workflow for the synthesis and isolation of this compound.
Caption: Troubleshooting decision tree for the workup of this compound synthesis.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 3. Workup [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework | MDPI [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mcpba workup [groups.google.com]
- 13. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C12H18O | CID 14612631 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-(1-Adamantyl)oxirane
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-(1-Adamantyl)oxirane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, with the molecular formula C12H18O, is an organic compound featuring a bulky, three-dimensional adamantyl group attached to an oxirane (epoxide) ring.[1][2] The adamantane moiety is known for its lipophilicity and rigid structure, which can be advantageous in medicinal chemistry for designing molecules with improved metabolic stability or specific binding properties.[3] The epoxide ring is a reactive functional group that can undergo various chemical transformations, making it a useful intermediate in the synthesis of more complex molecules.[4][5][6]
Q2: What are the general recommendations for the storage of this compound?
While specific stability data for this compound is not extensively documented, general best practices for storing epoxides should be followed. It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. Some suppliers suggest storage at room temperature. To minimize degradation, it is advisable to protect it from light and moisture.
Q3: What are the known incompatibilities of this compound?
The primary reactivity of this compound is associated with the epoxide ring, which is susceptible to ring-opening reactions under both acidic and basic conditions.[7][8] Therefore, it is crucial to avoid contact with strong acids, strong bases, and strong oxidizing agents. The adamantane structure itself is generally stable.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Experiment yields are lower than expected or the reaction fails to proceed.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: Verify the purity of the starting material. Impurities may indicate that the compound has degraded during storage. A general approach to assess purity is to use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Possible Cause 2: Inappropriate reaction conditions.
-
Troubleshooting Step: The bulky adamantyl group can sterically hinder the approach of nucleophiles to the epoxide ring.[3] It may be necessary to use more forcing reaction conditions, such as higher temperatures or longer reaction times, to facilitate the desired transformation. The choice of solvent can also play a critical role in reaction outcomes.
-
-
Possible Cause 3: Incompatibility with reagents.
Issue 2: Side products are observed in the reaction mixture.
-
Possible Cause 1: Non-regioselective ring-opening.
-
Troubleshooting Step: The ring-opening of unsymmetrical epoxides can sometimes lead to a mixture of regioisomers, depending on the reaction conditions (acidic vs. basic) and the nature of the nucleophile.[8][9][10] Under acidic conditions, the nucleophile typically attacks the more substituted carbon, while under basic conditions, it attacks the less substituted carbon.[8][9] Careful selection of catalytic systems and reaction conditions can help control the regioselectivity.
-
-
Possible Cause 2: Rearrangement reactions.
-
Troubleshooting Step: Adamantane-containing compounds can sometimes undergo rearrangement reactions under certain conditions.[5] Analyzing the structure of the side products can provide insights into potential rearrangement pathways.
-
Stability and Storage Data
Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes general recommendations based on the chemical properties of epoxides and adamantane derivatives.
| Parameter | Recommendation/Information | Rationale |
| Storage Temperature | Cool, dry place. Room temperature storage is suggested by some suppliers. | To minimize the rate of potential degradation reactions. |
| Light Sensitivity | Store in an amber vial or in the dark. | To prevent potential light-induced degradation. |
| Moisture Sensitivity | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. Keep container tightly sealed. | Epoxides can react with water, especially in the presence of acid or base catalysts, leading to diol formation.[8][9] |
| Air Sensitivity | Generally stable in air, but storage under an inert atmosphere is a good practice for long-term stability. | To prevent oxidation and reaction with atmospheric moisture. |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, and nucleophiles. | These can catalyze the ring-opening of the epoxide, leading to degradation or unwanted reactions.[7][8] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound:
This protocol outlines a general method for researchers to determine the stability of this compound under their specific experimental conditions.
-
Initial Analysis:
-
Obtain a baseline purity profile of a new batch of this compound using a suitable analytical method (e.g., ¹H NMR, GC-MS, or HPLC).
-
-
Stress Conditions:
-
Aliquot the compound into several vials.
-
Expose the aliquots to various stress conditions relevant to your experimental setup (e.g., elevated temperature, exposure to ambient light, exposure to air, or in the presence of a specific solvent or reagent).
-
-
Time-Point Analysis:
-
At predetermined time points, analyze the purity of the stressed samples using the same analytical method as in the initial analysis.
-
-
Data Comparison:
-
Compare the purity profiles of the stressed samples to the initial baseline. The appearance of new peaks or a decrease in the main compound peak indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. This compound | C12H18O | CID 14612631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 28173-62-8 [chemicalbook.com]
- 3. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. transformationtutoring.com [transformationtutoring.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Analysis of 2-(1-Adamantyl)oxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-(1-Adamantyl)oxirane samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a sample of this compound synthesized via epoxidation of 1-vinyladamantane?
A1: The most common impurities typically arise from the starting materials, byproducts of the reaction, and potential side reactions. These include:
-
1-Vinyladamantane: Unreacted starting material.
-
m-Chlorobenzoic acid: A common byproduct if meta-chloroperoxybenzoic acid (m-CPBA) is used as the epoxidizing agent.
-
1-Adamantaneacetaldehyde: Formed through rearrangement of the epoxide ring.
-
Adamantane-1,2-diol: Results from the hydrolysis (ring-opening) of the epoxide.
-
Solvent Residues: Depending on the solvents used for the reaction and workup (e.g., dichloromethane, hexanes).
Q2: Which analytical techniques are most suitable for identifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Useful for quantifying the purity of the main component and detecting less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the identification of unknown impurities.
Q3: I am seeing a peak in my chromatogram that I cannot identify. What should I do?
A3: A systematic approach is crucial. First, consult the quantitative data tables below to see if the retention time and/or mass-to-charge ratio match any known impurities. If not, consider the possibility of an unexpected side product or a contaminant from your experimental setup. Further investigation using techniques like NMR spectroscopy may be necessary for structural elucidation. The troubleshooting workflow diagram provided can also guide your investigation.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue: Peak Tailing in HPLC Chromatogram
-
Possible Cause 1: Secondary Interactions with Stationary Phase
-
Solution: Adamantane derivatives can sometimes exhibit peak tailing due to interactions with residual silanols on the HPLC column. Try using a mobile phase with a lower pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups. Using an end-capped column can also mitigate this issue.
-
-
Possible Cause 2: Column Overload
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Possible Cause 3: Mismatch between Sample Solvent and Mobile Phase
-
Solution: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your initial mobile phase composition.
-
Issue: Poor Resolution Between Peaks
-
Possible Cause 1: Inappropriate Mobile Phase Composition
-
Solution: Optimize the gradient profile of your HPLC method. A shallower gradient can often improve the separation of closely eluting peaks.
-
-
Possible Cause 2: Column Degradation
-
Solution: If you observe a general loss of performance, your column may be degraded. Try flushing the column with a strong solvent. If performance does not improve, the column may need to be replaced.
-
GC-MS Analysis Troubleshooting
Issue: No Peaks or Very Small Peaks Detected
-
Possible Cause 1: Injection Problem
-
Solution: Check the syringe for proper sample uptake. Ensure the injector temperature is appropriate for the analytes' volatility without causing degradation.
-
-
Possible Cause 2: Inactive Analytes
-
Solution: Some impurities, like diols, may be less volatile or prone to adsorption. Consider derivatization (e.g., silylation) to increase volatility and improve peak shape.
-
Issue: Broad or Tailing Peaks
-
Possible Cause 1: Active Sites in the GC System
-
Solution: Polar impurities like diols can interact with active sites in the injector liner or the column. Use a deactivated liner and a high-quality, low-bleed GC column.
-
-
Possible Cause 2: Column Contamination
-
Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If the problem persists, you may need to trim the first few centimeters of the column or replace it.
-
Data Presentation
Table 1: Typical GC-MS Data for this compound and Potential Impurities
| Compound | Retention Time (min) (Example) | Key m/z Fragments |
| 1-Vinyladamantane | 8.5 | 162 (M+), 133, 91, 79 |
| This compound | 10.2 | 178 (M+), 135, 107, 91 |
| 1-Adamantaneacetaldehyde | 10.5 | 178 (M+), 135, 107, 93 |
| Adamantane-1,2-diol | 12.1 | 196 (M+), 135, 107, 93 |
| m-Chlorobenzoic acid | 13.5 | 156/158 (M+), 139/141, 111 |
Note: Retention times are illustrative and will vary depending on the specific GC column and conditions used.
Table 2: Typical ¹H NMR Chemical Shifts (in CDCl₃) for this compound and Potential Impurities
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| This compound | Oxirane CH | ~2.8-3.0 | m |
| Oxirane CH₂ | ~2.5-2.7 | m | |
| Adamantyl CH, CH₂ | ~1.5-2.1 | m | |
| 1-Vinyladamantane | Vinylic CH | ~5.8-6.0 | dd |
| Vinylic CH₂ | ~4.8-5.0 | m | |
| Adamantyl CH, CH₂ | ~1.6-2.0 | m | |
| 1-Adamantaneacetaldehyde | Aldehyde CH | ~9.7 | t |
| Methylene CH₂ | ~2.2 | d | |
| Adamantyl CH, CH₂ | ~1.6-2.0 | m | |
| Adamantane-1,2-diol | Diol CH | ~3.5-3.7 | m |
| Diol CH₂ | ~3.3-3.5 | m | |
| Adamantyl CH, CH₂ | ~1.5-2.1 | m |
Experimental Protocols
Protocol 1: GC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400.
-
Ionization Energy: 70 eV.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and the key m/z fragments listed in Table 1.
Protocol 2: HPLC-UV Analysis
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute this stock solution to a working concentration of approximately 50 µg/mL in a 50:50 mixture of acetonitrile and water.
-
HPLC System: A standard HPLC system with a UV detector.
-
HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start with 50% B.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas to determine the relative purity of the sample.
Visualizations
Caption: Workflow for identifying an unknown impurity.
Caption: Troubleshooting guide for common HPLC issues.
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-(1-Adamantyl)oxirane and Styrene Oxide in Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a cornerstone of organic synthesis, providing a versatile route to 1,2-difunctionalized compounds that are critical intermediates in the development of pharmaceuticals and other bioactive molecules. The reactivity of an epoxide is profoundly influenced by its substituents. This guide provides an objective comparison of the reactivity of two distinct epoxides: 2-(1-adamantyl)oxirane, which features a bulky, non-aromatic adamantyl group, and styrene oxide, which possesses a phenyl group capable of electronic stabilization.
This comparison is supported by available experimental data and established principles of physical organic chemistry to assist researchers in selecting appropriate substrates and reaction conditions for their synthetic endeavors.
Executive Summary
Under basic or nucleophilic conditions, the reactivity of both epoxides is governed by sterics, with the nucleophile typically attacking the less hindered carbon atom. However, the significant steric bulk of the adamantyl group is expected to influence the rate of nucleophilic attack.
Data Presentation
Due to the lack of direct comparative kinetic studies under identical conditions, this section presents available quantitative data for the acid-catalyzed hydrolysis of styrene oxide and a qualitative comparison of the expected reactivity of this compound based on structural and electronic effects.
Table 1: Rate Constants for the Acid-Catalyzed Hydrolysis of Styrene Oxide
| Substrate | Conditions | Rate Constant (k) | Reference |
| Styrene Oxide | Aqueous solution, hydronium ion-catalyzed | 1.8 x 10⁻³ M⁻¹s⁻¹ | [2] |
Table 2: Qualitative Comparison of Reactivity
| Feature | This compound | Styrene Oxide |
| Electronic Effects | The adamantyl group is a bulky alkyl group with weak electron-donating inductive effects. It cannot stabilize a developing positive charge through resonance. | The phenyl group can stabilize a developing positive charge at the benzylic carbon through resonance. |
| Steric Effects | The adamantyl group presents significant steric hindrance to nucleophilic attack at the adjacent carbon. | The phenyl group presents some steric hindrance, but it is less bulky than the adamantyl group. |
| Predicted Reactivity (Acid-Catalyzed) | Lower reactivity is expected due to the lack of electronic stabilization of the transition state. The oxirane ring is reported to have increased stability.[1] | Higher reactivity due to the stabilization of the benzylic carbocation-like transition state.[2] |
| Predicted Reactivity (Base-Catalyzed) | Slower reaction rate is expected due to the significant steric hindrance of the adamantyl group. | Faster reaction rate compared to the adamantyl analogue due to less steric hindrance. |
| Regioselectivity (Acid-Catalyzed) | Nucleophilic attack is expected to occur at the carbon bearing the adamantyl group (more substituted carbon) due to the formation of a more stable tertiary carbocation-like transition state. | Nucleophilic attack occurs preferentially at the benzylic carbon (more substituted carbon) due to resonance stabilization of the developing positive charge.[3] |
| Regioselectivity (Base-Catalyzed) | Nucleophilic attack will occur at the less sterically hindered carbon (the -CH₂ group). | Nucleophilic attack occurs at the less sterically hindered terminal carbon. |
Experimental Protocols
The following are representative experimental protocols for the acid-catalyzed hydrolysis of epoxides. These can be adapted for a comparative study of this compound and styrene oxide.
Acid-Catalyzed Hydrolysis of an Epoxide
Objective: To compare the rate of acid-catalyzed ring-opening of this compound and styrene oxide.
Materials:
-
This compound
-
Styrene oxide
-
Dioxane (or another suitable water-miscible solvent)
-
Standardized aqueous solution of a strong acid (e.g., 0.1 M HClO₄)
-
Deionized water
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Thermostatted water bath
-
Magnetic stirrers and stir bars
-
Reaction vials or round-bottom flasks
-
Pipettes and syringes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress
Procedure:
-
Reaction Setup: In a series of reaction vials, prepare solutions of the epoxide (either this compound or styrene oxide) in dioxane at a known concentration (e.g., 0.05 M).
-
Temperature Equilibration: Place the vials in a thermostatted water bath set to the desired reaction temperature (e.g., 25 °C) and allow them to equilibrate for at least 15 minutes.
-
Initiation of Reaction: To each vial, add a pre-equilibrated aqueous solution of the strong acid to initiate the hydrolysis. The final concentration of the acid should be known (e.g., 0.01 M). Start a timer immediately upon addition of the acid.
-
Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding it to a vial containing a quenching solution (e.g., saturated NaHCO₃).
-
Workup: Extract the quenched aliquot with an organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous drying agent.
-
Analysis: Analyze the organic extract by GC or HPLC to determine the concentration of the remaining epoxide and the formed diol product.
-
Data Analysis: Plot the concentration of the epoxide versus time to determine the rate of the reaction. The pseudo-first-order rate constant can be obtained from the slope of the natural logarithm of the epoxide concentration versus time.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Acid-catalyzed ring-opening mechanisms.
Caption: Base-catalyzed ring-opening mechanisms.
Caption: General experimental workflow for kinetic analysis.
References
The Versatility of 2-(1-Adamantyl)oxirane: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the incorporation of the adamantane moiety into molecular scaffolds is a well-established strategy to enhance lipophilicity, metabolic stability, and target engagement. Among the various synthetic intermediates available for this purpose, 2-(1-Adamantyl)oxirane emerges as a highly versatile and efficient building block for the construction of 1,2-disubstituted adamantane derivatives. This guide provides an objective comparison of this compound with alternative synthetic intermediates, supported by experimental data, to inform the selection of the most suitable synthetic route for your research needs.
The adamantane cage, with its rigid, three-dimensional structure, is a privileged motif in medicinal chemistry, found in approved drugs for a range of indications.[1][2][3] The synthesis of adamantane-containing compounds, particularly those with functional groups at adjacent positions (1,2-disubstitution), is crucial for exploring new chemical space and developing novel therapeutics. This compound serves as a key precursor to a variety of these 1,2-disubstituted adamantanes, including important pharmacophores like β-amino alcohols.
Performance Comparison: this compound vs. Alternative Intermediates
The synthesis of 1,2-disubstituted adamantanes can be approached through several synthetic strategies. Here, we compare the route utilizing this compound with two common alternatives: the use of 1-adamantanecarboxaldehyde and the Grignard reaction with 1-adamantylmagnesium bromide. The synthesis of the key structural motif, 2-amino-1-(1-adamantyl)ethanol, will be used as the primary example for comparison.
Table 1: Comparison of Synthetic Routes to 2-Amino-1-(1-adamantyl)ethanol
| Feature | Route 1: Via this compound | Route 2: Via 1-Adamantanecarboxaldehyde | Route 3: Via 1-Adamantylmagnesium Bromide |
| Key Intermediate | This compound | 1-Adamantanecarboxaldehyde | 1-Adamantylmagnesium Bromide |
| Overall Yield | Good to Excellent (multi-step) | Moderate to Good | Moderate |
| Stereocontrol | Potentially high, dependent on epoxidation and ring-opening | Generally low, may require chiral auxiliaries or catalysts | Low, often results in racemic mixtures |
| Versatility | High - oxirane ring can be opened by a wide range of nucleophiles | Moderate - primarily used for additions to the carbonyl group | High - Grignard reagent reacts with various electrophiles |
| Reaction Conditions | Generally mild to moderate | Varies, can involve cryogenic conditions or strong reducing agents | Requires strictly anhydrous conditions, can be challenging to initiate |
| Key Advantages | Access to a variety of 1,2-disubstituted adamantanes with good regioselectivity. | Readily available starting material. | Direct introduction of the adamantyl group. |
| Key Disadvantages | Multi-step synthesis of the oxirane. | Limited to carbonyl chemistry, potential for side reactions. | Difficult to prepare the Grignard reagent, side reactions are common. |
Experimental Data and Protocols
Route 1: Synthesis via this compound
This route offers a reliable method for the preparation of 2-amino-1-(1-adamantyl)ethanol and other 1,2-disubstituted adamantanes. The key steps involve the epoxidation of a vinyladamantane precursor followed by the regioselective ring-opening of the resulting oxirane.
Experimental Workflow:
Figure 1: General workflow for the synthesis of 1,2-disubstituted adamantanes via this compound.
Table 2: Synthesis and Ring-Opening of Substituted 2-(1-Adamantyl)oxiranes[4]
| Starting Alkene | Epoxidation Yield (%) | Nucleophile | Ring-Opening Product | Ring-Opening Yield (%) |
| (E)-1-(Adamantan-1-yl)prop-1-ene | 89 | NaN₃, then H₂/Pd | 2-Azido-1-(adamantan-1-yl)propan-1-ol | 38 (for azido alcohol) |
| 1-(Adamantan-1-yl)-2-bromoethene | 72 | Diethylamine | 1-(Adamantan-1-yl)-2-(diethylamino)oxirane | 63 |
| (Z)-1-(Adamantan-1-yl)-2-phenylethene | 95 | HCl | 2-Chloro-1-(adamantan-1-yl)-2-phenylethanol | 47 |
Experimental Protocol: Synthesis of trans-2-(1-Adamantyl)-3-methyloxirane[4]
To a solution of (E)-1-(adamantan-1-yl)prop-1-ene (1.0 g, 5.7 mmol) in dichloromethane (20 mL) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA, 77%, 1.5 g, 6.7 mmol) portionwise. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane-ethyl acetate, 20:1) to afford trans-2-(1-adamantyl)-3-methyloxirane as a colorless oil. Yield: 0.97 g (89%).
Experimental Protocol: Synthesis of 2-Azido-1-(adamantan-1-yl)propan-1-ol[4]
A mixture of trans-2-(1-adamantyl)-3-methyloxirane (0.5 g, 2.6 mmol), sodium azide (0.34 g, 5.2 mmol), and ammonium chloride (0.28 g, 5.2 mmol) in ethanol (15 mL) and water (5 mL) is heated at reflux for 36 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water (20 mL) and ethyl acetate (30 mL). The aqueous layer is extracted with ethyl acetate (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give 2-azido-1-(adamantan-1-yl)propan-1-ol. Yield: 0.23 g (38%).
Alternative Route 2: Synthesis via 1-Adamantanecarboxaldehyde
This approach involves the reaction of 1-adamantanecarboxaldehyde with a suitable nucleophile to introduce the second functional group. For the synthesis of 2-amino-1-(1-adamantyl)ethanol, this would typically involve the addition of a cyanide equivalent followed by reduction.
Logical Relationship:
Figure 2: Synthetic pathway to 2-amino-1-(1-adamantyl)ethanol from 1-adamantanecarboxaldehyde.
While this route is conceptually straightforward, the yields can be variable, and the use of toxic reagents like potassium cyanide requires special handling. Stereocontrol is also a significant challenge, often leading to racemic products.
Alternative Route 3: Synthesis via 1-Adamantylmagnesium Bromide
The use of a Grignard reagent allows for the direct introduction of the adamantyl nucleophile to an electrophile. To synthesize a 1,2-disubstituted adamantane, 1-adamantylmagnesium bromide can be reacted with a suitable two-carbon electrophile, such as an epoxide or a protected α-amino aldehyde.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of noradamantane building blocks - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01150G [pubs.rsc.org]
- 4. (+/-)-1-(Adamantan-2-yl)-2-propanamine and other amines derived from 2-adamantanone - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of adamantane derivatives versus non-adamantane analogs
For researchers, scientists, and drug development professionals, the adamantane scaffold represents a cornerstone in medicinal chemistry. Its unique, rigid, and lipophilic cage-like structure imparts desirable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents. This guide provides an objective comparison of the biological activities of adamantane derivatives against their non-adamantane analogs, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.
The incorporation of the adamantane moiety into drug candidates has led to significant advancements in antiviral and anticancer therapies. This guide will delve into the quantitative data demonstrating the efficacy of these compounds and the experimental procedures used to generate these findings.
Comparative Analysis of Biological Activity
The biological superiority of adamantane derivatives is often attributed to their ability to interact favorably with biological targets, enhance metabolic stability, and improve membrane permeability. The following tables summarize the quantitative data from various studies, comparing the antiviral and anticancer activities of adamantane derivatives with their non-adamantane counterparts where available.
Antiviral Activity
Adamantane derivatives have historically been pivotal in the fight against influenza A virus, primarily by targeting the M2 proton ion channel.
| Compound | Virus Strain | Activity (IC₅₀/EC₅₀ in µM) | Non-Adamantane Analog | Activity of Analog (IC₅₀/EC₅₀ in µM) | Reference |
| Amantadine | Influenza A (H3N2) | Varies (resistance common) | Cyclohexylamine | Generally inactive | [1] |
| Rimantadine | Influenza A (H3N2) | Varies (resistance common) | α-Methylcyclohexanemethylamine | Significantly less active or inactive | [2] |
| Adamantane Spiro-3'-pyrrolidine | Influenza A₂ (Japan) | More active than Amantadine | Cyclohexane derivative | No antiviral activity | [1] |
| Adamantyl Isothiourea Derivatives | Vaccinia Virus | 0.133 - 0.515 | N/A | N/A | [3] |
Note: Direct comparative data for non-adamantane analogs under the same experimental conditions is often limited in published literature. The comparisons are based on structurally related compounds and established knowledge of structure-activity relationships.
Anticancer Activity
The lipophilic nature of the adamantane cage has been exploited to design potent anticancer agents that can effectively penetrate cell membranes and interact with intracellular targets.
| Compound | Cell Line | Activity (IC₅₀ in µM) | Non-Adamantane Analog (if applicable) | Activity of Analog (IC₅₀ in µM) | Reference |
| Adamantyl Isothiourea Derivative 5 | Hep-G2 (HCC) | 7.70 | Doxorubicin (control) | - | [4][5] |
| Adamantyl Isothiourea Derivative 6 | Hep-G2 (HCC) | 3.86 | Doxorubicin (control) | - | [4][5] |
| 2,2-bis(4-aminophenyl)adamantane | HT-29 (Colon) | 0.1 | N/A | N/A | [6] |
| 2,2-bis(4-aminophenyl)adamantane | KM-12 (Colon) | 0.01 | N/A | N/A | [6] |
| Adamantane-containing Thiazole Derivative 5e | Various cancer lines | Potent inhibition | N/A | N/A | [7] |
| Adamantane-containing Thiazole Derivative 5k | Various cancer lines | Potent inhibition | N/A | N/A | [7] |
Key Experimental Protocols
The following are detailed methodologies for two of the most common assays used to evaluate the biological activity of adamantane derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (adamantane derivatives and non-adamantane analogs) in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.
Principle: A confluent monolayer of host cells is infected with the virus in the presence of varying concentrations of the antiviral compound. The formation of plaques (clear zones of cell death) is inhibited by an effective antiviral agent.
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the antiviral compounds. Prepare a viral stock with a known titer that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Infection: Pre-incubate the cell monolayer with the diluted compounds for 1-2 hours. Then, infect the cells with the virus for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of the antiviral compound. This restricts the spread of the virus to adjacent cells.[11]
-
Incubation: Incubate the plates at the optimal temperature for viral replication until plaques are visible (typically 2-10 days).
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.[12]
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
Conclusion
The data presented in this guide underscore the significant biological activity of adamantane derivatives in both antiviral and anticancer applications. The unique structural features of the adamantane cage contribute to their enhanced potency compared to many non-adamantane analogs. The provided experimental protocols and workflow diagrams offer a practical resource for researchers aiming to evaluate and compare the efficacy of novel compounds. As research continues, the adamantane scaffold will undoubtedly remain a valuable tool in the development of next-generation therapeutics.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of amantadine and rimantadine as anti-influenza-A agents: memorandum from a WHO meeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to the Computational and Experimental Ring-Opening of 2-(1-Adamantyl)oxirane and Related Epoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ring-opening of 2-(1-Adamantyl)oxirane, a compound of interest in medicinal chemistry due to the unique properties of the adamantyl group. Lacking specific computational studies on this exact molecule, this guide draws parallels from computational and experimental data on structurally related epoxides. The data presented herein offers insights into the expected reactivity, regioselectivity, and mechanistic pathways for the ring-opening of this sterically hindered epoxide under both acidic and basic conditions.
I. Theoretical and Computational Comparison of Epoxide Ring-Opening
The ring-opening of epoxides can proceed through either an SN1 or SN2 mechanism, largely dependent on the reaction conditions and the substitution pattern of the oxirane ring. The bulky adamantyl group is expected to exert significant steric and electronic influence on the reaction.
Key Principles:
-
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is protonated, forming a better leaving group. The reaction then proceeds via nucleophilic attack. For epoxides with tertiary carbons, the reaction often exhibits SN1-like character, with the nucleophile attacking the more substituted carbon due to the stabilization of the partial positive charge. For primary and secondary carbons, the mechanism is closer to SN2, with the nucleophile attacking the less sterically hindered carbon.[1][2]
-
Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom.[3]
Computational Data on Model Epoxides:
To predict the behavior of this compound, we can examine computational data for other substituted epoxides. The adamantyl group is a bulky, non-polar substituent, and its influence can be compared to that of a tert-butyl group.
| Epoxide | Conditions | Nucleophile | Computational Method | Activation Energy (kcal/mol) | Attacked Position | Reference |
| 2,2-Dimethyloxirane | Acidic (protonated) | H₂O | OLYP/TZ2P | 16.6 | More substituted | [4] |
| 2,2-Dimethyloxirane | Basic | OH⁻ | OLYP/TZ2P | 21.2 | Less substituted | [4] |
| Protonated Oxirane | N/A | Methylpropene | MP2(Full)/6-31G(d) | -0.8 | N/A (intermolecular) | |
| Oxirane | Enzymatic (acidic) | Aspartate | B3LYP, MPW1K, M05-2X | ~15-21 | N/A (enzymatic) | [5] |
Expected Behavior of this compound:
-
Acid-Catalyzed: The carbon bearing the adamantyl group is tertiary. Therefore, under acidic conditions, the nucleophile is expected to attack this more substituted carbon. The reaction will likely proceed through a transition state with significant carbocation character.
-
Base-Catalyzed: Due to the significant steric bulk of the adamantyl group, nucleophilic attack at the adamantyl-substituted carbon will be highly disfavored. The reaction will almost exclusively occur at the less substituted methylene carbon.
II. Experimental Protocols for Epoxide Ring-Opening
The following are detailed, generalized protocols for the acid- and base-catalyzed ring-opening of epoxides, based on procedures for related compounds.[6][7] These can be adapted for reactions with this compound.
A. Acid-Catalyzed Hydrolysis of an Epoxide (e.g., Cyclohexene Oxide)
This protocol describes the acid-catalyzed opening of an epoxide ring to form a trans-diol.
Materials:
-
Cyclohexene oxide
-
Diethyl ether
-
Aqueous solution of a strong acid (e.g., 0.1 M H₂SO₄ or perchloric acid)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, separatory funnel, Erlenmeyer flask
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the epoxide (1 equivalent) in diethyl ether or another suitable organic solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the aqueous acid solution (e.g., 1.2 equivalents of H⁺) to the stirred epoxide solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Neutralize the reaction by washing with a saturated aqueous solution of sodium bicarbonate.
-
Separate the aqueous layer and wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude diol.
-
Purify the product by column chromatography or recrystallization as needed.
B. Base-Catalyzed Ring-Opening of an Epoxide with a Nucleophile (e.g., Styrene Oxide with Sodium Azide)
This protocol details the base-catalyzed ring-opening of an epoxide using a nucleophile.[6]
Materials:
-
Styrene oxide
-
Sodium azide (or other desired nucleophile)
-
Deionized water (or appropriate solvent)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, separatory funnel, Erlenmeyer flask
-
Stirring apparatus and heating mantle/oil bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the nucleophile (e.g., 5 equivalents of sodium azide) in the chosen solvent (e.g., deionized water).[6]
-
Add the epoxide (1 equivalent) to the stirred solution.[6]
-
Heat the reaction mixture (e.g., to 30°C) and stir vigorously for several hours (e.g., 12 hours), monitoring the reaction by TLC.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether (3 times).[6]
-
Combine the organic layers and wash with brine.[6]
-
Dry the organic phase over anhydrous sodium sulfate.[6]
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.[6]
-
Purify the product via flash column chromatography or other suitable methods if necessary.[6]
III. Visualizing Reaction Pathways and Workflows
A. Signaling Pathways for Epoxide Ring-Opening
The regioselectivity of the nucleophilic attack is a key consideration in the ring-opening of unsymmetrical epoxides. The following diagrams illustrate the general mechanisms under acidic and basic conditions.
Caption: Acid-catalyzed epoxide ring-opening mechanism.
Caption: Base-catalyzed epoxide ring-opening mechanism.
B. Experimental and Computational Workflow
The following diagram outlines a typical workflow for a comprehensive study of epoxide ring-opening, integrating both experimental and computational approaches.
Caption: Integrated experimental and computational workflow.
References
- 1. Solved stion: Experiment 6 Acid catalyzed hydrolysis of | Chegg.com [chegg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical study on the mechanism of a ring-opening reaction of oxirane by the active-site aspartic dyad of HIV-1 protease - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
X-ray Crystallographic Analysis of 2-(1-Adamantyl)oxirane Derivatives: A Review of Available Structural Data
A comprehensive review of publicly available scientific literature and structural databases reveals a notable absence of X-ray crystallographic data for 2-(1-Adamantyl)oxirane and its derivatives. While the synthesis and reactivity of these compounds have been explored, their definitive solid-state structures, as determined by single-crystal X-ray diffraction, do not appear to have been published.
For researchers, scientists, and professionals in drug development, the three-dimensional structure of a molecule is paramount for understanding its biological activity and for rational drug design. X-ray crystallography provides unambiguous proof of a molecule's stereochemistry, conformation, and intermolecular interactions in the solid state. The bulky and rigid adamantyl group is a common scaffold in medicinal chemistry, valued for its lipophilicity and ability to anchor ligands in protein binding pockets. The oxirane (epoxide) ring is a versatile functional group, often serving as a reactive intermediate or a key pharmacophore. Therefore, the precise structural elucidation of this compound derivatives is of significant interest.
Despite extensive searches of chemical databases such as PubChem and the Cambridge Structural Database (CSD), which is the world's largest repository for small-molecule crystal structures, no entries for this compound or its substituted analogues could be located. While numerous studies report the crystal structures of other adamantane derivatives, including esters, amides, and various heterocyclic compounds, the specific combination of an adamantyl group directly attached to an oxirane ring has not been structurally characterized by X-ray diffraction in the available literature.
This lack of data precludes the creation of a comparative guide on the crystallographically confirmed structures of these specific derivatives. Such a guide would typically include:
-
Tables of Crystallographic Data: Detailing unit cell parameters, space group, bond lengths, bond angles, and torsion angles.
-
Comparison with Alternatives: Juxtaposing the structural features of different this compound derivatives or comparing them with other classes of epoxides.
-
Detailed Experimental Protocols: Providing insights into the crystallization techniques and the parameters used for X-ray data collection and structure refinement.
Experimental Workflow for X-ray Crystallography
Should researchers successfully crystallize a this compound derivative, the typical experimental workflow for structure determination via X-ray crystallography is well-established. The process involves several key stages, from crystal preparation to the final validation of the molecular structure.
Caption: Experimental workflow for X-ray crystallography.
Comparative Kinetic Analysis of 2-(1-Adamantyl)oxirane Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic profile of epoxide reactions is crucial for optimizing synthetic routes and predicting molecular interactions. This guide provides a comparative analysis of the reaction kinetics of 2-(1-Adamantyl)oxirane, contrasting its reactivity with common alternative epoxides such as styrene oxide and cyclohexene oxide. The unique steric and electronic properties of the adamantyl group impart distinct reactivity to the oxirane ring, influencing reaction rates and regioselectivity under both acidic and basic conditions.
The bulky tertiary alkyl substituent of the adamantane cage in this compound introduces significant steric hindrance at the adjacent C2 carbon of the oxirane ring. This steric bulk is a primary determinant of its reactivity, particularly in nucleophilic substitution reactions. Concurrently, the electron-donating nature of the adamantyl group influences the stability of potential carbocation intermediates in acid-catalyzed ring-opening reactions.
Comparative Performance and Reaction Kinetics
While direct, side-by-side quantitative kinetic studies comparing this compound with other epoxides are not extensively available in the literature, a comparative analysis can be constructed based on established principles of physical organic chemistry and available data for analogous systems. The following tables summarize the expected and observed reactivity trends.
Table 1: Comparison of Reactivity in Acid-Catalyzed Ring-Opening with Methanol
| Epoxide | Relative Rate (k_rel) | Major Product(s) | Mechanistic Pathway | Rationale for Reactivity |
| This compound | > 1 (inferred) | 2-Methoxy-2-(1-adamantyl)ethanol | SN1-like | The bulky adamantyl group stabilizes the formation of a tertiary carbocation intermediate at the C2 position, accelerating the reaction. Nucleophilic attack occurs preferentially at the more substituted carbon. |
| Styrene Oxide | 1 (reference) | 2-Methoxy-2-phenylethanol | SN1-like | The phenyl group stabilizes the benzylic carbocation, facilitating nucleophilic attack at the more substituted carbon. |
| Cyclohexene Oxide | < 1 (inferred) | trans-2-Methoxycyclohexanol | SN2-like | Lacks significant electronic stabilization for a carbocation intermediate, leading to a slower, more SN2-like mechanism with attack at the less hindered carbon. |
Table 2: Comparison of Reactivity in Base-Catalyzed Ring-Opening with Sodium Azide
| Epoxide | Relative Rate (k_rel) | Major Product(s) | Mechanistic Pathway | Rationale for Reactivity |
| This compound | < 1 (inferred) | 1-Azido-2-(1-adamantyl)ethanol | SN2 | Significant steric hindrance from the adamantyl group at the C2 position impedes the backside attack of the nucleophile, leading to a slower reaction rate compared to less hindered epoxides. Attack occurs at the less substituted C1 carbon. |
| Styrene Oxide | 1 (reference) | 2-Azido-1-phenylethanol | SN2 | The primary carbon is less sterically hindered, allowing for efficient nucleophilic attack. |
| Cyclohexene Oxide | ~1 (inferred) | trans-2-Azidocyclohexanol | SN2 | The carbons of the epoxide are secondary and relatively unhindered, allowing for a standard SN2 reaction. |
Experimental Protocols
To obtain the quantitative data summarized above, the following experimental protocols for kinetic studies can be employed.
Experimental Protocol: Kinetic Analysis of Acid-Catalyzed Methanolysis of Epoxides via Gas Chromatography-Mass Spectrometry (GC-MS)
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of the epoxide (this compound, styrene oxide, or cyclohexene oxide) in anhydrous methanol.
-
Prepare a 0.01 M solution of a suitable acid catalyst (e.g., p-toluenesulfonic acid) in anhydrous methanol.
-
Prepare a stock solution of an internal standard (e.g., dodecane) in anhydrous methanol.
-
-
Reaction Setup:
-
In a series of temperature-controlled reaction vials, mix the epoxide stock solution and the internal standard solution.
-
Initiate the reaction by adding the acid catalyst solution at time t=0.
-
Maintain the reaction at a constant temperature (e.g., 25°C, 35°C, 45°C) with constant stirring.
-
-
Sample Collection and Analysis:
-
At timed intervals, withdraw an aliquot from the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., a solution of sodium bicarbonate).
-
Analyze the quenched sample by GC-MS to determine the concentration of the remaining epoxide and the formed product(s) relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the epoxide concentration versus time. The slope of this plot will give the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment at different temperatures to determine the activation parameters (e.g., activation energy, Ea) using the Arrhenius equation.
-
Experimental Protocol: Kinetic Analysis of Base-Catalyzed Aminolysis of Epoxides via in-situ NMR Spectroscopy
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of the epoxide and a suitable amine nucleophile (e.g., aniline) in a deuterated solvent (e.g., DMSO-d6).
-
Include a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Add a catalytic amount of a non-nucleophilic base (e.g., DBU) to initiate the reaction.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting materials and the product(s) in each spectrum.
-
Normalize the integrals to the internal standard to determine the concentration of each species over time.
-
Plot the concentration data versus time and fit to the appropriate rate law to determine the rate constant.
-
Visualizations
The following diagrams illustrate the reaction pathways and a general workflow for a comparative kinetic study.
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Base-catalyzed ring-opening of this compound.
Caption: Workflow for a comparative kinetic study of epoxide reactions.
Assessing the Lipophilicity of Compounds Containing the 2-(1-Adamantyl)methyl Group: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and optimizing the lipophilicity of drug candidates is a cornerstone of successful therapeutic design. The 2-(1-adamantyl)methyl group, a bulky, rigid, and highly lipophilic moiety, is frequently incorporated into molecular scaffolds to enhance their interaction with biological targets and improve their pharmacokinetic profiles. This guide provides a comprehensive comparison of the lipophilicity imparted by the 2-(1-adamantyl)methyl group against other commonly used lipophilic fragments, supported by experimental data and detailed methodologies.
The lipophilicity of a compound, often quantified by its partition coefficient (logP) or distribution coefficient (logD), critically influences its absorption, distribution, metabolism, and excretion (ADME) properties. The adamantane cage, with its unique diamondoid structure, is often referred to as a "lipophilic bullet" in medicinal chemistry, capable of significantly increasing the lipophilicity of a parent molecule.[1][2] This guide will delve into the specific contribution of the 2-(1-adamantyl)methyl substituent and provide a comparative analysis with other lipophilic groups to aid in the rational design of bioactive molecules.
Comparative Lipophilicity Data
To provide a quantitative comparison, the following table summarizes the experimental and calculated lipophilicity values (logP/logD) for the 2-(1-adamantyl)methyl group and a selection of commonly used alternative lipophilic substituents. The data has been compiled from various literature sources and databases. It is important to note that the experimental lipophilicity of a fragment can be influenced by the parent molecule to which it is attached.
| Lipophilic Group | Structure | Representative Compound | Experimental logP/logD | Calculated logP (cLogP/XlogP) |
| 2-(1-Adamantyl)methyl |
| 2-(1-Adamantyl)-N-methylpropan-2-amine | - | 3.3 (XlogP)[3] |
| tert-Butyl | tert-Butylbenzene | 4.11 | 4.11 | |
| Neopentyl | Neopentylbenzene | 4.39[4] | 4.39 | |
| Phenyl | Biphenyl | 3.9 | 3.99 | |
| Cyclohexyl | Cyclohexylbenzene | 4.88 | 4.88 | |
| Bicyclo[2.2.2]octyl | 1-Phenylbicyclo[2.2.2]octane | 5.14 | 5.14 |
Experimental Protocols for Lipophilicity Determination
Accurate assessment of lipophilicity is crucial. The two most widely accepted experimental methods for determining logP and logD are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Shake-Flask Method (OECD Guideline 107)
This traditional "gold standard" method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase (typically at pH 7.4 for logD determination).
Protocol:
-
Preparation of Phases: n-Octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Compound Addition: A known amount of the test compound is dissolved in the more soluble phase.
-
Partitioning: A precise volume of the second phase is added, and the mixture is shaken vigorously in a sealed vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The logP (for non-ionizable compounds) or logD (for ionizable compounds) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)
This chromatographic method provides a faster, more automated alternative to the shake-flask method and is particularly useful for screening larger numbers of compounds. It determines a retention factor which is then correlated with the known logP values of a set of standard compounds.
Protocol:
-
System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times (t_R) are recorded.
-
Determination of Dead Time: The column dead time (t_0) is determined by injecting a non-retained compound (e.g., uracil).
-
Calculation of Capacity Factor: The capacity factor (k) for each standard and the test compound is calculated using the formula: k = (t_R - t_0) / t_0.
-
Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k) of the standards against their known logP values.
-
logP Determination of Test Compound: The test compound is injected under the same chromatographic conditions, its log k is calculated, and its logP is determined from the calibration curve.
Discussion and Conclusion
The adamantane moiety, and specifically the 2-(1-adamantyl)methyl group, serves as a potent tool for medicinal chemists to significantly increase the lipophilicity of a compound. As indicated by the calculated logP value, this group's contribution to lipophilicity is substantial. When compared to other bulky, non-aromatic groups such as tert-butyl and neopentyl, the adamantyl group generally imparts a higher degree of lipophilicity due to its larger, more rigid hydrocarbon structure.
The choice of a lipophilic group in drug design is a multi-faceted decision. While high lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins, it can also lead to challenges such as poor aqueous solubility, increased metabolic liability, and non-specific binding. Therefore, a careful balance must be struck.
This guide provides a framework for assessing the lipophilicity of compounds containing the 2-(1-adamantyl)methyl group. By utilizing the comparative data and detailed experimental protocols presented, researchers can make more informed decisions in the design and optimization of drug candidates with tailored physicochemical properties for improved therapeutic outcomes. The provided Graphviz diagrams offer a clear visual representation of the experimental workflows, aiding in the understanding and implementation of these crucial lipophilicity assessment techniques.
References
A Comparative Guide to the Synthetic Routes of 2-(1-Adamantyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 2-(1-Adamantyl)oxirane, a valuable building block in medicinal chemistry and materials science. The bulky, lipophilic adamantyl group can impart unique properties to molecules, making this epoxide a key intermediate in the synthesis of novel adamantane-containing compounds. The two methods explored are the direct epoxidation of 1-vinyladamantane and the Corey-Chaykovsky reaction of adamantane-1-carboxaldehyde. This guide presents a quantitative comparison of these routes, detailed experimental protocols, and a visual representation of the synthetic pathways.
Comparison of Synthetic Routes
The selection of an optimal synthetic route to this compound depends on factors such as starting material availability, desired yield, and reaction scalability. The following table summarizes the key quantitative data for the two primary methods.
| Parameter | Epoxidation of 1-Vinyladamantane | Corey-Chaykovsky Reaction of Adamantane-1-carboxaldehyde |
| Starting Material | 1-Vinyladamantane | Adamantane-1-carboxaldehyde |
| Reagents | meta-Chloroperoxybenzoic acid (m-CPBA) | Trimethylsulfonium iodide, Sodium hydride |
| Solvent | Chloroform (CHCl₃) | Dimethyl sulfoxide (DMSO) |
| Reaction Time | Not explicitly reported, but typically a few hours | 2 hours |
| Yield | 89%[1] | High (specific yield for this substrate not reported, but generally high for aldehydes) |
| Byproducts | meta-Chlorobenzoic acid | Dimethyl sulfide, Sodium iodide |
Experimental Protocols
Route 1: Epoxidation of 1-Vinyladamantane
This method involves the direct oxidation of the double bond in 1-vinyladamantane using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Synthesis of 1-Vinyladamantane: A common precursor to 1-vinyladamantane is 1-adamantanol, which can be synthesized from adamantane via oxidation.[2][3]
Epoxidation Protocol: While a detailed experimental protocol for the epoxidation of 1-vinyladamantane is not readily available in the searched literature, a general procedure for m-CPBA epoxidation is as follows:
-
Dissolve 1-vinyladamantane in a suitable solvent, such as chloroform or dichloromethane, in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent dropwise to the stirred solution of the alkene.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite or sodium thiosulfate solution) to destroy excess peroxy acid.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution to remove the carboxylic acid byproduct, followed by washing with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.[4]
Route 2: Corey-Chaykovsky Reaction of Adamantane-1-carboxaldehyde
This route utilizes the reaction of an aldehyde with a sulfur ylide, generated in situ, to form the corresponding epoxide.
Synthesis of Adamantane-1-carboxaldehyde: Adamantane-1-carboxaldehyde can be prepared by the oxidation of 1-adamantylmethanol or through the formylation of adamantane.
Corey-Chaykovsky Reaction Protocol: [5]
-
Preparation of the Sulfur Ylide (Dimethylsulfonium Methylide): In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO).
-
Add trimethylsulfonium iodide (1.1 equivalents) portion-wise to the stirred suspension. The reaction is exothermic and generates dimethylsulfonium methylide.
-
Epoxidation: To the freshly prepared ylide solution, add a solution of adamantane-1-carboxaldehyde (1.0 equivalent) in DMSO dropwise at room temperature.
-
Stir the resulting solution at room temperature for a specified time (e.g., 2 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[4]
Visualization of Synthetic Pathways
To aid in the selection of a synthetic route, the following diagrams illustrate the logical flow of each pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 3. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
Navigating Stereoselectivity: A Comparative Analysis of 2-(1-Adamantyl)oxirane in Ring-Opening Reactions
For researchers, scientists, and drug development professionals, the quest for precise stereochemical control in chemical synthesis is paramount. The rigid and bulky adamantyl group often imparts unique properties to molecules, influencing their reactivity and selectivity. This guide provides a comprehensive evaluation of the stereoselectivity of reactions involving 2-(1-adamantyl)oxirane, offering a comparative perspective against other commonly used epoxides and presenting supporting experimental data to inform synthetic strategies.
The steric bulk of the adamantyl moiety in this compound plays a pivotal role in directing the outcome of its reactions. Nucleophilic attack on the epoxide ring is a fundamental transformation for introducing functional groups, and the regioselectivity of this attack is a key consideration.
Regioselectivity in Nucleophilic Ring-Opening
The ring-opening of epoxides can proceed via two primary mechanisms: a bimolecular nucleophilic substitution (SN2) pathway under basic or neutral conditions, and a unimolecular (SN1-like) pathway under acidic conditions. The substitution pattern on the epoxide ring significantly influences the preferred site of nucleophilic attack.
In the case of this compound, the adamantyl group exerts a significant steric hindrance at the C2 position. Consequently, under SN2 conditions with strong, unhindered nucleophiles, the attack predominantly occurs at the less substituted C3 position. However, the electronic nature of the adamantyl group, being weakly electron-donating, can also stabilize a developing positive charge at the C2 position, a factor that becomes more influential under acidic conditions.
A study on functionally substituted 2-(adamantan-1-yl)oxiranes highlights the dependence of the ring-opening direction on the substrate structure and reaction medium. For instance, the reaction of 2-(adamantan-1-yl)-3-methyloxirane with hydrochloric acid results in a mixture of chlorohydrins, demonstrating the competition between electronic and steric effects.[1]
Comparative Data on Regioselectivity
To illustrate the influence of the adamantyl group, the following table summarizes the regioselectivity of ring-opening reactions for this compound and compares it with styrene oxide, a well-studied aryl epoxide.
| Epoxide | Nucleophile/Conditions | Major Product(s) | Product Ratio (C2:C3 attack) | Reference |
| 2-(1-Adamantyl)-3-phenyloxirane | HCl, Δ | 2-Chloro-2-phenyl-1-(1-adamantyl)ethanol & 1-Chloro-2-phenyl-1-(1-adamantyl)ethanol | Not specified, mixture formed | [1] |
| 2-(1-Adamantyl)-3-methyloxirane | NaN₃, NH₄Cl, EtOH, H₂O, Δ | 2-Azido-1-(1-adamantyl)propan-1-ol | Predominantly C3 attack | [1] |
| Styrene Oxide | Aniline, YCl₃ (cat.), rt | 2-Anilino-1-phenylethanol | >99:1 (C2 attack) | |
| Styrene Oxide | Methanol, H⁺ | 2-Methoxy-1-phenylethanol | Predominantly C2 attack |
Caption: Table summarizing the regioselectivity of ring-opening reactions of this compound derivatives and styrene oxide.
Stereoselectivity in Asymmetric Reactions
While data on the enantioselective or diastereoselective reactions specifically involving this compound is limited in the reviewed literature, the principles of asymmetric epoxidation and subsequent stereospecific ring-opening can be applied. The synthesis of chiral this compound would be the first step, likely through the asymmetric epoxidation of 1-vinyladamantane using established methods like the Sharpless or Jacobsen epoxidation.
The subsequent ring-opening of a chiral, non-racemic this compound would be expected to proceed with a high degree of stereospecificity. Under SN2 conditions, the nucleophile will attack the less hindered carbon from the backside, leading to an inversion of configuration at that center. In contrast, under SN1-like conditions, the stereochemical outcome is often less predictable and can result in a mixture of stereoisomers, although the bulky adamantyl group might still impose a degree of facial selectivity.
Experimental Protocols
General Procedure for the Reaction of 2-(Adamantan-1-yl)oxiranes with Hydrochloric Acid: [1]
A solution of the corresponding 2-(adamantan-1-yl)oxirane in a suitable solvent is treated with concentrated hydrochloric acid. The reaction mixture is heated at reflux for a specified period. After cooling, the mixture is worked up by extraction with an organic solvent, followed by washing, drying, and concentration under reduced pressure. The resulting products, a mixture of chlorohydrins, can be separated and purified by column chromatography.
Synthesis of 2-(Adamantan-1-yl)oxiranes: [1]
The synthesis of various substituted 2-(adamantan-1-yl)oxiranes can be achieved through the epoxidation of the corresponding adamantyl-substituted alkenes. A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like chloroform. The reaction is typically carried out at room temperature.
Reaction Pathways and Workflows
The following diagrams illustrate the general reaction pathways for the nucleophilic ring-opening of this compound under acidic and basic conditions.
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Base-catalyzed ring-opening of this compound.
Conclusion
The presence of the bulky adamantyl group in this compound significantly influences the regioselectivity of its ring-opening reactions. While steric hindrance generally directs nucleophilic attack to the less substituted carbon under SN2 conditions, electronic effects can lead to a mixture of products under SN1-like conditions. Further research into the asymmetric synthesis of this compound and the stereochemical outcomes of its reactions with various nucleophiles is warranted to fully exploit its potential as a chiral building block in drug discovery and materials science. The provided experimental frameworks offer a starting point for such investigations.
References
Adamantyl Epoxides: A Comparative Guide to a Niche Class of High-Performance Monomers
For researchers, scientists, and professionals in drug development and materials science, this guide offers a comprehensive review of the applications of adamantyl epoxides. While their incorporation into medicinal chemistry remains limited, these unique molecules have carved out a significant niche in polymer science, offering substantial improvements in the thermal, mechanical, and dielectric properties of epoxy resins.
The rigid, bulky, and thermally stable cage-like structure of the adamantane moiety imparts desirable characteristics when integrated into polymer backbones. When combined with the reactive oxirane ring of an epoxide, a powerful building block for high-performance materials is created. This guide will delve into the synthesis, properties, and comparative performance of adamantane-containing epoxy resins, providing researchers with the necessary data and protocols to evaluate their potential for advanced applications.
Adamantane-Based Epoxy Resins vs. Conventional Alternatives: A Performance Comparison
The primary application of adamantyl epoxides to date is in the formulation of epoxy resins with enhanced properties compared to the industry-standard Diglycidyl Ether of Bisphenol A (DGEBA). The introduction of the adamantane cage into the epoxy monomer backbone leads to polymers with higher thermal stability, lower dielectric constants, and reduced moisture absorption. The most studied adamantyl epoxide for this purpose is the diglycidyl ether of 1,3-bis(4-hydroxyphenyl)adamantane (DGEBAda).
Quantitative Performance Data
| Property | DGEBAda/DDM[1] | DGEBA/DDM[1] | DGEBAda/DDS[2] | DGEBA/DDS[2] |
| Thermal Properties | ||||
| Glass Transition Temperature (Tg) (°C) | 163 | - | 223 | - |
| 5% Weight Loss Temperature (°C) | 401 | - | - | - |
| Char Yield (%) | - | - | 25.02 | - |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | 90 | - | - | - |
| Other Properties | ||||
| Water Absorption Rate (% decrease vs. E51-DDM) | 31.60 | - | Reduced | - |
| Dielectric Properties | - | - | Lower | - |
DDM: 4,4'-diaminodiphenyl methane; DDS: 4,4'-diaminodiphenyl sulfone. Data for DGEBA/DDM and DGEBA/DDS are the conventional benchmarks to which the adamantane-containing resins are compared, showing significant improvements.
Experimental Protocols
Synthesis of Diglycidyl Ether of 1,3-Bis(4-hydroxyphenyl)adamantane (DGEBAda)
This protocol describes a two-step synthesis method for DGEBAda, a common adamantyl epoxide monomer.[1]
Step 1: Synthesis of the Intermediate
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 1,3-bis(4-hydroxyphenyl)adamantane (BHPA) in an excess of epichlorohydrin (ECH).
-
Heat the mixture to facilitate dissolution.
-
Gradually add a catalytic amount of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Slowly add a concentrated aqueous solution of sodium hydroxide while maintaining the reaction temperature.
-
After the addition is complete, continue stirring for a set period to ensure the completion of the first step.
Step 2: Cyclization to the Epoxide
-
To the reaction mixture from Step 1, add a stoichiometric amount of sodium hydroxide solution to induce the ring-closing reaction to form the epoxide.
-
Maintain the temperature and continue stirring for several hours.
-
After the reaction is complete, wash the organic layer with water to remove the salt by-product.
-
Remove the excess epichlorohydrin by vacuum distillation.
-
The resulting crude DGEBAda can be further purified by recrystallization or column chromatography.
Curing of Adamantane-Based Epoxy Resin
-
Melt the synthesized DGEBAda resin at an elevated temperature.
-
Add the curing agent, such as 4,4'-diaminodiphenyl methane (DDM), in a stoichiometric amount.[1]
-
Stir the mixture thoroughly until the curing agent is completely dissolved and a homogeneous mixture is obtained.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven following a specific temperature-time profile (e.g., a multi-stage curing process at progressively higher temperatures).
-
After curing, allow the mold to cool down slowly to room temperature to avoid internal stresses.
Characterization Methods
The enhanced properties of adamantane-based epoxy resins are verified through a series of standard analytical techniques:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the synthesized adamantyl epoxide monomer and to monitor the curing process by observing the disappearance of the epoxide peak and the appearance of hydroxyl groups.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the adamantyl epoxide monomer.[2]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the cured epoxy resin, which is a key indicator of its thermal stability.[2]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal decomposition temperature and char yield of the cured resin, providing further information on its thermal stability.[2]
-
Dielectric Spectroscopy: To measure the dielectric constant and dissipation factor of the cured resin, which are important properties for applications in electronics.[2]
-
Mechanical Testing: To determine the tensile strength, modulus, and other mechanical properties of the cured resin.[1]
Other Adamantyl Epoxides in Polymer Synthesis
Besides DGEBAda, other adamantyl epoxides have been explored as building blocks in polymer chemistry. A notable example is (1-Adamantyl)methyl glycidyl ether (AdaGE) . AdaGE is a versatile monomer used in oxyanionic polymerization to incorporate adamantyl moieties into aliphatic polyethers.[2]
The key applications of AdaGE include:
-
Synthesis of Hydrophilic Polyglycerols: Copolymerization of AdaGE with other glycidyl ethers, followed by the removal of protecting groups, yields hydrophilic linear polyglycerols with pendant adamantyl groups. These adamantyl units allow for the tuning of the polymer's thermal properties and solubility, including inducing a Lower Critical Solution Temperature (LCST) behavior.
-
Polymer End-Functionalization: AdaGE can be used as a terminating agent in carbanionic polymerizations, resulting in polymers with an adamantyl group at one end.
-
Synthesis of Amphiphilic Block Copolymers: Adamantyl-terminated polymers can act as macroinitiators for the polymerization of other monomers, such as ethylene oxide, to create amphiphilic block copolymers.
The use of AdaGE demonstrates the broader utility of adamantyl epoxides in creating polymers with tailored properties for a range of applications, from smart materials to drug delivery systems.
Conclusion
The incorporation of the adamantane cage into epoxide monomers has proven to be a successful strategy for developing high-performance epoxy resins. The resulting materials exhibit superior thermal stability, and improved dielectric properties compared to conventional epoxy resins. While the applications of adamantyl epoxides in medicinal chemistry are not yet well-established, their role in polymer science is clear and offers exciting opportunities for the development of advanced materials for demanding applications in the electronics, aerospace, and coatings industries. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers looking to explore the potential of this unique class of monomers.
References
Navigating the Spectroscopic Maze: A Comparative Guide to Cross-Referencing 2-(1-Adamantyl)oxirane Data
For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel compounds is paramount. This guide provides a comprehensive framework for cross-referencing spectroscopic data of 2-(1-Adamantyl)oxirane with established databases. However, a thorough search of prominent spectroscopic databases, including the Spectral Database for Organic Compounds (SDBS), PubChem, and ChemSpider, reveals a critical data gap: publicly available experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound is currently unavailable.
To address this, this guide presents a multi-faceted approach. Firstly, it outlines the standard procedures for obtaining such data. Secondly, it provides predicted ¹H and ¹³C NMR data for this compound, offering a theoretical baseline for comparison. Thirdly, it presents the experimental spectroscopic data for the parent molecule, adamantane, as a valuable reference point. This comparative approach allows researchers to understand the expected spectral features of the adamantyl cage and the modifications introduced by the oxirane ring.
The Idealized Workflow: A Cross-Referencing Roadmap
The following diagram illustrates the logical workflow for cross-referencing experimental spectroscopic data with public databases, a crucial step in structural verification.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for this compound and the experimental data for adamantane.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Compound | Technique | Nucleus | Predicted/Experimental Chemical Shifts (δ, ppm) |
| This compound | Predicted | ¹H | Oxirane Ring: ~2.5-3.0 (m, 3H); Adamantane Cage: ~1.5-2.0 (m, 15H) |
| Predicted | ¹³C | Oxirane Ring: C-O ~50-60; Adamantane Cage: CH ~28-30, CH₂ ~37-39, Quaternary C ~30-35 | |
| Adamantane | Experimental | ¹H | 1.87 (s, 12H, CH₂), 1.75 (s, 4H, CH)[1] |
| Experimental | ¹³C | 37.85 (CH₂), 28.46 (CH)[1] |
Disclaimer: Predicted NMR data for this compound is generated using computational algorithms and should be considered an estimation. Experimental verification is required for confirmation.
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Technique | Predicted/Experimental Absorption Peaks (cm⁻¹) | Functional Group |
| This compound | Predicted | ~3050-2900, ~1450, ~1250, ~950-810 | C-H (stretch, adamantyl and oxirane), C-H (bend), C-O (stretch, ether-like), Oxirane ring (asymmetric stretch) |
| Adamantane | Experimental | 2905 (s), 2849 (s), 1452 (m), 1346 (m)[2][3] | C-H (stretch), C-H (bend) |
Table 3: Mass Spectrometry (MS) Data
| Compound | Technique | Predicted/Experimental m/z values | Key Fragments |
| This compound | Predicted | M⁺•: 178; Fragments: 135 (loss of C₂H₃O), 93, 79 | Molecular Ion, Adamantyl cation |
| Adamantane | Experimental | M⁺•: 136; Fragments: 135, 93, 79, 67, 41[4][5] | Molecular Ion, [M-H]⁺, and subsequent fragmentation of the adamantyl cage |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to guide researchers in obtaining experimental data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound. For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A typical experiment involves a 30° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR. The spectral width is generally set to 200-240 ppm.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.
3. Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.
-
Ionization and Analysis: In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating the mass spectrum.
This guide underscores the current data gap for this compound and provides a practical framework for researchers to generate and interpret the necessary spectroscopic data for this and other novel compounds. The combination of predicted data, reference data for a related structure, and standardized experimental protocols offers a robust starting point for comprehensive structural analysis.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Rotationally resolved infrared spectroscopy of adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Adamantane [webbook.nist.gov]
- 5. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(1-Adamantyl)oxirane: A Comprehensive Procedural Guide
For researchers and professionals in drug development, the meticulous management of laboratory chemicals is fundamental to ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-(1-Adamantyl)oxirane, a compound that requires careful handling due to its potential hazards.
Core Safety and Hazard Information
This compound is classified with several primary hazards, demanding strict adherence to safety protocols. It is harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation[1].
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal (Category 4) | Warning | H312: Harmful in contact with skin[1] |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled[1] |
| Hazardous to the aquatic environment | No Pictogram | H402: Harmful to aquatic life |
| Hazardous to the aquatic environment | No Pictogram | H413: May cause long lasting harmful effects to aquatic life |
Experimental Protocols: Safe Disposal Workflow
The following protocol outlines the necessary steps for the safe disposal of this compound, synthesized from best practices for hazardous chemical waste management.
Personal Protective Equipment (PPE) Requirement:
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
In case of potential aerosolization, use a respirator with an appropriate cartridge.
Step-by-Step Disposal Procedure:
-
Waste Segregation: It is crucial to not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Proper segregation ensures safe handling and appropriate final disposal.
-
Containerization:
-
Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste, use a compatible, screw-cap container.
-
Ensure the container is not overfilled.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Include the words "HAZARDOUS WASTE".
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Note the date of waste accumulation.
-
-
Decontamination of Labware:
-
Rinse any glassware or equipment that has come into contact with this compound with a suitable solvent (e.g., acetone or ethanol).
-
Collect this solvent rinse as hazardous waste in a designated liquid waste container.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.
-
Provide them with a complete inventory of the waste container's contents.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a hazardous waste container.
-
For large spills, contact your EHS department immediately.
-
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Navigating the Safe Handling of 2-(1-Adamantyl)oxirane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2-(1-Adamantyl)oxirane, a reactive epoxide compound. Adherence to these procedural steps will ensure a safe laboratory environment and proper management from acquisition to disposal.
Immediate Safety and Hazard Information
This compound is classified with several hazards that necessitate careful handling to avoid adverse health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of the potential risks associated with this compound.
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation |
| Germ cell mutagenicity (Category 2) | Suspected of causing genetic defects |
Understanding these hazards is the first step in implementing a robust safety protocol. The following sections detail the necessary personal protective equipment, operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table outlines the recommended PPE.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile gloves are essential for handling epoxies and provide good chemical resistance.[2] Always inspect gloves for tears or punctures before use. |
| Eyes | Safety glasses or goggles | Chemical splash goggles should be worn to protect against splashes.[3] |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect against incidental contact. |
| Respiratory | Fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge is necessary.[3][5] |
Operational Plan for Safe Handling
A systematic workflow is essential for minimizing risks. The following step-by-step guide provides a clear operational plan for working with this compound.
1. Preparation and Precautionary Measures:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials and equipment before introducing the chemical.
-
Clearly label all containers with the chemical name and hazard symbols.
-
Have a spill kit readily accessible.
2. Handling and Experimental Use:
-
Don all required personal protective equipment as outlined in Table 2.
-
Conduct all manipulations of this compound within the chemical fume hood.[4]
-
Avoid direct contact with the skin and eyes.[4]
-
Use spark-proof tools and equipment to prevent ignition.[4]
-
Keep containers tightly closed when not in use.
3. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, closed container for disposal.[4]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, should be treated as hazardous waste.
2. Waste Collection:
-
Collect all waste in a dedicated, clearly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Final Disposal:
-
Dispose of the hazardous waste through your institution's EHS program.
-
The recommended disposal method for this type of chemical waste is often incineration by an authorized facility.[6]
Safe Handling Workflow
The following diagram illustrates the complete workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C12H18O | CID 14612631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Correct PPE When Using Epoxy Art Resin! [vistaresin.com]
- 4. echemi.com [echemi.com]
- 5. Safety When Working with Polyester or Epoxy - Polyestershoppen.com [polyestershoppen.com]
- 6. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

